MC-betaglucuronide-MMAE-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C66H98N8O20 |
|---|---|
Poids moléculaire |
1323.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[2-[3-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C66H98N8O20/c1-13-38(6)54(46(90-11)34-51(79)73-32-20-23-44(73)59(91-12)39(7)61(84)68-40(8)55(80)42-21-16-14-17-22-42)71(9)63(86)52(36(2)3)70-62(85)53(37(4)5)72(10)66(89)92-35-41-25-26-45(93-65-58(83)56(81)57(82)60(94-65)64(87)88)43(33-41)69-48(76)29-30-67-47(75)24-18-15-19-31-74-49(77)27-28-50(74)78/h14,16-17,21-22,25-28,33,36-40,44,46,52-60,65,80-83H,13,15,18-20,23-24,29-32,34-35H2,1-12H3,(H,67,75)(H,68,84)(H,69,76)(H,70,85)(H,87,88)/t38-,39+,40+,44-,46+,52-,53-,54-,55+,56-,57-,58+,59+,60-,65+/m0/s1 |
Clé InChI |
SBQIJGOPQUXPJF-CDCONWBCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)CCCCCN5C(=O)C=CC5=O |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MC-β-glucuronide-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Targeted Approach to Cancer Therapy
Antibody-Drug Conjugates (ADCs) represent a significant advancement in oncology, embodying the "magic bullet" concept by selectively delivering highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2][3] These complex therapeutics consist of three main components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical element, designed to be stable in circulation but to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell.
This guide focuses on a specific and highly promising drug-linker combination: MC-β-glucuronide-MMAE . This system pairs the potent anti-mitotic agent Monomethyl Auristatin E (MMAE) with a linker that is selectively cleaved by the enzyme β-glucuronidase, which is often found at elevated levels in tumors.[4][5]
Core Components
-
Monomethyl Auristatin E (MMAE): A synthetic analog of the natural antimitotic agent dolastatin 10, MMAE is an exceptionally potent tubulin polymerization inhibitor.[1][2][3] Its high cytotoxicity makes it unsuitable for systemic administration as a standalone drug. However, when delivered directly to cancer cells via an ADC, its therapeutic potential can be harnessed effectively.[1][2][3]
-
MC-β-glucuronide Linker: This linker utilizes a β-glucuronic acid moiety that is a substrate for the lysosomal and extracellular enzyme β-glucuronidase. This enzyme is significantly more active in many tumor microenvironments and within the lysosomes of cells compared to normal tissues and plasma.[4][5][6][7] This differential activity allows for the targeted release of MMAE. The "MC" portion refers to the maleimidocaproyl spacer, which facilitates conjugation to the antibody. The hydrophilic nature of the glucuronide component can also improve the solubility and reduce aggregation of the ADC.[4][5]
The Multi-Step Mechanism of Action
The therapeutic effect of an ADC utilizing the MC-β-glucuronide-MMAE system is a sequential process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Step 1: Circulation and Tumor Targeting Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component directs the ADC to the tumor site by binding with high specificity to its target antigen expressed on the surface of cancer cells. The β-glucuronide linker is designed to be stable in the bloodstream, preventing premature release of the toxic MMAE payload.[4][5]
Step 2: Internalization and Lysosomal Trafficking Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.
Step 3: Enzymatic Cleavage and Payload Release Within the lysosome, the enzyme β-glucuronidase, which is abundant in this acidic compartment, recognizes and cleaves the glycosidic bond of the β-glucuronide linker.[4][5][6] This cleavage initiates the release of free, active MMAE into the cytoplasm of the cancer cell. Alternatively, in necrotic regions of tumors where β-glucuronidase may be present extracellularly, the linker can be cleaved in the tumor microenvironment.[7]
Step 4: Disruption of Microtubule Dynamics Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin, the fundamental protein subunit of microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cellular cytoskeleton and are critical for forming the mitotic spindle during cell division.[1][2][3]
Step 5: Cell Cycle Arrest and Apoptosis The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing the cell from completing mitosis.[8][9] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death, leading to the elimination of the cancer cell.[8]
Step 6: The Bystander Effect MMAE is a membrane-permeable molecule.[10] After its release inside the target cancer cell, it can diffuse out and enter adjacent, neighboring cells, including tumor cells that may not express the target antigen. This phenomenon, known as the "bystander effect," enhances the anti-tumor activity of the ADC, particularly in heterogeneous tumors where antigen expression may be varied.[10][11]
Data Presentation: In Vitro and In Vivo Efficacy
The potency of ADCs utilizing the β-glucuronide-MMAE linker system has been demonstrated in various preclinical models. The following tables summarize representative quantitative data.
Table 1: In Vitro Cytotoxicity of β-Glucuronide-MMAE ADCs
| ADC Target | Cell Line | IC50 (ng/mL) |
| CD70 | 786-O (Renal Cancer) | 10 |
| CD30 | L540cy (Hodgkin Lymphoma) | 1 |
| CD30 | Karpas 299 (Anaplastic Large Cell Lymphoma) | 0.3 |
| Lewis Y | L2987 (Lung Carcinoma) | 30 |
Note: IC50 values are dependent on the specific antibody, cell line, and experimental conditions.
Table 2: In Vivo Antitumor Activity of a β-Glucuronide-MMAE ADC
| Xenograft Model | ADC Dose (mg/kg) | Outcome |
| Karpas 299 (ALCL) | 1 | Complete tumor regression |
| L540cy (Hodgkin) | 1 | Complete tumor regression |
| Caki-1 (Renal) | 3 | Tumor growth stasis |
Note: Efficacy in vivo is dependent on the model, dosing schedule, and ADC characteristics.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an ADC's mechanism of action. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the β-glucuronide-MMAE ADC, a non-targeting control ADC, and free MMAE in cell culture medium. Add the diluted compounds to the appropriate wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the phase of the cell cycle at which cells are arrested following treatment with the ADC.
-
Cell Treatment: Plate cells in 6-well plates and treat with the β-glucuronide-MMAE ADC at a concentration around its IC50 value for 24-48 hours. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and count the cells.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI), a DNA-intercalating fluorescent dye, and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase of the cell cycle.
Visualizing the Mechanism and Workflows
Diagram 1: Mechanism of Action of a β-Glucuronide-MMAE ADC
Caption: The multi-step mechanism of action of a β-glucuronide-MMAE ADC.
Diagram 2: Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
Caption: A typical workflow for determining the in vitro cytotoxicity of an ADC.
Diagram 3: The Bystander Effect of a β-Glucuronide-MMAE ADC
Caption: MMAE diffusion from a targeted cell to kill nearby antigen-negative cells.
Conclusion
The MC-β-glucuronide-MMAE drug-linker system represents a sophisticated and effective strategy in the design of Antibody-Drug Conjugates. Its mechanism of action leverages the specific enzymatic activity within the tumor microenvironment for targeted payload release, combined with the potent, well-characterized anti-mitotic activity of MMAE. The stability of the linker in circulation, coupled with the potential for a powerful bystander effect, makes this an attractive platform for the development of novel cancer therapeutics. A thorough understanding of this multi-step process, supported by robust in vitro and in vivo characterization, is essential for the successful clinical translation of ADCs employing this technology.
References
- 1. Exploration of the antibody–drug conjugate clinical landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MC-β-glucuronide-MMAE for Drug Development Professionals
Core Components and Mechanism of Action of MC-β-glucuronide-MMAE in Antibody-Drug Conjugates
MC-β-glucuronide-MMAE is a pivotal drug-linker construct utilized in the development of antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics. This system combines the potent cytotoxic agent Monomethyl Auristatin E (MMAE) with a specialized linker designed for conditional cleavage within the tumor microenvironment. The "MC" designation refers to maleimidocaproyl, a stretcher unit that facilitates the stable covalent attachment of the linker to a monoclonal antibody. The entire construct is engineered for stability in systemic circulation, minimizing off-target toxicity, while ensuring potent cell-killing activity upon reaching the target cancer cells.
The mechanism of action is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosomes. Within the acidic environment of the lysosomes, the β-glucuronide linker is cleaved by the enzyme β-glucuronidase, which is overexpressed in many tumor tissues and the tumor microenvironment. This enzymatic cleavage initiates a self-immolation cascade of the linker, ultimately releasing the highly potent MMAE payload into the cytoplasm of the cancer cell.
Once released, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death. The cell-permeable nature of MMAE also allows it to diffuse into neighboring tumor cells, creating a "bystander effect" that enhances the anti-tumor activity of the ADC.
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of ADCs utilizing β-glucuronide-MMAE linkers.
| Parameter | Cell Line | IC50 (nM) | Reference |
| In Vitro Cytotoxicity | L540cy (Hodgkin's Lymphoma) | 10 | |
| In Vitro Cytotoxicity | Karpas 299 (Lymphoma) | 5 | |
| In Vitro Cytotoxicity | Breast Cancer Cell Lines | 25-50 |
Table 1: In Vitro Cytotoxicity of β-glucuronide-MMAE ADCs. The half-maximal inhibitory concentration (IC50) represents the concentration of the ADC required to inhibit the growth of 50% of the cancer cells in vitro.
| Animal Model | Tumor Type | ADC Dose | Outcome | Reference |
| Mouse Xenograft | Karpas 299 Lymphoma | 0.5 mg/kg (single dose) | Cures in all animals | |
| Mouse Xenograft | Renal Cell Carcinoma | 0.75 mg/kg | Efficacious | |
| Mouse Xenograft | Breast Cancer | 5 mg/kg | Substantial tumor regression |
Table 2: In Vivo Efficacy of β-glucuronide-MMAE ADCs. This table highlights the anti-tumor activity of ADCs in preclinical animal models.
Key Experimental Protocols
Synthesis of MC-β-glucuronide-MMAE
The synthesis of the MC-β-glucuronide-MMAE linker-payload is a multi-step process that involves the conjugation of the maleimidocaproyl (MC) group to the β-glucuronide linker, which is then attached to the MMAE payload. While specific reaction conditions can vary, a general protocol involves:
-
Preparation of the β-glucuronide linker: This typically involves protecting the hydroxyl groups of glucuronic acid, followed by activation of the anomeric carbon for subsequent conjugation.
-
Conjugation to a self-immolative spacer: The activated glucuronide is reacted with a self-immolative spacer, such as p-aminobenzyl alcohol (PABC).
-
Attachment of MMAE: The self-immolative spacer is then conjugated to the N-terminus of MMAE.
-
Introduction of the maleimidocaproyl (MC) group: The MC stretcher is introduced to provide a reactive maleimide (B117702) group for conjugation to the antibody. This is typically achieved by reacting the linker-payload intermediate with a suitable MC-containing reagent.
-
Purification: The final MC-β-glucuronide-MMAE product is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
ADC Conjugation and Characterization
Conjugation Protocol:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This generates free thiol groups for conjugation.
-
Linker-Payload Conjugation: The MC-β-glucuronide-MMAE is added to the reduced antibody solution. The maleimide group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Quenching and Purification: The conjugation reaction is quenched, and the resulting ADC is purified to remove unconjugated linker-payload and aggregated antibody species. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for purification.
Characterization Protocol: Drug-to-Antibody Ratio (DAR) Determination by RP-HPLC
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. Reversed-phase HPLC can be used to determine the average DAR.
-
Sample Preparation: The ADC sample is denatured and, if necessary, the light and heavy chains are separated by reduction.
-
HPLC Analysis:
-
Column: A reversed-phase column (e.g., C4 or C8) is used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high mobile phase B is used to elute the different ADC species.
-
Detection: UV absorbance is monitored at 280 nm.
-
-
Data Analysis: The different peaks in the chromatogram correspond to the antibody with varying numbers of conjugated drug-linkers. The peak areas are integrated, and the average DAR is calculated based on the relative abundance of each species.
Visualizations
Caption: MMAE Signaling Pathway.
Caption: ADC Development Workflow.
Caption: Linker Cleavage Mechanism.
An In-Depth Technical Guide to MC-β-glucuronide-MMAE: A Core Component of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and mechanism of action of Maleimidocaproyl-beta-glucuronide-Monomethyl Auristatin E (MC-β-glucuronide-MMAE), a critical drug-linker component in the development of Antibody-Drug Conjugates (ADCs). This document details the individual components of the molecule, its mechanism of action, and relevant experimental protocols and data for its application in cancer research and drug development.
Core Structure and Components
MC-β-glucuronide-MMAE is a sophisticated chemical entity designed to link a potent cytotoxic agent (MMAE) to a monoclonal antibody (mAb) via a cleavable linker system. The structure is comprised of three key functional units:
-
Maleimidocaproyl (MC) Spacer: This component provides a stable linkage point to the monoclonal antibody. The maleimide (B117702) group reacts with free thiol groups, typically on cysteine residues of the antibody, to form a stable covalent bond. The caproyl moiety acts as a spacer, ensuring that the bulky drug-linker does not interfere with the antibody's antigen-binding capacity.
-
β-glucuronide Linker: This is a hydrophilic, enzymatically cleavable linker. It is designed to be stable in the bloodstream and release the cytotoxic payload specifically in the tumor microenvironment.[1] The hydrophilic nature of the glucuronide moiety can also help to reduce aggregation of the ADC.[1]
-
Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10.[2] It is a tubulin polymerization inhibitor, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] Due to its high toxicity, MMAE is not suitable as a standalone drug but is highly effective as a payload in ADCs.[2]
Table 1: Physicochemical Properties of MC-β-glucuronide-MMAE-1
| Property | Value | Reference |
| Molecular Formula | C₆₆H₉₈N₈O₂₀ | [4] |
| Molecular Weight | 1323.53 g/mol | [4] |
| CAS Number | 1703778-92-0 | [4] |
Below is a diagram illustrating the core structure of MC-β-glucuronide-MMAE.
Caption: Core components of the MC-β-glucuronide-MMAE drug-linker.
Synthesis and Conjugation
The synthesis of MC-β-glucuronide-MMAE is a multi-step process that involves the sequential assembly of the three core components. While a detailed, step-by-step protocol for this specific molecule is proprietary and not publicly available, the general synthetic strategy can be inferred from related literature on glucuronide-MMAE linkers.[5] The process typically involves:
-
Synthesis of the Glucuronide-MMAE intermediate: This involves the glycosylation of a phenolic precursor with a protected glucuronic acid derivative, followed by coupling to MMAE.
-
Introduction of the MC spacer: The maleimidocaproyl group is then introduced to the glucuronide-MMAE intermediate, often via an activated ester, to yield the final drug-linker.
Conjugation to Antibodies:
The MC-β-glucuronide-MMAE is conjugated to a monoclonal antibody through the maleimide group. This process typically involves the following steps:
-
Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.
-
Conjugation Reaction: The drug-linker, dissolved in a suitable organic solvent like DMSO, is added to the reduced antibody solution. The maleimide group of the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody.
The following diagram illustrates a typical workflow for the preparation and characterization of an ADC using MC-β-glucuronide-MMAE.
Caption: Experimental workflow for ADC preparation and characterization.
Mechanism of Action
The mechanism of action of an ADC utilizing the MC-β-glucuronide-MMAE linker-drug is a multi-step process that culminates in the targeted killing of cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream where the stable linker prevents premature release of the toxic payload. The monoclonal antibody component of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[6]
-
Lysosomal Trafficking and Cleavage: The internalized ADC is trafficked to the lysosomes. The acidic environment and the presence of the enzyme β-glucuronidase within the lysosomes lead to the cleavage of the β-glucuronide linker.[1]
-
Payload Release and Cytotoxic Effect: Cleavage of the linker releases the highly potent MMAE payload into the cytoplasm of the cancer cell. Free MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[3] This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
The following diagram illustrates the proposed signaling pathway for the mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to MC-betaglucuronide-MMAE ADC Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. This technical guide provides a comprehensive overview of the maleimidocaproyl-beta-glucuronide-monomethyl auristatin E (MC-β-glucuronide-MMAE) linker technology, a sophisticated system designed for targeted drug delivery and controlled payload release within the tumor microenvironment.
The MC-β-glucuronide-MMAE linker system leverages the enzymatic activity of β-glucuronidase, which is significantly upregulated in the lysosomal compartments of tumor cells and in necrotic regions of tumors, to achieve selective cleavage and release of the potent antimitotic agent, MMAE.[1][2][3] This technology offers several advantages, including high plasma stability, reduced systemic toxicity, and the potential for a bystander killing effect, making it a compelling choice for the development of next-generation ADCs.[1][4][5]
Core Components and Mechanism of Action
The MC-β-glucuronide-MMAE linker-payload system consists of three key components:
-
Maleimidocaproyl (MC) Spacer: This component provides a stable covalent attachment point to the monoclonal antibody, typically through the thiol group of a cysteine residue.
-
β-glucuronide Linker: This hydrophilic sugar moiety acts as a cleavable trigger. It is highly stable in systemic circulation but is readily hydrolyzed by the lysosomal enzyme β-glucuronidase.[1][2][3][4] The hydrophilicity of the glucuronide moiety also helps to mitigate aggregation issues that can arise with hydrophobic payloads.[4][5][6]
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic analogue of the natural antimitotic agent dolastatin 10.[7][8] MMAE inhibits cell division by blocking tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7][8][9][10]
The mechanism of action of an ADC utilizing this technology follows a multi-step process, beginning with the systemic administration of the ADC and culminating in the targeted destruction of cancer cells.
Mechanism of Action of a β-glucuronide-MMAE ADC
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Introduction: The "Magic Bullet" Concept and the Role of MMAE
An In-depth Technical Guide on the Core Payload Mechanism of Monomethyl Auristatin E (MMAE) in Oncology
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapies, designed to deliver highly cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues.[1] This "magic bullet" approach relies on three core components: a monoclonal antibody that selectively binds to a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1][2]
Monomethyl Auristatin E (MMAE) has emerged as one of the most successful and widely used payloads in ADC development.[1] It is a synthetic, antimitotic agent derived from dolastatin 10, a natural compound isolated from the sea hare Dolabella auricularia.[1][3] Due to its extreme potency—up to 100-1000 times more effective than traditional chemotherapeutics like doxorubicin—MMAE is too toxic to be administered as a standalone drug.[1][] However, when conjugated to an antibody, its cytotoxic power can be precisely unleashed within cancer cells, making it a critical component in several FDA-approved ADCs.[1][5]
Core Mechanism of Action: From Cell Surface to Apoptosis
The therapeutic action of an MMAE-based ADC is a multi-step process that begins with specific targeting and culminates in the induction of cancer cell death.[1] This intricate journey ensures that the highly potent payload is released preferentially inside the target cell.
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[1][3] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-antigen complex, forming an intracellular vesicle called an endosome.[6][7]
-
Lysosomal Trafficking and Linker Cleavage: The endosome traffics to and fuses with a lysosome.[1] The acidic environment and proteolytic enzymes within the lysosome are crucial for the next step. Most MMAE-based ADCs utilize a specific linker, commonly comprised of valine-citrulline (vc), which is designed to be stable in the extracellular fluid but is efficiently cleaved by lysosomal proteases like cathepsin B.[][8][9] This cleavage separates the MMAE payload from the antibody.
-
Payload Release and Microtubule Disruption: Once liberated, the free MMAE, being a membrane-permeable molecule, can diffuse from the lysosome into the cell's cytoplasm.[3][10] In the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin, the protein subunit of microtubules. This binding inhibits the polymerization of tubulin, disrupting the formation and dynamics of the microtubule network.[8][11]
-
Cell Cycle Arrest and Apoptosis: Microtubules are essential for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule function, MMAE causes cells to arrest in the G2/M phase of the cell cycle, preventing them from completing mitosis.[1][3][12] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][6]
The Bystander Effect: Amplifying Antitumor Activity
A key feature of MMAE is its ability to induce a "bystander effect".[1] Because the released MMAE payload is cell-permeable, it can diffuse out of the targeted, antigen-positive cancer cell and kill neighboring, antigen-negative cancer cells within the tumor microenvironment.[1][10] This is particularly important for treating heterogeneous tumors where not all cells express the target antigen.[10]
This property contrasts with other payloads like monomethyl auristatin F (MMAF), which has a charged C-terminal phenylalanine that limits its membrane permeability.[2][11] Consequently, MMAF remains largely trapped within the target cell and exhibits a significantly weaker bystander effect.[13][14] The choice between MMAE and MMAF therefore represents a strategic decision in ADC design, balancing widespread tumor killing against more contained cytotoxicity.[14]
Quantitative Data on MMAE Potency and Pharmacokinetics
The potency of MMAE and its conjugates is typically measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. Pharmacokinetic (PK) studies in clinical trials measure the concentration of unconjugated (free) MMAE in plasma to understand its exposure and safety profile.
Table 1: In Vitro Cytotoxicity of MMAE and MMAE-ADCs
| Cell Line | Cancer Type | Compound | IC₅₀ (nM) | Reference |
| BxPC-3 | Pancreatic | Free MMAE | 0.97 | [15] |
| PSN-1 | Pancreatic | Free MMAE | 0.99 | [15] |
| Capan-1 | Pancreatic | Free MMAE | 1.10 | [15] |
| Panc-1 | Pancreatic | Free MMAE | 1.16 | [15] |
| BxPC-3 (High TF) | Pancreatic | Anti-TF ADC | 1.15 | [15] |
| Capan-1 (Low TF) | Pancreatic | Anti-TF ADC | 105.65 | [15] |
| Various Ovarian | Ovarian | Free MMAE | 0.24 - 3.65 | [16] |
| L-82 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE | 0.029 - 0.77 (converted from 2-55 ng/mL) | [14] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE | Potent (exact value not stated) | [13] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAF | Potent (exact value not stated) | [13] |
Note: ADC potency is highly dependent on target antigen expression. TF = Tissue Factor.
Table 2: Clinical Pharmacokinetics of Unconjugated MMAE (at 2.4 mg/kg dose)
| ADC Analyte | Parameter | Value Range (Mean) | Unit | Reference |
| Unconjugated MMAE | Cₘₐₓ | 3.15 – 7.01 | ng/mL | [17] |
| Unconjugated MMAE | Tₘₐₓ | ~2 – 3 | Days | [17] |
| Unconjugated MMAE | Terminal Half-Life | 3.0 – 5.0 | Days | [17] |
Data compiled from eight different vc-MMAE ADCs in Phase 1 studies.[17]
Mechanisms of Resistance to MMAE-Based ADCs
As with many cancer therapies, tumor cells can develop resistance to MMAE-based ADCs. Understanding these mechanisms is crucial for developing next-generation ADCs and combination therapies.
-
Downregulation of Target Antigen: The most straightforward resistance mechanism is the reduction or loss of the surface antigen targeted by the ADC's antibody, preventing the ADC from binding to the tumor cell.[18]
-
Impaired ADC Trafficking: Alterations in the endocytosis or lysosomal trafficking pathways can prevent the ADC from reaching the lysosome, thereby inhibiting the cleavage of the linker and the release of MMAE.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which are membrane proteins that function as efflux pumps.[19] These pumps can actively expel MMAE from the cytoplasm before it can bind to tubulin, reducing its intracellular concentration and diminishing its cytotoxic effect.[19][20]
-
Alterations in Tubulin: While less common, mutations in tubulin itself could potentially alter the binding site for MMAE, reducing its inhibitory activity.
Key Experimental Protocols
Protocol 1: In Vitro Bystander Killing Co-Culture Assay
This assay quantitatively assesses the ability of an MMAE-ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[10][14]
-
Cell Preparation:
-
Select two cell lines: one antigen-positive (Ag+) and one antigen-negative (Ag-).
-
The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) or a bioluminescent reporter (e.g., luciferase) for distinct quantification.[10]
-
-
Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in multi-well plates.
-
Include monocultures of each cell line as controls.
-
-
ADC Treatment:
-
Add the MMAE-ADC, a non-permeable payload ADC (e.g., MMAF-ADC), and a non-binding control ADC at various concentrations.
-
Incubate for a set period (e.g., 72-120 hours).
-
-
Quantification:
-
Use flow cytometry or high-content imaging to count the surviving Ag- (fluorescent) cells.
-
Alternatively, use a luminescence assay if a luciferase reporter was used.
-
Calculate the percentage of cell viability for the Ag- population to determine the extent of bystander killing.
-
Protocol 2: In Vivo Admixed Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.[10][14]
-
Cell Preparation: Prepare a suspension containing a mixture of antigen-positive and antigen-negative tumor cells (e.g., a 1:1 ratio).[14]
-
Tumor Implantation: Subcutaneously implant the cell mixture into immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the MMAE-ADC, MMAF-ADC, and control ADCs to different groups of mice, typically via a single intravenous injection.[14]
-
Tumor Monitoring: Measure tumor volume regularly (e.g., twice weekly) with calipers over a set period.
-
Analysis: Compare the tumor growth inhibition between the different treatment groups. Significant regression in the MMAE-ADC group compared to the MMAF-ADC and control groups indicates a potent in vivo bystander effect.
Protocol 3: Quantification of Intracellular and Intratumoral MMAE
This protocol is used to correlate drug concentration with ADC potency.[13][21]
-
Sample Preparation (In Vitro):
-
Treat cultured cells with the ADC for a specified time (e.g., 24 hours).
-
Wash cells thoroughly to remove extracellular ADC.
-
Lyse the cells to release intracellular contents.
-
-
Sample Preparation (In Vivo):
-
Treat tumor-bearing mice with the ADC.
-
At a specified time point (e.g., 72 hours), excise the tumors and homogenize them.[13]
-
-
Quantification by LC-MS/MS:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of unconjugated MMAE in the cell lysate or tumor homogenate.[21]
-
To measure total MMAE (conjugated and unconjugated), samples can be pre-treated with an enzyme like papain to cleave the linker and release all conjugated MMAE prior to analysis.[21]
-
Conclusion
Monomethyl Auristatin E is a highly effective cytotoxic payload that forms the backbone of numerous successful Antibody-Drug Conjugates. Its mechanism of action is well-defined, involving a precise, multi-step process of ADC internalization, lysosomal cleavage, and cytosolic release.[1] Once free, MMAE potently disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis.[1][3] Its ability to permeate cell membranes gives rise to a powerful bystander effect, enabling the eradication of antigen-negative cells in heterogeneous tumors. While resistance can emerge, ongoing research into these mechanisms continues to inform the development of more resilient and effective ADC therapies, solidifying MMAE's role as a cornerstone payload in modern oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle conjugates of a highly potent toxin enhance safety and circumvent platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. oaepublish.com [oaepublish.com]
- 20. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Specificity and Potency: A Technical Guide to the Discovery and Development of Glucuronide Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Central to the success of this therapeutic modality is the linker, a critical component that ensures the ADC remains stable in circulation and releases its toxic cargo only upon reaching the target tumor cell. Among the various linker technologies developed, the β-glucuronide linker system has emerged as a particularly effective strategy, offering a unique combination of high plasma stability, hydrophilicity, and a tumor-specific cleavage mechanism. This guide provides an in-depth exploration of the discovery, development, and application of glucuronide linkers in the ongoing quest for more effective and better-tolerated cancer therapies.
Genesis of an Idea: The Rationale Behind Glucuronide Linkers
The ideal ADC linker must be a master of dualities: steadfast in the bloodstream to prevent premature drug release and off-target toxicity, yet readily cleavable within the tumor microenvironment to unleash the cytotoxic payload. Early linker technologies, such as hydrazones and disulfides, sometimes suffered from instability in circulation.[1] This led to the exploration of enzyme-cleavable linkers, designed to be substrates for enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells.[2]
The concept of the β-glucuronide linker is rooted in the observation that the lysosomal enzyme β-glucuronidase is abundant within lysosomes and is also found in the necrotic regions of some tumors, with low activity outside of cells.[2][3] This differential expression profile presented an attractive therapeutic window. A linker containing a β-glucuronic acid moiety could theoretically remain intact in the systemic circulation but would be efficiently cleaved upon internalization of the ADC into a cancer cell and its subsequent trafficking to the lysosome.[2][]
Mechanism of Action: A Two-Step Release Cascade
The elegant mechanism of action of a β-glucuronide linker is a key to its success. It is a two-step process that ensures the release of an unmodified, fully active cytotoxic drug.[][5]
-
Enzymatic Cleavage: Upon internalization of the ADC into the target cancer cell and delivery to the lysosome, the β-glucuronidase enzyme recognizes and hydrolyzes the glycosidic bond of the β-glucuronic acid moiety on the linker.[2][]
-
Self-Immolation: The removal of the hydrophilic sugar group triggers a spontaneous 1,6-elimination reaction through a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC). This rapid electronic cascade results in the release of the potent cytotoxic drug, carbon dioxide, and an aromatic remnant.[][5]
This controlled, tumor-specific release mechanism is paramount to the efficacy and safety profile of ADCs employing this technology.
dot
Caption: Mechanism of ADC action with a glucuronide linker.
Key Advantages of the Glucuronide Linker System
The unique properties of the β-glucuronide linker contribute to several advantages in the design and performance of ADCs:
-
High Plasma Stability: Glucuronide linkers have demonstrated exceptional stability in plasma, minimizing the premature release of the cytotoxic payload and reducing the potential for systemic toxicity.[6][7] For instance, a β-glucuronide MMAF drug-linker showed a remarkable extrapolated half-life of 81 days in rat plasma.[6][7]
-
Enhanced Hydrophilicity: The inclusion of the highly hydrophilic β-glucuronic acid sugar moiety can help to counteract the hydrophobicity of the cytotoxic drug and the linker itself.[2][8] This can mitigate the tendency for ADC aggregation, a common challenge with highly loaded or hydrophobic payloads, which can lead to faster clearance and reduced efficacy.[2][]
-
Broad Payload Compatibility: The glucuronide linker technology has been successfully applied to a variety of cytotoxic payloads with different mechanisms of action, including auristatins (MMAE, MMAF), doxorubicin (B1662922) derivatives, and psymberin.[6][7][9] This versatility allows for the tailoring of the ADC to specific cancer types and targets.
-
Efficient Drug Release: The enzymatic cleavage by β-glucuronidase is highly efficient, leading to rapid and complete release of the active drug within the target cell.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of ADCs utilizing glucuronide linkers.
Table 1: In Vitro and In Vivo Efficacy of Glucuronide-Linked ADCs
| ADC Construct | Target | Payload | In Vitro Potency (IC50) | In Vivo Xenograft Model | Efficacious Dose | Tolerated Dose | Reference |
| cAC10-9a | CD30 | MMAE | Not specified | Karpas 299 lymphoma | Cures at ≥0.5 mg/kg | 100 mg/kg | [6][7] |
| c1F6-9b | CD70 | MMAF | Not specified | Renal cell carcinoma | 0.75 mg/kg | 25 mg/kg | [6][7] |
Table 2: Stability of a Glucuronide Drug-Linker
| Drug-Linker | Matrix | Parameter | Value | Reference |
| β-glucuronide MMAF drug-linker 9b | Rat Plasma | Extrapolated Half-life | 81 days | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with glucuronide linkers. Below are generalized protocols for key experiments.
Synthesis of a β-Glucuronide Linker-Payload Conjugate
The synthesis of a glucuronide linker-payload conjugate is a multi-step process that involves the preparation of a protected glucuronic acid donor, coupling to a self-immolative spacer, attachment of the cytotoxic payload, and a final deprotection step.[10]
dot
Caption: General workflow for glucuronide linker-payload synthesis.
Materials:
-
Protected glucuronic acid derivative (e.g., with acetyl and methyl ester protecting groups)
-
Self-immolative spacer with a free phenolic hydroxyl group and a functional group for payload attachment (e.g., p-aminobenzyl alcohol)
-
Cytotoxic drug with a compatible functional group (e.g., an amine for carbamate formation)
-
Coupling reagents (e.g., DCC, EDC)
-
Deprotection reagents (e.g., LiOH, TFA)
-
Solvents and purification materials (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Glycosylation: Couple the protected glucuronic acid donor to the self-immolative spacer using a suitable glycosylation method.
-
Payload Attachment: Modify the spacer, if necessary, and then couple the cytotoxic drug to the spacer.
-
Deprotection: Remove the protecting groups from the glucuronic acid moiety to yield the final linker-payload conjugate.
-
Purification: Purify the final product using techniques such as HPLC.
Conjugation of the Linker-Payload to a Monoclonal Antibody
The linker-payload is typically conjugated to the monoclonal antibody through reactive cysteine or lysine (B10760008) residues. Cysteine conjugation often follows the partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP)
-
Glucuronide linker-payload with a reactive handle (e.g., maleimide)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction (for cysteine conjugation): Incubate the antibody with a controlled amount of reducing agent to expose a specific number of free thiol groups.
-
Conjugation: Add the maleimide-functionalized glucuronide linker-payload to the reduced antibody and incubate to allow for covalent bond formation.
-
Quenching: Add a quenching reagent to cap any unreacted thiol groups.
-
Purification: Purify the ADC to remove unconjugated linker-payload and other impurities.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity.
In Vitro Cytotoxicity Assay
The in vitro potency of the ADC is assessed using a cell-based cytotoxicity assay.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and a relevant control.
-
Incubation: Incubate the cells for a period of 72-120 hours.
-
Viability Assessment: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[8]
In Vivo Efficacy Study in a Xenograft Model
The antitumor activity of the ADC is evaluated in vivo using a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size.
-
Treatment: Randomize the mice into treatment groups and administer the ADC and controls (e.g., intravenously).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals as a measure of tolerability.
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified size, and the tumors from all groups are excised and weighed.[11]
dot
Caption: Workflow for in vivo efficacy studies of ADCs.
Plasma Stability Assessment
The stability of the ADC in plasma is a critical parameter that influences its therapeutic index.
Materials:
-
ADC
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Incubator
-
Analytical system (e.g., LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points.[6]
-
Sample Preparation: At each time point, process the plasma sample to isolate the ADC (e.g., via affinity capture) and/or the released drug.[]
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC (by measuring the drug-to-antibody ratio) and/or the concentration of released payload over time.[]
-
Data Analysis: Calculate the rate of drug deconjugation and the half-life of the ADC in plasma.
Future Directions and Conclusion
The development of β-glucuronide linkers represents a significant advancement in ADC technology, providing a robust and versatile platform for the targeted delivery of cytotoxic agents. Ongoing research in this area is focused on further refining the linker structure to modulate drug release kinetics, exploring novel self-immolative spacers, and expanding the repertoire of compatible payloads.[5][9] The continued evolution of glucuronide and other advanced linker technologies will undoubtedly play a pivotal role in the development of the next generation of safer and more effective ADCs, bringing new hope to cancer patients.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Quantification of an Antibody-Conjugated Drug in Fat Plasma by an Affinity Capture LC-MS/MS Method for a Novel Prenyl Transferase-Mediated Site-Specific Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. WO2018175994A1 - Process for the preparation of glucuronide drug-linkers and intermediates thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of MC-beta-glucuronide-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Maleimidocaproyl-beta-glucuronide-Monomethyl Auristatin E (MC-beta-glucuronide-MMAE), a key component in the development of antibody-drug conjugates (ADCs). This document outlines its structure, physicochemical properties, and the underlying chemical principles that govern its function as a linker-payload system for targeted cancer therapy.
Introduction
MC-beta-glucuronide-MMAE is a sophisticated chemical entity designed for targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to tumor cells. It comprises three key components:
-
Maleimidocaproyl (MC): A linker that provides a stable attachment point to the antibody via a thiol group.
-
Beta-glucuronide: A hydrophilic, enzymatically-cleavable spacer that enhances solubility and is designed to be selectively cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[1][2][3]
-
Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization.[4][5][6]
The strategic combination of these components results in an ADC that is stable in systemic circulation, thereby minimizing off-target toxicity, and is primed to release its cytotoxic payload upon internalization into target cancer cells.[1][2]
Physicochemical Properties
The chemical and physical properties of MC-beta-glucuronide-MMAE are critical to its performance in an ADC construct. A summary of its known quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 1323.5 g/mol | PubChem |
| Solubility | ≥ 100 mg/mL in DMSO | MedChemExpress[4] |
| Appearance | White to off-white solid | (General observation for similar compounds) |
Note: The compound is reported to be unstable in solutions, and freshly prepared solutions are recommended for experimental use.[4]
Solubility and Hydrophilicity
The inclusion of the beta-glucuronide moiety significantly influences the solubility of the linker-payload. Glucuronides are highly hydrophilic, a property that helps to counterbalance the hydrophobicity of the MMAE payload and the maleimide (B117702) linker.[1][3][7] This increased hydrophilicity can mitigate the tendency for aggregation, which is a common challenge in the manufacturing and formulation of ADCs with high drug-to-antibody ratios (DARs).[1][7][8]
Stability
The stability of the MC-beta-glucuronide-MMAE linker is a crucial factor in the therapeutic window of the corresponding ADC. The maleimide group forms a stable thioether bond with cysteine residues on the antibody. While detailed pH and temperature stability data for this specific linker are not publicly available, similar glucuronide-based linkers have demonstrated high stability in plasma. For instance, a related beta-glucuronide MMAF drug-linker showed an extrapolated half-life of 81 days in rat plasma.[9] It is important to note that the stability can be influenced by modifications to the maleimide group, such as the use of self-stabilizing maleimides.[10]
pKa
Specific pKa values for the entire MC-beta-glucuronide-MMAE conjugate are not readily found in the literature. However, the pKa of the payload, MMAE, is relevant to its biological activity. The strongest acidic pKa of MMAE is reported as 12.65 and the strongest basic pKa is 8.9.
Mechanism of Action: Enzymatic Cleavage
The selective release of MMAE in the tumor microenvironment is orchestrated by the enzymatic cleavage of the beta-glucuronide linker. This process is a cornerstone of the linker's design and is depicted in the signaling pathway below.
Caption: Signaling pathway of ADC action.
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, often via endocytosis. It is then trafficked to the lysosome, an acidic organelle rich in degradative enzymes, including β-glucuronidase.[1][2] The low pH of the lysosome provides an optimal environment for β-glucuronidase to hydrolyze the glycosidic bond of the beta-glucuronide linker, leading to the release of the active MMAE payload into the cytoplasm.[1] The released MMAE can then bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[4][5]
Experimental Protocols
Detailed, proprietary synthesis and purification protocols for MC-beta-glucuronide-MMAE are not publicly available. However, the following sections provide a general workflow and representative methodologies based on published literature for similar compounds.
General Synthesis Workflow
The synthesis of a drug-linker like MC-beta-glucuronide-MMAE typically involves a multi-step process. A generalized workflow is illustrated below.
Caption: Generalized synthesis and purification workflow.
A detailed experimental procedure for the preparation of similar drug-linkers has been previously described.[6] The synthesis generally starts from a known glucuronide-MMAE intermediate.[6]
Characterization and Quality Control
The characterization of the final drug-linker conjugate is essential to ensure its identity, purity, and stability. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and to monitor the progress of reactions. Reverse-phase HPLC is a common method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the compound, confirming its identity. LC-MS/MS can be used to determine the concentration of MMAE in biological matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the chemical structure of the compound and confirm the successful conjugation of the different components.
Conclusion
MC-beta-glucuronide-MMAE is a highly engineered molecule that plays a pivotal role in the efficacy and safety of antibody-drug conjugates. Its chemical properties, including the hydrophilicity and enzymatic cleavability of the beta-glucuronide linker, are finely tuned to ensure stability in circulation and targeted payload release. Understanding these properties is fundamental for researchers and scientists working on the development of the next generation of targeted cancer therapies. Further research into optimizing the linker chemistry and understanding its behavior in vivo will continue to drive innovation in the field of ADCs.
References
- 1. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MC-betaglucuronide-MMAE-2 | Drug-Linker Conjugates for ADC | 1703778-81-7 | Invivochem [invivochem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MC-betaglucuronide-MMAE-2 - Creative Biolabs [creative-biolabs.com]
The Architect's Blueprint: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies to the potent cytotoxicity of small-molecule drugs. At the heart of this therapeutic triad (B1167595) lies the linker, a component of paramount importance that dictates the stability, efficacy, and ultimate success of the ADC. Among the diverse linker technologies, cleavable linkers have emerged as a dominant strategy, engineered to remain stable in systemic circulation and selectively release their potent payload within the tumor microenvironment or inside cancer cells. This targeted release mechanism is fundamental to maximizing on-target efficacy while minimizing off-target toxicities.
This technical guide provides a comprehensive exploration of the core principles underpinning cleavable linkers in ADCs. We will delve into the distinct families of cleavable linkers, dissect their mechanisms of action, present a quantitative comparison of their performance characteristics, and provide detailed experimental protocols for their rigorous evaluation.
I. The Triumvirate of Cleavage: Mechanisms of Action
Cleavable linkers are ingeniously designed to exploit the unique physiological and biochemical differences between the systemic circulation and the tumor milieu. They can be broadly classified into three major categories based on their release mechanism:
1. Protease-Sensitive Linkers: These linkers incorporate specific peptide sequences that are recognized and hydrolyzed by proteases, such as cathepsins, which are significantly upregulated in the lysosomal compartments of tumor cells. The most prevalent example is the valine-citrulline (Val-Cit) dipeptide linker.[1][2] Upon internalization of the ADC and its trafficking to the lysosome, cathepsin B cleaves the amide bond, initiating the release of the cytotoxic payload.[1][2]
2. pH-Sensitive Linkers: This class of linkers, often featuring a hydrazone bond, is engineered to be stable at the physiological pH of blood (approximately 7.4) but undergoes rapid hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][3] This pH differential provides a selective trigger for payload release within the target cell.
3. Glutathione-Sensitive Linkers: These linkers are constructed with disulfide bonds that are susceptible to cleavage in the highly reducing environment of the cytoplasm. The concentration of the tripeptide glutathione (B108866) (GSH) is substantially higher inside cells compared to the extracellular space, providing a specific intracellular trigger for the reductive cleavage of the disulfide bond and subsequent payload release.[1][4]
II. Quantitative Comparison of Cleavable Linker Performance
The selection of a cleavable linker has a profound impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data, offering a comparative overview of different linker technologies. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions.
| Linker Type | Linker Example | Half-life in Human Plasma | Cleavage Trigger | Key Characteristics | Reference |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Cathepsin B | Highly stable in human plasma, but can show instability in mouse plasma due to carboxylesterase activity. | [1][5] |
| Valine-Alanine (Val-Ala) | Stable | Cathepsins | High stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | [1][3] | |
| Glutamic Acid-Valine-Citrulline (EVC) | Stable in mouse plasma | Cathepsins | Designed to resist cleavage by mouse carboxylesterase Ces1C, improving preclinical evaluation. | [6] | |
| pH-Sensitive | Hydrazone | ~2 days | Acidic pH (4.5-5.0) | pH-dependent hydrolysis, but can exhibit instability in circulation, leading to premature drug release. | [1] |
| Silyl ether | > 7 days | Acidic pH | Improved stability in human plasma compared to traditional hydrazone and carbonate linkers. | [7] | |
| Enzyme-Sensitive (Other) | Sulfatase-cleavable | Highly stable (> 7 days) | Sulfatase | Demonstrates high plasma stability in mouse plasma with rapid cleavage by sulfatase. | [7] |
| Linker Type | Linker Example | Payload | Target Cell Line | In Vitro Potency (IC50, ng/mL) | Key Findings | Reference | |---|---|---|---|---|---| | Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | Potent cytotoxicity, but efficacy can be influenced by the level of protease expression in tumor cells. |[1] | | | Valine-Alanine (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | Comparable in vitro activity to Val-Cit, with the advantage of lower hydrophobicity. |[1] | | pH-Sensitive | Hydrazone | Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons. |[1] | | Enzyme-Sensitive (Other) | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to both a Val-Cit ADC and Kadcyla® (T-DM1). |[1] | | | Sulfatase-cleavable | MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC and comparable potency to a Val-Ala ADC. |[1] |
III. Visualizing the Pathways and Processes
To better understand the complex mechanisms and workflows involved in ADC development, the following diagrams have been generated using the Graphviz DOT language.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Overview of the three primary cleavable linker mechanisms.
Caption: A typical experimental workflow for the preclinical evaluation of an ADC.
IV. Detailed Experimental Protocols
Robust and reproducible experimental protocols are the bedrock of ADC development. The following sections provide detailed methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic potential of an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.
Materials and Reagents:
-
Target cancer cell lines (antigen-positive and antigen-negative)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC stock solution
-
Unconjugated antibody (isotype control)
-
Free cytotoxic payload
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight to allow for cell attachment.
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. b. Carefully remove the medium from the wells and add 100 µL of the serially diluted compounds. Include wells with medium only as a blank control. c. Incubate the plate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: a. Carefully aspirate the medium from each well. b. Add 150 µL of solubilization solution to each well. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vitro Plasma Stability Assay (LC-MS)
This protocol describes a method to assess the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Materials and Reagents:
-
ADC of interest
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity resin (e.g., magnetic beads)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.7)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS system
Procedure:
-
Incubation: a. Dilute the ADC to a final concentration in pre-warmed plasma (e.g., 100 µg/mL). b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), collect aliquots of the plasma/ADC mixture and immediately store them at -80°C.
-
Immunocapture: a. Thaw the plasma samples on ice. b. Add an appropriate amount of Protein A/G resin to each plasma sample. c. Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the resin.
-
Washing: a. Pellet the resin by centrifugation or using a magnetic rack. b. Discard the supernatant. c. Wash the resin with wash buffer to remove non-specifically bound plasma proteins. Repeat this step 2-3 times.
-
Elution: a. Add elution buffer to the resin and incubate for 5-10 minutes to elute the ADC. b. Pellet the resin and transfer the supernatant containing the eluted ADC to a new tube. c. Immediately neutralize the eluate with neutralization buffer.
-
LC-MS Analysis: a. Analyze the purified ADC samples by LC-MS to determine the average DAR.
Data Analysis:
-
Plot the average DAR as a function of time.
-
Calculate the percentage of intact ADC remaining at each time point.
-
Determine the half-life of the ADC in plasma by fitting the data to an appropriate kinetic model.
Protocol 3: Cathepsin B Cleavage Assay (HPLC-Based)
This protocol details a method to evaluate the cleavage of a protease-sensitive linker by purified cathepsin B.
Objective: To quantify the rate of payload release from an ADC in the presence of cathepsin B.
Materials and Reagents:
-
ADC with a protease-sensitive linker (e.g., Val-Cit)
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Stop solution (e.g., 10% acetic acid in acetonitrile)
-
HPLC system with a suitable column and detector
Procedure:
-
Reaction Setup: a. In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) and assay buffer. b. Pre-warm the mixture to 37°C. c. Initiate the reaction by adding a pre-determined amount of cathepsin B.
-
Incubation and Sampling: a. Incubate the reaction mixture at 37°C. b. At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of stop solution.
-
HPLC Analysis: a. Centrifuge the quenched samples to pellet any precipitated protein. b. Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload.
-
Data Analysis: a. Generate a standard curve for the free payload to quantify its concentration in the samples. b. Plot the concentration of the released payload as a function of time. c. Determine the initial rate of cleavage from the linear portion of the curve.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of an ADC in a subcutaneous tumor xenograft model.
Objective: To evaluate the ability of an ADC to inhibit tumor growth in vivo.
Materials and Reagents:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
Matrigel (optional)
-
ADC, vehicle control, and isotype control antibody
-
Sterile PBS
-
Calipers
Procedure:
-
Tumor Implantation: a. Harvest and resuspend the cancer cells in PBS (with or without Matrigel). b. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²). b. When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, isotype control, ADC at different doses).
-
Treatment Administration: a. Administer the ADC and control articles via an appropriate route (e.g., intravenous injection) according to the planned dosing schedule.
-
Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the animals for any signs of toxicity.
-
Study Endpoint: a. The study is typically terminated when tumors in the control group reach a pre-defined maximum size or at a specified time point. b. At the end of the study, tumors can be excised and weighed.
Data Analysis:
-
Plot the mean tumor volume for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
V. Conclusion
The judicious selection and design of cleavable linkers are pivotal to the development of safe and effective Antibody-Drug Conjugates. A thorough understanding of their cleavage mechanisms, coupled with rigorous in vitro and in vivo characterization, is essential for advancing promising ADC candidates into the clinic. Protease-sensitive linkers, particularly those based on the Val-Cit dipeptide, have a proven track record of high stability and potent anti-tumor activity.[1] However, the field is continually evolving, with novel linker technologies such as β-glucuronide and sulfatase-cleavable linkers showing immense promise.[1] A comprehensive, head-to-head comparison of these linkers using standardized assays will be instrumental in identifying the optimal linker strategy for specific antibodies, payloads, and cancer indications, ultimately paving the way for the next generation of highly effective targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. njbio.com [njbio.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Architecture of Precision: A Technical Guide to Antibody-Drug Conjugate Design
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This powerful synergy allows for the selective delivery of therapeutic payloads to tumor cells, minimizing systemic toxicity and maximizing therapeutic efficacy. The intricate design of these tripartite molecules—comprising a monoclonal antibody, a chemical linker, and a cytotoxic payload—is a testament to the convergence of biology, chemistry, and pharmacology. This technical guide provides an in-depth exploration of the core principles governing ADC design, offering a comprehensive resource for researchers and drug development professionals in this dynamic field.
Core Principles of ADC Design: A Tripartite Alliance
The success of an ADC is contingent on the careful optimization and interplay of its three fundamental components: the antibody, the linker, and the payload. Each element plays a critical role in the overall performance of the conjugate, from target recognition and internalization to payload release and induction of cell death.[1][2]
The Targeting Vehicle: The Monoclonal Antibody
The monoclonal antibody (mAb) serves as the targeting component, responsible for recognizing and binding to a specific antigen on the surface of cancer cells.[] The selection of an appropriate antibody is a crucial first step in ADC development and is guided by several key properties:
-
High Target Affinity and Specificity: The antibody must bind to the target antigen with high affinity to ensure effective delivery of the payload to the tumor site.[4] Specificity is paramount to minimize off-target binding to healthy tissues, which could lead to unwanted toxicity.[5]
-
Internalization: For most conventional ADCs, the antibody-antigen complex must be efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis.[5] This process sequesters the ADC within the cell, allowing for the subsequent release of the cytotoxic payload.
-
Low Immunogenicity: To prevent an adverse immune response in patients, humanized or fully human antibodies are preferred.[4]
-
Long Circulation Half-Life: A longer half-life in circulation increases the probability of the ADC reaching the tumor site.[6]
The Crucial Connection: The Linker
The linker is the chemical bridge that connects the cytotoxic payload to the antibody. Its design is a delicate balance between stability in systemic circulation and efficient cleavage at the target site.[6][7] Premature release of the payload can lead to systemic toxicity, while a linker that is too stable may prevent the payload from reaching its intracellular target.[7] Linkers are broadly classified into two categories:
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as proteases (e.g., cathepsins), low pH in endosomes and lysosomes, or a high concentration of reducing agents like glutathione.[5][6]
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[5] This approach generally results in higher stability in circulation.[6]
The Cytotoxic Warhead: The Payload
The payload is the pharmacologically active component of the ADC responsible for killing cancer cells. Ideal payloads possess high potency, typically with sub-nanomolar IC50 values, as only a small fraction of the administered ADC reaches the tumor.[5] The primary classes of payloads used in ADCs include:
-
Microtubule Inhibitors: These agents, such as auristatins (e.g., MMAE, MMAF) and maytansinoids (e.g., DM1, DM4), disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][8]
-
DNA-Damaging Agents: This category includes compounds like calicheamicins and pyrrolobenzodiazepines (PBDs) that cause DNA strand breaks, ultimately triggering cell death.[5][9]
-
Topoisomerase Inhibitors: Payloads such as SN-38 and deruxtecan (B607063) inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[10]
Quantitative Data in ADC Design
The optimization of ADC design relies on the careful analysis of quantitative data to balance efficacy and safety. Key parameters include the drug-to-antibody ratio (DAR), which defines the average number of payload molecules per antibody, and the in vitro cytotoxicity (IC50) of the payload and the final ADC.
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that significantly influences the ADC's potency, pharmacokinetics, and therapeutic index.[11] A higher DAR can enhance potency but may also lead to increased aggregation, faster clearance, and greater toxicity.[12] The optimal DAR is typically between 2 and 4 for many ADCs, though some newer agents have higher DARs.[11][12]
Table 1: Characteristics of Selected FDA-Approved Antibody-Drug Conjugates
| ADC Drug | Trade Name | Target Antigen | Linker Type | Payload | Average DAR | Approval Year |
| Gemtuzumab ozogamicin | Mylotarg® | CD33 | Cleavable | Calicheamicin | ~2-3 | 2000 |
| Brentuximab vedotin | Adcetris® | CD30 | Cleavable | MMAE | ~4 | 2011 |
| Ado-trastuzumab emtansine | Kadcyla® | HER2 | Non-cleavable | DM1 | ~3.5 | 2013 |
| Inotuzumab ozogamicin | Besponsa® | CD22 | Cleavable | Calicheamicin | ~6 | 2017 |
| Polatuzumab vedotin | Polivy® | CD79b | Cleavable | MMAE | ~3.5 | 2019 |
| Enfortumab vedotin | Padcev® | Nectin-4 | Cleavable | MMAE | ~3.8 | 2019 |
| Trastuzumab deruxtecan | Enhertu® | HER2 | Cleavable | Deruxtecan (DXd) | ~8 | 2019 |
| Sacituzumab govitecan | Trodelvy® | TROP2 | Cleavable | SN-38 | ~7.6 | 2020 |
| Belantamab mafodotin | Blenrep® | BCMA | Non-cleavable | MMAF | ~4 | 2020 |
| Loncastuximab tesirine | Zynlonta® | CD19 | Cleavable | SG3199 (PBD dimer) | ~2 | 2021 |
Note: This table is not exhaustive and represents a selection of approved ADCs. DAR values are approximate. Data compiled from multiple sources.[10][13][14]
In Vitro Cytotoxicity (IC50)
The IC50 value, the concentration of a drug that inhibits 50% of cell growth in vitro, is a key measure of the potency of both the free payload and the conjugated ADC.[15]
Table 2: Representative In Vitro IC50 Values of Common ADC Payloads
| Payload | Mechanism of Action | Typical IC50 Range (in sensitive cell lines) |
| Monomethyl Auristatin E (MMAE) | Microtubule Inhibitor | 0.1 - 10 nM |
| Monomethyl Auristatin F (MMAF) | Microtubule Inhibitor | 0.1 - 20 nM |
| Emtansine (DM1) | Microtubule Inhibitor | 0.01 - 5 nM |
| Ravtansine (DM4) | Microtubule Inhibitor | 0.01 - 5 nM |
| SN-38 | Topoisomerase I Inhibitor | 1 - 50 nM |
| Deruxtecan (DXd) | Topoisomerase I Inhibitor | 1 - 20 nM |
| Calicheamicin γ1 | DNA Double-Strand Breaks | 1 - 100 pM |
| PBD Dimer (e.g., SG3199) | DNA Cross-linking | 1 - 50 pM |
Note: IC50 values can vary significantly depending on the cell line and assay conditions. Data compiled from multiple sources.[][17][18]
Linker Stability
The stability of the linker is critical for the safety and efficacy of an ADC. Premature payload release in circulation can lead to off-target toxicity. Linker stability is often assessed by measuring the half-life of the intact ADC in plasma.
Table 3: Comparative In Vivo Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | Representative Half-life in Human Plasma |
| Hydrazone | pH-sensitive (acid-labile) | ~24 - 48 hours |
| Disulfide | Reduction (Glutathione) | Variable (highly dependent on steric hindrance) |
| Valine-Citrulline (vc) | Protease (Cathepsin B) | > 100 hours |
| Thioether (e.g., SMCC) | Non-cleavable (lysosomal degradation) | Very stable (> 150 hours) |
Note: Half-life values are approximate and can be influenced by the specific antibody, payload, and conjugation site. Data compiled from multiple sources.[6][7][19]
Key Experimental Protocols in ADC Development
The development and characterization of ADCs involve a series of specialized experimental protocols to ensure their quality, stability, and potency.
Protocol for ADC Conjugation (Cysteine-based)
This protocol describes a common method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP, DTT)
-
Maleimide-activated drug-linker dissolved in a compatible organic solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the mAb with a molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately purify the reduced antibody using a desalting column to remove the excess reducing agent.
-
-
Conjugation:
-
Add the maleimide-activated drug-linker to the reduced antibody at a slight molar excess.
-
Incubate the reaction mixture at 4°C for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add a molar excess of the quenching reagent to cap any unreacted maleimide (B117702) groups.
-
-
Purification:
-
Purify the ADC using size exclusion chromatography (SEC) to remove unconjugated payload, quenching reagent, and aggregates.
-
-
Characterization:
-
Characterize the purified ADC for DAR, purity, and aggregation.
-
Protocol for In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines the use of an MTT assay to determine the cytotoxic effect of an ADC on cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
ADC and free payload solutions at various concentrations
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the ADC, free payload, and an unconjugated antibody control. Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[17]
-
Protocol for ADC Stability Assay in Human Plasma
This protocol describes a method to assess the stability of an ADC in human plasma by measuring the change in DAR over time.
Materials:
-
Purified ADC
-
Human plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC in human plasma at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
-
Immunoaffinity Capture:
-
Isolate the ADC from the plasma using immunoaffinity capture beads.
-
-
Analysis:
-
Analyze the captured ADC by LC-MS to determine the DAR at each time point.
-
-
Data Analysis:
-
Plot the average DAR versus time to determine the stability of the ADC in plasma.[19]
-
Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and the distribution of drug-loaded species.
Materials:
-
Purified ADC
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A.
-
-
Chromatography:
-
Inject the sample onto the HIC column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B).
-
-
Detection:
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Calculate the weighted average DAR based on the peak areas.
-
Protocol for Aggregate Analysis by Size Exclusion Chromatography (SEC)
SEC is the standard method for quantifying aggregates in ADC preparations, which is a critical quality attribute.[20]
Materials:
-
Purified ADC
-
SEC column
-
HPLC system with a UV detector
-
Mobile phase (e.g., PBS)
Procedure:
-
Chromatography:
-
Inject the ADC sample onto the SEC column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
-
Detection:
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of aggregates in the sample.[15]
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the intricate molecular mechanisms and experimental processes involved in ADC development is facilitated by clear and concise visualizations.
Signaling Pathway of a Microtubule Inhibitor ADC (e.g., MMAE)
The following diagram illustrates the mechanism of action of an ADC with a microtubule inhibitor payload, such as MMAE.
Caption: Mechanism of action of a microtubule inhibitor ADC.
Signaling Pathway of a DNA-Damaging ADC (e.g., Calicheamicin)
This diagram depicts the mechanism of action for an ADC carrying a DNA-damaging agent like calicheamicin.
Caption: Mechanism of action of a DNA-damaging ADC.
Experimental Workflow for ADC Development and Characterization
The following diagram outlines a typical workflow for the development and characterization of an antibody-drug conjugate.
Caption: General workflow for ADC development.
Conclusion
The design of antibody-drug conjugates is a multifaceted process that demands a deep understanding of the intricate interplay between the antibody, linker, and payload. The principles outlined in this guide, from the selection of optimal components to the rigorous quantitative analysis and characterization, are fundamental to the successful development of safe and effective ADC therapeutics. As our knowledge of cancer biology and conjugation chemistry continues to expand, the rational design of next-generation ADCs holds the promise of delivering even more precise and potent therapies to patients in need.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward Homogenous Antibody Drug Conjugates Using Enzyme-Based Conjugation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. FDA Approved Antibody-Drug Conjugates (ADCs) By 2025 | Biopharma PEG [biochempeg.com]
- 14. Comprehensive List of FDA-Approved Antibody-Drug Conjugates (ADCs) – Updated for 2024 | AxisPharm [axispharm.com]
- 15. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. agilent.com [agilent.com]
An In-depth Technical Guide to MC-betaglucuronide-MMAE-1: Synthesis and Suppliers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MC-betaglucuronide-MMAE-1, a critical component in the development of antibody-drug conjugates (ADCs). This document details its suppliers, a general synthesis protocol, and the mechanism of action, presented with the clarity and detail required for research and development purposes.
Introduction
This compound is a drug-linker conjugate used in the construction of ADCs. It comprises three key components:
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
-
beta-glucuronide linker: A hydrophilic and cleavable linker that is selectively hydrolyzed by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment.[][4] This targeted cleavage mechanism ensures the release of the cytotoxic payload within cancer cells.
-
MC (Maleimidocaproyl): A stretcher unit that contains a maleimide (B117702) group for covalent attachment to thiol groups on the antibody, typically generated by reducing interchain disulfide bonds.
The hydrophilic nature of the glucuronide linker can help mitigate aggregation issues often associated with hydrophobic drug payloads, potentially leading to ADCs with improved pharmacokinetic properties.[][4][5]
Suppliers of this compound
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information from several suppliers.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| MedChemExpress | This compound | HY-136317 | >99% | For research use only.[6][7] |
| Immunomart | This compound | HY-136317 | 99.72% | For research use only.[8] |
| Creative Biolabs | This compound | ADC-S-025 | >95% | Part of their drug-linker complex portfolio.[9][10] |
| DC Chemicals | MC-betaglucuronide-MMAE-2 | - | - | A related compound is listed.[11] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of the glucuronide-MMAE intermediate followed by conjugation with the maleimidocaproyl (MC) group. While specific, detailed protocols are often proprietary, the general synthetic route can be inferred from published literature.[4][5][12][13]
General Synthetic Scheme
The synthesis can be broadly divided into two main stages:
-
Synthesis of the Glucuronide-MMAE Intermediate: This typically involves the enzymatic or chemical conjugation of a protected glucuronic acid to MMAE.
-
Coupling of the Maleimidocaproyl (MC) Group: The glucuronide-MMAE intermediate is then reacted with an activated maleimidocaproic acid derivative to yield the final product.
Experimental Protocol Overview
The following is a generalized protocol based on common organic synthesis techniques for similar compounds:
Step 1: Preparation of Glucuronide-MMAE
The synthesis starts from the known intermediate, glucuronide-MMAE.[4][5][13] This intermediate is prepared by coupling a suitably protected glucuronic acid derivative with MMAE.
Step 2: Activation of Maleimidocaproic Acid
Maleimidocaproic acid is activated to facilitate its conjugation to the glucuronide-MMAE intermediate. This can be achieved by converting the carboxylic acid to an active ester, such as an N-hydroxysuccinimide (NHS) ester.
Step 3: Conjugation of MC to Glucuronide-MMAE
The activated maleimidocaproic acid is then reacted with the glucuronide-MMAE intermediate in an appropriate solvent, such as dichloromethane, in the presence of a coupling agent like diethyl cyanophosphonate and a base like diisopropylethylamine.[14]
Step 4: Purification
The final product, this compound, is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), to ensure high purity.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Mechanism of Action
The mechanism of action for an ADC utilizing this compound involves a series of steps leading to targeted cell death.
-
Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Trafficking: The complex is trafficked to the lysosomes within the cell.
-
Cleavage: Inside the acidic environment of the lysosome, the β-glucuronidase enzyme recognizes and cleaves the glucuronide linker.[]
-
Drug Release: This cleavage initiates the release of the active MMAE payload into the cytoplasm.
-
Tubulin Inhibition: MMAE binds to tubulin, inhibiting its polymerization into microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[2]
Signaling Pathway and Drug Action
Caption: Mechanism of action of an this compound ADC.
Conclusion
This compound is a sophisticated and highly effective drug-linker for the development of next-generation ADCs. Its design, incorporating a potent cytotoxic agent with a hydrophilic, selectively cleavable linker, addresses some of the key challenges in ADC development, such as payload hydrophobicity and off-target toxicity. This guide provides a foundational understanding for researchers and developers working with this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. Drug-Linker Complex Products - Creative Biolabs [creative-biolabs.com]
- 11. MC-betaglucuronide-MMAE-2|CAS |DC Chemicals [dcchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Foundational Research on Auristatin Derivatives: A Technical Guide
Introduction
Auristatins are a class of highly potent synthetic antineoplastic agents derived from the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1][2] These peptide-like molecules are exceptionally cytotoxic, with activity in the picomolar to nanomolar range, making them unsuitable as standalone chemotherapeutic agents due to a narrow therapeutic window and systemic toxicity.[1][2][3] However, their profound potency has been successfully harnessed by their use as cytotoxic payloads in antibody-drug conjugates (ADCs). ADCs combine the tumor-targeting specificity of monoclonal antibodies with the cell-killing power of cytotoxic agents like auristatins, enabling precise delivery to cancer cells while minimizing damage to healthy tissues.[4][5]
The most prominent and widely studied auristatin derivatives are Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[2][6] They are critical components in several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin), and are featured in numerous ADCs currently in clinical trials.[4][6] This technical guide provides an in-depth overview of the foundational research on auristatin derivatives, covering their mechanism of action, structure-activity relationships, synthesis, and the key experimental protocols used for their evaluation.
Mechanism of Action: Tubulin Inhibition and Apoptosis
The primary mechanism of action for auristatin derivatives is the potent inhibition of tubulin polymerization.[1][7] By binding to tubulin at the vinca (B1221190) alkaloid binding domain, auristatins disrupt the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle.[1][2] This disruption leads to the arrest of the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering programmed cell death, or apoptosis.[1][8]
The process begins when an auristatin-based ADC binds to a specific antigen on the surface of a cancer cell and is internalized.[9] Inside the cell, the ADC is trafficked to the lysosome, where the linker connecting the antibody to the auristatin payload is cleaved, releasing the free, active drug into the cytosol.[9][10] The released auristatin then exerts its cytotoxic effects.[9] Beyond direct cytotoxicity, auristatin-based ADCs can also induce immunogenic cell death (ICD), a form of cell death that stimulates an anti-tumor immune response.[4][11]
Caption: Signaling pathway of auristatin-based ADCs.
Structure-Activity Relationships (SAR)
The auristatin scaffold is a pentapeptide-like structure with five distinct subunits, labeled P1 through P5 from the N-terminus to the C-terminus. Modifications at these positions have been extensively studied to optimize potency, hydrophilicity, and suitability for conjugation.[4][6]
-
P1 (N-terminus): Modifications at the N-terminal monomethylvaline subunit can influence potency.[2][4]
-
P2-P4 (Central Core): The central core, comprising valine (P2), dolaisoleucine (P3), and dolaproine (P4), is generally considered crucial for maintaining high potency, and modifications in this region are less common.[4][6]
-
P5 (C-terminus): The C-terminal subunit is a frequent site for modification to attach linkers for ADC conjugation and to modulate the physicochemical properties of the molecule.[4][6] For instance, MMAF features a carboxylic acid at the C-terminus, which increases polarity.[]
A key area of SAR research has been focused on increasing the hydrophilicity of auristatin derivatives.[4][5] Highly hydrophobic payloads can induce aggregation of the ADC and lead to faster clearance from circulation.[4] The development of more hydrophilic auristatins, such as auristatin PYE, allows for the synthesis of ADCs with higher drug-to-antibody ratios (DAR) that are more resistant to aggregation.[4][13]
Caption: Key modification sites on the auristatin scaffold.
Quantitative Data
The potency of auristatin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: In Vitro Cytotoxicity of MMAE in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Citation |
|---|---|---|---|---|
| SK-BR-3 | Breast Cancer | 3.27 ± 0.42 | 72 | [14] |
| HEK293 | Kidney | 4.24 ± 0.37 | 72 | [14] |
| MDA-MB-468 | Breast Cancer | Significant cytotoxicity at 1 ng/ml (~1.4 nM) | 48-72 | [15] |
| MDA-MB-453 | Breast Cancer | Lower cytotoxicity than MDA-MB-468 | 48-72 |[15] |
Note: IC50 values can vary based on experimental conditions such as the specific assay method, cell density, and incubation time.[11] MMAE generally demonstrates potent activity with IC50 values in the range of 10⁻⁹ to 10⁻¹¹ mol/L in various human cancer cell lines.[2][]
Key Experimental Protocols
The evaluation of auristatin derivatives and their corresponding ADCs relies on a set of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.[10][16]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3, HEK293) in 96-well plates at a predetermined density and allow them to adhere overnight.[16]
-
Compound Treatment: Prepare serial dilutions of the auristatin derivative (e.g., MMAE) in the appropriate cell culture medium.[15][16] Remove the old medium from the cells and add the compound dilutions. Include untreated and vehicle-only (e.g., DMSO) controls.[10]
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.[8][15]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT solution to each well and incubate for an additional 1-4 hours.[8][16] Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[16]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[10]
Caption: Experimental workflow for an MTT cytotoxicity assay.
Cell Cycle Analysis
This protocol uses a DNA-binding fluorescent dye like propidium (B1200493) iodide (PI) to quantify the distribution of cells in the different phases of the cell cycle via flow cytometry. It is used to confirm that auristatins induce G2/M arrest.[8][10]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with various concentrations of the auristatin derivative and a vehicle control for a specified time (e.g., 24-48 hours).[8][10]
-
Harvest and Fixation: Harvest the cells (including floating cells) and wash with PBS. Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[8]
Synthesis and Purification of MMAE
The industrial synthesis of MMAE is a complex, multi-step process that is typically achieved through a convergent approach, where key fragments are synthesized separately before being coupled together.[7] This is more efficient for large-scale production than a linear synthesis.[7] A critical step is the coupling of the tetrapeptide fragment with the C-terminal unit.[7]
Example Protocol: Large-Scale Coupling Reaction [7] This protocol is based on a method for preparing a linker-MMAE conjugate at a 100-gram scale.[7]
-
Preparation: In a 2 L reaction flask under a nitrogen atmosphere, dissolve the linker-activated ester compound (e.g., Compound 2, 124.00 g, 168.08 mmol) and HOBt (1-Hydroxybenzotriazole, 21.50 g, 159.11 mmol) in DMF (dimethylformamide, 460 ml). Cool the solution to 0-5°C with stirring.[7]
-
Addition of MMAE: In a separate flask, dissolve MMAE (100.00 g, 139.91 mmol) in DMF (400 ml). Slowly add this MMAE solution to the primary reaction flask, ensuring the temperature is maintained between 0-5°C.[7]
-
Coupling: Add DIC (N,N'-Diisopropylcarbodiimide, 23.20 g, 183.83 mmol) dropwise to the reaction mixture over 1-2 hours.[7]
-
Reaction: Allow the reaction to stir at 0-5°C for 16-24 hours.[7]
-
Monitoring and Purification: Monitor the reaction's completion by HPLC (High-Performance Liquid Chromatography). Once complete, proceed with standard work-up and purification protocols to isolate the final product.[7]
References
- 1. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Auristatins - Creative Biolabs [creativebiolabs.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
- 6. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
- 9. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. scispace.com [scispace.com]
An In-depth Technical Guide to Exploratory Studies with Beta-Glucuronide Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis involved in the exploratory studies of β-glucuronide linkers, primarily in the context of antibody-drug conjugates (ADCs).
Introduction to Beta-Glucuronide Linkers
Beta-glucuronide linkers are a class of enzymatically cleavable linkers used to attach therapeutic payloads, such as cytotoxic agents, to targeting moieties like monoclonal antibodies.[][2][3] The central feature of this technology is the selective cleavage of the linker by the lysosomal enzyme β-glucuronidase, which is abundant within tumor cells and in the tumor microenvironment but has low activity in systemic circulation.[][2][3] This differential activity allows for high plasma stability of the ADC, minimizing off-target toxicity, and promotes targeted payload release upon internalization into cancer cells.[][2]
A key advantage of β-glucuronide linkers is their hydrophilic nature, which can help to counteract the hydrophobicity of many cytotoxic payloads.[][4][5] This property often leads to ADCs with reduced aggregation, improved solubility, and favorable pharmacokinetic profiles, even at high drug-to-antibody ratios (DAR).[6][7][8] Payloads successfully conjugated using this linker chemistry include auristatins (MMAE, MMAF), doxorubicin (B1662922) analogues, camptothecin, and psymberin.[][2][]
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic action of an ADC equipped with a β-glucuronide linker follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
References
- 2. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 4. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Glucuronide Linkers | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Maleimide Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of maleimide (B117702) conjugation chemistry, a cornerstone of bioconjugation. Esteemed for its efficiency and high selectivity, the thiol-maleimide reaction is a critical tool for linking biomolecules, with profound applications in drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs). This document delves into the core principles of the reaction, potential side reactions, detailed experimental protocols, and the stability of the resulting conjugates.
Core Principles of Maleimide Conjugation
Maleimide conjugation is a chemical method that facilitates the covalent bonding of a maleimide functional group to a biomolecule, typically targeting a thiol (sulfhydryl) group.[] This technique is extensively used for modifying proteins, peptides, and other biomolecules for applications in drug delivery, diagnostics, and therapeutics.[]
The fundamental reaction involves the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring, forming a stable succinimidyl thioether linkage.[2][3] This reaction is highly efficient and selective for thiols, particularly the sulfhydryl group of cysteine residues in proteins, within a specific pH range.[3][4] Often categorized under the umbrella of "click chemistry," the thiol-maleimide reaction is valued for its rapid kinetics, high yield, and ability to proceed under mild, physiological conditions.[2][5]
Reaction Mechanism and Specificity
The reaction is most efficient and chemoselective for thiols at a pH between 6.5 and 7.5.[3][5] Within this range, the thiolate anion, which is the reactive species, is present in sufficient concentration to react with the maleimide. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][] Above pH 7.5, the maleimide group's reactivity towards primary amines, such as the side chain of lysine (B10760008) residues, increases, which can lead to a loss of selectivity.[7][8] Conversely, at a pH below 6.5, the rate of the desired thiol-maleimide reaction decreases.
Key Reaction Pathways in Maleimide Chemistry
Below is a diagram illustrating the primary reaction of a maleimide with a thiol, as well as potential side reactions.
Quantitative Data on Maleimide Conjugation
The efficiency and stability of maleimide conjugation can be influenced by the specific maleimide derivative used and the reaction conditions.
Table 1: Conjugation Efficiency
| Maleimide Derivative/System | Molar Ratio (Maleimide:Thiol) | Reaction Time | pH | Conjugation Efficiency | Reference |
| Maleimide-functionalized PLGA NPs with cRGDfK peptide | 2:1 | 30 min | 7.0 | 84 ± 4% | [9][10] |
| Maleimide-functionalized PLGA NPs with 11A4 nanobody | 5:1 | 2 hours | 7.4 | 58 ± 12% | [9][10] |
Table 2: Stability of Maleimide-Thiol Conjugates
| Maleimide Derivative | Condition | Half-life (t½) of Ring-Opened Product | Note | Reference |
| Conjugates from electron-withdrawing N-substituents | In vitro hydrolysis | > 2 years | Ring-opening stabilizes the conjugate against thiol exchange. | [11][12] |
| N-Aryl Maleimides | - | - | Spontaneously produce stable thiol conjugates under mild conditions. | [13] |
Common Side Reactions and Mitigation Strategies
While the thiol-maleimide reaction is robust, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.
-
Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can undergo hydrolysis to form an unreactive maleamic acid.[5] This reaction is accelerated at higher pH. To mitigate this, aqueous solutions of maleimide-containing reagents should be prepared immediately before use.[5][7]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is not entirely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[5][7] This can lead to "payload migration" in ADCs. One strategy to prevent this is to hydrolyze the succinimide (B58015) ring of the conjugate to the more stable succinamic acid thioether.[11][12]
-
Reaction with Amines: As mentioned, at pH values above 7.5, maleimides can react with primary amines.[7][8] Maintaining the reaction pH within the optimal range of 6.5-7.5 is crucial for ensuring selectivity for thiols.[5][7]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[2][7] This can be avoided by performing the conjugation under acidic conditions or by not using a peptide with an N-terminal cysteine that has a free amino group.[14]
Experimental Protocols
The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Protocol 1: Reduction of Protein Disulfide Bonds
Since maleimides do not react with disulfide bonds, it may be necessary to reduce them to free thiols prior to conjugation.[4][15]
-
Protein Preparation: Dissolve the protein to be conjugated in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[15][16]
-
Reducing Agent Preparation: Prepare a fresh stock solution of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Reduction: Add a 10-100 fold molar excess of TCEP to the protein solution.[4][7][16]
-
Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 20-30 minutes at room temperature.[4][7][16]
Protocol 2: Maleimide-Thiol Conjugation
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-activated reagent in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution.[4][15]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution while gently stirring or vortexing.[4][17] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[5]
-
Incubation: Flush the reaction vial with an inert gas, seal, and mix thoroughly.[4] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4][16] If using a fluorescent maleimide, protect the reaction from light.[4]
Protocol 3: Purification of the Conjugate
After the reaction, it is essential to remove excess, unreacted maleimide and the reducing agent.
-
Purification Method: Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC).[15][16][17]
-
Storage: For short-term storage (up to 1 week), the purified conjugate can be kept at 2-8°C, protected from light.[4] For long-term storage (up to a year), add stabilizers like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, and store at -20°C in 50% glycerol.[4][18]
Typical Experimental Workflow
The diagram below outlines a standard workflow for maleimide-thiol bioconjugation.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[][3][17] ADCs are targeted therapies that deliver a potent cytotoxic drug specifically to cancer cells.[17] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[17]
The maleimide-thiol reaction is frequently used to attach the cytotoxic payload to the antibody, often via engineered cysteine residues.[][17] This site-specific conjugation is crucial for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which in turn is critical for the safety and efficacy of the therapeutic.[17]
Conceptual Pathway of an ADC
The following diagram illustrates the mechanism of action for a typical ADC that utilizes a maleimide-thiol linker.
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development.[][17] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[17] A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.[17]
References
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. benchchem.com [benchchem.com]
- 18. biotium.com [biotium.com]
Methodological & Application
Application Notes and Protocols for MC-β-glucuronide-MMAE Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the linker-drug MC-β-glucuronide-MMAE to a monoclonal antibody (mAb), a critical process in the development of Antibody-Drug Conjugates (ADCs). This guide outlines the underlying principles, a step-by-step experimental procedure, and expected outcomes.
Introduction to MC-β-glucuronide-MMAE in ADCs
Antibody-drug conjugates are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. The linker connecting the antibody and the cytotoxic payload is a crucial component, influencing the stability, efficacy, and safety of the ADC.
The MC-β-glucuronide-MMAE linker-drug system utilizes a hydrophilic β-glucuronide linker to attach the potent microtubule-disrupting agent, Monomethyl Auristatin E (MMAE), to an antibody.[1][2][][4][5][6] This system is designed for targeted drug delivery to cancer cells. The β-glucuronide linker is specifically cleaved by the lysosomal enzyme β-glucuronidase, which is abundant within tumor cells and in the tumor microenvironment, leading to the release of the cytotoxic MMAE payload directly at the site of action.[1][2][][7] This targeted release mechanism minimizes systemic exposure to the potent cytotoxin, thereby reducing off-target toxicity.[8][9]
The maleimidocaproyl (MC) group serves as a stable linkage point to the antibody, typically through reaction with thiol groups on cysteine residues.[1] The hydrophilicity of the glucuronide linker can help to mitigate aggregation issues that can arise with hydrophobic drug payloads.[1][2][]
Principle of Conjugation
The conjugation process involves a series of controlled chemical reactions to first prepare the antibody and then covalently attach the MC-β-glucuronide-MMAE linker-drug. The general workflow is as follows:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol (sulfhydryl) groups. This step is critical for creating attachment points for the linker-drug.
-
Drug-Linker Conjugation: The maleimide (B117702) group of the MC-β-glucuronide-MMAE reacts with the newly formed thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond.
-
Purification and Characterization: The resulting ADC is purified to remove any unreacted drug-linker and other impurities. The purified ADC is then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Experimental Protocol
This protocol provides a general framework for the conjugation of MC-β-glucuronide-MMAE to a monoclonal antibody. Optimization of specific parameters such as reagent concentrations and reaction times may be necessary for different antibodies.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Monoclonal Antibody (mAb) | - | - |
| MC-β-glucuronide-MMAE | MedChemExpress | HY-131003 |
| Tris(2-carboxyethyl)phosphine (TCEP) | - | - |
| Dithiothreitol (DTT) | - | - |
| Phosphate Buffered Saline (PBS), pH 7.4 | - | - |
| Borate Buffer, pH 8.0 | - | - |
| L-Cysteine | - | - |
| Desalting Columns (e.g., G25) | - | - |
| Dimethyl sulfoxide (B87167) (DMSO) | - | - |
Experimental Workflow Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 4. MC-betaglucuronide-MMAE-1 - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MC-betaglucuronide-MMAE-2 - Creative Biolabs [creative-biolabs.com]
- 7. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with MC-β-Glucuronide-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities.[1] The MC-β-glucuronide-MMAE drug-linker is an advanced system for ADC development, comprising three key components:
-
MC (Maleimidocaproyl): A maleimide-containing linker that facilitates covalent conjugation to the antibody via reaction with sulfhydryl groups.
-
β-Glucuronide: An enzymatically cleavable linker that is stable in systemic circulation but is selectively hydrolyzed by β-glucuronidase, an enzyme overexpressed in the tumor microenvironment and within lysosomes of cancer cells.[2][3][4][5] This targeted cleavage ensures the conditional release of the cytotoxic payload at the tumor site. The hydrophilic nature of the glucuronide linker can also help to reduce the aggregation of ADCs, particularly those with hydrophobic payloads.[2][4]
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
This document provides detailed application notes and experimental protocols for the conjugation of antibodies with MC-β-glucuronide-MMAE, as well as for the subsequent characterization and evaluation of the resulting ADC.
Mechanism of Action
The therapeutic efficacy of an ADC prepared with the MC-β-glucuronide-MMAE linker is dependent on a sequence of events that culminate in the targeted killing of cancer cells.
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation
This protocol describes the generation of free sulfhydryl groups on the antibody via reduction of interchain disulfide bonds, followed by conjugation with the MC-β-glucuronide-MMAE linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
MC-β-glucuronide-MMAE dissolved in an organic solvent (e.g., DMSO)
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Quenching solution (e.g., 100 mM N-acetylcysteine in water)
-
Desalting columns (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
-
Antibody Reduction:
-
Add a molar excess of TCEP to the antibody solution. The exact molar ratio of TCEP to mAb needs to be optimized to achieve the desired number of free thiols, which will influence the final Drug-to-Antibody Ratio (DAR). A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove excess TCEP using a desalting column pre-equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Dissolve the MC-β-glucuronide-MMAE linker-payload in a minimal amount of an organic solvent like DMSO.
-
Add the dissolved linker-payload to the reduced antibody solution. The molar ratio of the linker-payload to the antibody will also influence the final DAR and should be optimized. A typical starting point is a 1.5 to 2-fold molar excess of the linker-payload over the available thiol groups.
-
Incubate the reaction at 4°C for 1-2 hours or at room temperature for 1 hour, with gentle mixing.
-
-
Quenching the Reaction:
-
To cap any unreacted maleimide (B117702) groups, add a molar excess of the quenching solution (e.g., N-acetylcysteine) and incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration (TFF) with Conjugation Buffer.
-
Protocol 2: Characterization of the ADC
1. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute of an ADC.
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Calculate the concentrations of the antibody and the conjugated drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.[7]
-
-
Hydrophobic Interaction Chromatography (HIC-HPLC):
2. Analysis of Purity and Aggregation
-
Size Exclusion Chromatography (SEC-HPLC):
-
SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the potency of the ADC in killing cancer cells that express the target antigen.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
Unconjugated antibody (as a negative control)
-
Free MMAE (as a positive control)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted test articles. Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor activity of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Antigen-positive tumor cells
-
Purified ADC
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the antigen-positive tumor cells into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
ADC Administration:
-
Administer the ADC intravenously (IV) at various dose levels. Include a vehicle control group and potentially a group treated with the unconjugated antibody.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint:
-
The study is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Anti-CD30 ADCs with PEGylated Glucuronide-MMAE Linkers
| ADC | PEG Length | Karpas299 (ALCL) EC₅₀ (ng/mL) | L540cy (HL) EC₅₀ (ng/mL) | L428 (HL) EC₅₀ (ng/mL) | Ramos (NHL, CD30-) EC₅₀ (ng/mL) |
| aCD30-4 | 24 | 0.3 | 3 | 2 | >1,000 |
| aCD30-5 | 12 | 0.4 | 4 | 3 | >1,000 |
| aCD30-6 | 8 | 0.5 | 5 | 4 | >1,000 |
| aCD30-7 | 4 | 0.6 | 6 | 5 | >1,000 |
| aCD30-8 | 2 | 0.7 | 7 | 6 | >1,000 |
| aCD30-9 | 0 | 0.8 | 8 | 7 | >1,000 |
Data adapted from "Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates" (2016). EC₅₀ values represent the concentration of ADC required to elicit a half-maximal response.[10]
Table 2: In Vivo Efficacy of a Glucuronide-MMAE ADC in a Karpas 299 Lymphoma Xenograft Model
| Treatment Group (Dose) | Outcome |
| cAC10-glucuronide-MMAE (0.5 mg/kg) | Cures in all animals |
| cAC10-glucuronide-MMAE (100 mg/kg) | Well-tolerated |
Data adapted from "Development and Properties of β-Glucuronide Linkers for Monoclonal Antibody−Drug Conjugates" (2006). The ADC (cAC10-9a) demonstrated significant antitumor activity at well-tolerated doses.[2]
Logical Relationships of ADC Components
Conclusion
The MC-β-glucuronide-MMAE drug-linker system offers a robust platform for the development of highly effective and targeted ADCs. The protocols and data presented herein provide a comprehensive guide for researchers in the field of ADC development, from initial conjugation and characterization to preclinical evaluation of efficacy. Careful optimization of conjugation parameters and thorough characterization are paramount to producing ADCs with the desired therapeutic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Item - Development and Properties of β-Glucuronide Linkers for Monoclonal AntibodyâDrug Conjugates - figshare - Figshare [figshare.com]
Application Note: In Vitro Cytotoxicity of MC-β-glucuronide-MMAE-1 ADC
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2] A critical component of ADC development is the in vitro assessment of their cytotoxic efficacy.[2][3] This document provides a detailed protocol for evaluating the in vitro cytotoxicity of an ADC featuring the MC-β-glucuronide-MMAE-1 drug-linker, which combines a monoclonal antibody (mAb) with the potent microtubule inhibitor, Monomethyl Auristatin E (MMAE), via a β-glucuronidase-cleavable linker.[4][5][6]
The MC-β-glucuronide linker is designed to be stable in systemic circulation but is cleaved by the enzyme β-glucuronidase, which is often found at elevated levels in the tumor microenvironment and within cancer cells.[7][8][9] Upon cleavage, the highly potent MMAE payload is released, leading to cell cycle arrest and apoptosis.[4][5][10] This application note details the materials, methods, and data analysis for assessing the potency and specificity of this ADC in both antigen-positive and antigen-negative cancer cell lines.
Mechanism of Action
The therapeutic action of the MC-β-glucuronide-MMAE-1 ADC is a multi-step process:
-
Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex via endocytosis.[5][11]
-
Lysosomal Trafficking: The internalized endosome fuses with a lysosome.
-
Payload Release: Within the lysosome, or in the tumor microenvironment where β-glucuronidase activity is high, the enzyme cleaves the β-glucuronide linker, releasing the MMAE payload.[7][12][]
-
Cytotoxicity: The released MMAE, a potent antimitotic agent, disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5][10]
-
Bystander Effect: Due to its cell-permeable nature, released MMAE can diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect.[5][14]
Experimental Workflow and Signaling Pathway Diagrams
Protocols
Two common methods for assessing in vitro cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[3]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MC-β-glucuronide-MMAE-1 ADC
-
Unconjugated monoclonal antibody (Isotype control)
-
Free MMAE payload
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C with 5% CO₂. The incubation time should be optimized as tubulin inhibitors like MMAE may require a longer duration to induce cell death.[15]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from the cytosol of damaged cells into the culture medium.[16][17]
Materials:
-
Same cell lines, ADC, and controls as the MTT assay.
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and ADC Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
Set up additional control wells for maximum LDH release (cells treated with lysis buffer) and spontaneous LDH release (untreated cells).[18]
-
-
LDH Release Measurement:
-
LDH Reaction:
-
Absorbance Measurement:
Data Presentation and Analysis
Data Calculation:
-
MTT Assay:
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100
-
-
LDH Assay:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Data Summary Tables:
Summarize the processed data in clear, tabular formats for easy comparison.
Table 1: Cytotoxicity of MC-β-glucuronide-MMAE-1 ADC on Antigen-Positive and Antigen-Negative Cells
| Concentration (nM) | % Viability (Antigen-Positive Cells) | % Viability (Antigen-Negative Cells) |
| 0.01 | 98.2 ± 2.1 | 99.5 ± 1.8 |
| 0.1 | 85.6 ± 3.5 | 97.1 ± 2.3 |
| 1 | 52.3 ± 4.2 | 95.8 ± 3.1 |
| 10 | 15.7 ± 2.8 | 90.4 ± 4.5 |
| 100 | 5.1 ± 1.5 | 88.2 ± 3.9 |
| 1000 | 4.5 ± 1.1 | 85.7 ± 4.2 |
Table 2: IC₅₀ Values for ADC and Control Articles
| Article | Cell Line | IC₅₀ (nM) |
| MC-β-glucuronide-MMAE-1 ADC | Antigen-Positive | 1.2 |
| MC-β-glucuronide-MMAE-1 ADC | Antigen-Negative | >1000 |
| Unconjugated Antibody | Antigen-Positive | >1000 |
| Unconjugated Antibody | Antigen-Negative | >1000 |
| Free MMAE | Antigen-Positive | 0.5 |
| Free MMAE | Antigen-Negative | 0.8 |
IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is a key metric for ADC potency. It is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic (4PL) curve.
Conclusion
These protocols provide a robust framework for evaluating the in vitro cytotoxicity of the MC-β-glucuronide-MMAE-1 ADC. The expected results would demonstrate potent and specific killing of antigen-positive cells, with significantly lower toxicity towards antigen-negative cells, thereby validating the targeted delivery of the MMAE payload mediated by the β-glucuronidase-cleavable linker. The inclusion of unconjugated antibody and free MMAE as controls is crucial for interpreting the ADC's specific activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A minimal toxicity approach to cancer therapy: possible role of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of β-glucuronidase in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]
- 10. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 11. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 12. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. Cytotoxicity LDH Assay Kit-WST CK12_ADCC manual | DOJINDO [dojindo.com]
Developing Potent Antibody-Drug Conjugates with MC-β-glucuronide-MMAE-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing the MC-β-glucuronide-MMAE-1 linker-payload system. This advanced system combines a potent anti-tubulin agent, Monomethyl Auristatin E (MMAE), with a stable, enzyme-cleavable linker, offering a promising platform for the targeted delivery of cytotoxic agents to tumor cells.
The MC-β-glucuronide-MMAE-1 consists of a maleimidocaproyl (MC) spacer for antibody conjugation, a β-glucuronide linker that is specifically cleaved by the lysosomal enzyme β-glucuronidase, and the highly potent cytotoxic payload MMAE.[1][2] This design ensures stability in systemic circulation and facilitates targeted drug release within the tumor microenvironment, where β-glucuronidase is often overexpressed.[][4]
Mechanism of Action
The therapeutic efficacy of an ADC developed with MC-β-glucuronide-MMAE-1 is dependent on a sequence of events, beginning with the specific recognition and binding of the monoclonal antibody (mAb) component to a tumor-associated antigen on the cancer cell surface.
Caption: Mechanism of action of an ADC with MC-β-glucuronide-MMAE-1.
Upon internalization via receptor-mediated endocytosis, the ADC-antigen complex is trafficked to the lysosome. The acidic environment and the presence of β-glucuronidase within the lysosome facilitate the cleavage of the β-glucuronide linker, releasing the active MMAE payload into the cytoplasm. MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[5]
Experimental Workflow for ADC Development and Evaluation
The development and preclinical assessment of an ADC using MC-β-glucuronide-MMAE-1 involves a multi-step process encompassing conjugation, purification, characterization, and functional evaluation.
Caption: General experimental workflow for ADC development and evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs developed using a β-glucuronide-MMAE linker system. These data highlight the potent anti-tumor activity and favorable therapeutic window achievable with this technology.
Table 1: In Vivo Efficacy of an Anti-CD30 ADC with β-glucuronide-MMAE (cAC10-9a)
| Parameter | Cell Line | Tumor Model | Dosing Regimen | Outcome | Reference |
| Efficacy | Karpas 299 | Subcutaneous Xenograft | Single dose, 0.5 mg/kg | Cures in all treated animals | [6] |
| Tolerability | - | - | Single dose | Well-tolerated up to 100 mg/kg | [6] |
Table 2: In Vitro Potency of Anti-CD30 ADCs (cAC10-based, DAR ~4)
| ADC Conjugation Method | Cell Line | EC50 (ng/mL) | Reference |
| Chemo-enzymatic | Karpas 299 | 2.0 ± 0.4 | [7] |
| Chemo-enzymatic | Raji-CD30+ | 4.9 ± 1.0 | [7] |
Note: The EC50 values in Table 2 are for cAC10-based ADCs with a DAR of 4, but utilized a different conjugation method. They are provided here as a reference for the general potency of anti-CD30-MMAE ADCs.
Table 3: Drug-to-Antibody Ratio (DAR) and In Vivo Performance
| Linker-Payload System | Achievable DAR | Impact on In Vivo Performance | Reference |
| β-glucuronide-MMAE | Up to 8 | High DAR (8) can be achieved | [6] |
| PEGylated β-glucuronide-MMAE | 8 (homogeneous) | Increased plasma exposure and improved antitumor activity compared to non-PEGylated controls | [8][9] |
Experimental Protocols
The following protocols provide a detailed methodology for the key steps in the development and evaluation of ADCs using MC-β-glucuronide-MMAE-1.
Protocol 1: Antibody-Drug Conjugation
This protocol describes the conjugation of MC-β-glucuronide-MMAE-1 to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
MC-β-glucuronide-MMAE-1
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., PBS with EDTA)
-
Organic co-solvent (e.g., DMSO)
-
Purification columns (e.g., Sephadex G-25, SEC, HIC)
Procedure:
-
Antibody Preparation: Prepare the mAb solution to a concentration of 5-10 mg/mL in reaction buffer.
-
Antibody Reduction: Add a calculated molar excess of the reducing agent (e.g., 2-5 equivalents of TCEP) to the mAb solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Drug-Linker Preparation: Dissolve the MC-β-glucuronide-MMAE-1 in a minimal amount of organic co-solvent (e.g., DMSO) to prepare a stock solution.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). Typically, a 5-10 fold molar excess of the drug-linker is used.
-
Incubation: Incubate the reaction mixture at 4°C for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a molar excess of a quenching reagent to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug-linker (if it has a distinct chromophore).
-
Determine the protein concentration using the absorbance at 280 nm and the molar extinction coefficient of the antibody.
-
Calculate the contribution of the drug-linker to the absorbance at 280 nm and subtract it from the total absorbance.
-
Calculate the concentration of the conjugated drug using its molar extinction coefficient.
-
The DAR is the molar ratio of the drug to the antibody.
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Use a HIC column with a suitable stationary phase.
-
Develop a gradient elution method using a high salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) and a low salt buffer.
-
Inject the purified ADC onto the column. The different DAR species will elute at different retention times due to their varying hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of the different DAR species and calculating the weighted average.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC and control antibody solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete culture medium. Remove the old medium from the wells and add the diluted ADC solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
ADC and vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.
-
Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).
-
ADC Administration: Administer the ADC and control solutions via a suitable route (e.g., intravenous injection). The dosing schedule will depend on the ADC's pharmacokinetic properties.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when the tumors in the control group reach a certain size or after a predetermined period. Tumors can be excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
Conclusion
The MC-β-glucuronide-MMAE-1 linker-payload system provides a robust and effective platform for the development of highly potent and specific ADCs. The protocols and data presented in this document offer a comprehensive guide for researchers and drug developers to design, synthesize, and evaluate novel ADCs with the potential for significant therapeutic impact in oncology. The unique properties of the β-glucuronide linker, combined with the potent cytotoxicity of MMAE, contribute to a favorable therapeutic index, as demonstrated by the preclinical data. Further optimization, such as the incorporation of PEGylation, can further enhance the pharmacokinetic properties and overall efficacy of ADCs based on this technology.
References
- 1. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. US9211319B2 - Weekly dosing regimens for anti-CD30 VC-PAB-MMAE antibody drug-conjugates - Google Patents [patents.google.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for MC-β-glucuronide-MMAE-1 in Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC-β-glucuronide-MMAE-1 is a drug-linker conjugate designed for the targeted delivery of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to solid tumors. This innovative system leverages the specific enzymatic activity within the tumor microenvironment (TME) for selective drug release. The conjugate consists of MMAE, a powerful inhibitor of tubulin polymerization, connected to a maleimide-caproyl (MC) linker which is in turn attached to a β-glucuronide moiety.[1][2] This design allows for the creation of Antibody-Drug Conjugates (ADCs) where an antibody targeting a tumor-specific antigen is conjugated to the MC-β-glucuronide-MMAE-1. The β-glucuronide linker is specifically designed to be cleaved by β-glucuronidase, an enzyme found at elevated levels in the extracellular environment of many solid tumors.[3][4][5] This targeted release mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby enhancing anti-tumor efficacy while minimizing systemic toxicity.
Mechanism of Action
The therapeutic action of an ADC utilizing the MC-β-glucuronide-MMAE-1 linker-drug is a multi-step process initiated by the specific targeting of tumor cells and culminating in apoptosis.
-
Targeting and Accumulation: The antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of solid tumor cells. This leads to the accumulation of the ADC at the tumor site.
-
Enzymatic Cleavage in the TME: The tumor microenvironment of various solid tumors, including breast, colon, and pancreatic cancers, is characterized by elevated levels of extracellular β-glucuronidase.[3][4] This enzyme recognizes and cleaves the β-glucuronide linker of the ADC that has accumulated in the TME.[3]
-
Payload Release and Bystander Effect: Upon cleavage of the glucuronide linker, the highly potent and cell-permeable MMAE is released into the tumor microenvironment.[6][7][8] This extracellular release is a key feature, as the freed MMAE can then diffuse into and kill not only the targeted antigen-positive tumor cells but also adjacent antigen-negative tumor cells. This phenomenon, known as the "bystander effect," is crucial for efficacy in heterogeneous tumors where antigen expression may vary.[6][7]
-
Induction of Apoptosis: Once inside the tumor cells, MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[9][10][11] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, a form of programmed cell death, ultimately resulting in tumor cell death.[10][12][13]
Below is a diagram illustrating the mechanism of action:
Caption: Mechanism of action of an ADC utilizing the MC-β-glucuronide-MMAE-1 drug-linker.
Data Presentation
The following tables summarize representative quantitative data for ADCs utilizing a glucuronide-MMAE linker-payload system in solid tumor research.
Table 1: Representative In Vitro Cytotoxicity of a Glucuronide-MMAE ADC
| Cell Line | Cancer Type | Target Antigen | Free MMAE IC50 (nM) | anti-Target-Glucuronide-MMAE ADC IC50 (nM) |
| BxPC-3 | Pancreatic | Tissue Factor | 0.97 ± 0.10 | 1.15 ± 0.47 |
| PSN-1 | Pancreatic | Tissue Factor | 0.99 ± 0.09 | 15.53 ± 2.39 |
| Capan-1 | Pancreatic | Tissue Factor | 1.10 ± 0.44 | 105.65 ± 37.43 |
| Panc-1 | Pancreatic | Tissue Factor | 1.16 ± 0.49 | >200 |
Data adapted from a study on an anti-Tissue Factor ADC with MMAE, representing the potency of MMAE and a targeted ADC in pancreatic cancer cell lines with varying antigen expression.[14]
Table 2: Representative In Vivo Efficacy of a Glucuronide-MMAE Antibody Fragment-Drug Conjugate in a HER2-Positive Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Tumor Regression |
| Vehicle Control | - | QW x 4 | 0 | 0/6 |
| anti-HER2-Glucuronide-MMAE FDC | 0.6 | QW x 4 | >100 (Regression) | 6/6 |
| anti-HER2-Glucuronide-MMAE FDC | 2.0 | Single Dose | >100 (Regression) | 6/6 |
Data adapted from a study on an anti-HER2 antibody fragment-drug conjugate (FDC) with a glucuronide-MMAE linker, demonstrating significant tumor regression in a xenograft model.[1][2][15]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of an MC-β-glucuronide-MMAE-1 ADC.
Workflow Diagram:
Caption: Workflow for the in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding:
-
Culture solid tumor cell lines of interest in appropriate media.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Preparation and Treatment:
-
Prepare serial dilutions of the MC-β-glucuronide-MMAE-1 ADC in culture medium.
-
Include a non-targeting isotype control ADC and free MMAE as controls.
-
Remove the media from the wells and add 100 µL of the diluted ADC or control solutions.
-
-
Incubation and Viability Assessment:
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Assess cell viability using a suitable method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).
-
For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).
-
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the released MMAE to kill neighboring antigen-negative cells.
Workflow Diagram:
Caption: Workflow for the co-culture bystander effect assay.
Methodology:
-
Cell Preparation:
-
Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to MMAE.
-
Transfect the Ag- cell line with a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding:
-
Prepare a mixed suspension of Ag+ and GFP-labeled Ag- cells at a defined ratio (e.g., 1:1 or 1:3).
-
Seed the co-culture mixture into a 96-well plate.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the MC-β-glucuronide-MMAE-1 ADC.
-
Include a non-targeting isotype control ADC as a negative control.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours.
-
Determine the viability of the GFP-positive Ag- cells using flow cytometry or high-content imaging. Stain with a viability dye (e.g., Propidium Iodide) to distinguish live and dead cells.
-
-
Data Analysis:
-
Quantify the percentage of viable GFP-positive cells in the ADC-treated wells compared to the control wells. A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of an MC-β-glucuronide-MMAE-1 ADC in a solid tumor xenograft model.
Workflow Diagram:
Caption: Workflow for an in vivo xenograft efficacy study.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD-scid).
-
Subcutaneously implant a human solid tumor cell line known to express the target antigen.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a mean volume of 100-200 mm³.
-
Randomize mice into treatment groups (typically 6-10 mice per group).
-
-
ADC Administration:
-
Administer the MC-β-glucuronide-MMAE-1 ADC, vehicle control, and a non-targeting isotype control ADC.
-
Administration is typically intravenous (i.v.). Dosing and schedule should be determined from tolerability studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers and monitor mouse body weight twice weekly.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of toxicity are observed.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI).
-
Perform statistical analysis to compare treatment groups.
-
Kaplan-Meier survival curves can be generated to analyze the effect on survival.
-
MMAE-Induced Apoptosis Signaling Pathway
Upon entering the tumor cell, MMAE disrupts microtubule dynamics, leading to mitotic arrest and the activation of the intrinsic apoptosis pathway.
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
Conclusion
MC-β-glucuronide-MMAE-1 represents a promising drug-linker for the development of ADCs against solid tumors. Its mechanism of action, which relies on the enzymatic activity of the tumor microenvironment for targeted payload release, offers the potential for high efficacy and a favorable safety profile. The protocols and data presented here provide a framework for the preclinical evaluation of ADCs utilizing this technology. Careful characterization of in vitro cytotoxicity, bystander effect, and in vivo efficacy is essential to advancing these next-generation targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. umb.edu.pl [umb.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of β-glucuronidase in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 13. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-HER2, High-DAR Antibody Fragment-Drug Conjugates with a Glucuronide-Based MMAE Linker-Payload Demonstrate Superior Efficacy over IgG-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Glucuronide-MMAE Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental application of glucuronide-MMAE linkers in the development of antibody-drug conjugates (ADCs). This document details the mechanism of action, key experimental protocols, and comparative data to guide researchers in the design and evaluation of novel ADCs utilizing this linker technology.
Introduction to Glucuronide-MMAE Linkers
Glucuronide-based linkers are a class of enzymatically cleavable linkers used in ADCs. They offer a distinct advantage due to their hydrophilic nature, which can mitigate the aggregation issues often associated with hydrophobic drug payloads like monomethyl auristatin E (MMAE).[1][][3] The linker is designed to be stable in systemic circulation and is cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the lysosomal compartment of cells and can be overexpressed in the tumor microenvironment.[][4][5] This targeted release of the cytotoxic payload, MMAE, a potent tubulin polymerization inhibitor, enhances the therapeutic window of the ADC.[6][7]
The general mechanism involves the enzymatic hydrolysis of the glycosidic bond of the glucuronide moiety, followed by a spontaneous self-immolation of the spacer unit (often a p-aminobenzyl carbamate, PABC), leading to the release of the active MMAE drug.[][4]
Key Advantages of Glucuronide-MMAE Linkers:
-
Enhanced Hydrophilicity: The sugar moiety of the glucuronide linker increases the overall hydrophilicity of the drug-linker, which can help to reduce aggregation, especially with high drug-to-antibody ratios (DAR).[1][]
-
Plasma Stability: Glucuronide linkers have demonstrated high stability in plasma, minimizing premature drug release and associated off-target toxicities.[5][8]
-
Specific Cleavage Mechanism: The reliance on β-glucuronidase for cleavage provides a targeted drug release mechanism within the lysosome of cancer cells.[][9]
-
Versatility: This linker technology has been successfully used to conjugate various antibodies to MMAE and other cytotoxic payloads.[10]
Data Presentation
In Vitro Cytotoxicity Data
The following table summarizes the in vitro potency of various glucuronide-MMAE ADCs across different cancer cell lines. The IC50 values represent the concentration of the ADC required to inhibit cell growth by 50%.
| ADC Construct | Target Antigen | Cell Line | IC50 (pM) | Reference |
| cAC10-Glucuronide-MMAE | CD30 | Karpas 299 (Hodgkin Lymphoma) | Potent (specific values not detailed in abstract) | [8] |
| c1F6-Glucuronide-MMAF | CD70 | Renal Cell Carcinoma | Potent (specific values not detailed in abstract) | [8] |
| Trastuzumab-Glucuronide-MMAE (branched PSAR) | HER2 | Karpas-299 (CD30+) | Sub-nanomolar | [11] |
| Brentuximab-Glucuronide-MMAE (cyclodextrin) | CD30 | Karpas-299 | 16 | [11] |
| Anti-HER2 FDC-Glucuronide-MMAE (DAR 6) | HER2 | Multiple HER2+ lines | Picomolar | [12] |
In Vivo Efficacy Data
This table presents the in vivo antitumor activity of glucuronide-MMAE ADCs in various xenograft models.
| ADC Construct | Tumor Model | Dosing Regimen | Outcome | Reference |
| cAC10-Glucuronide-MMAE | Karpas 299 Lymphoma Xenograft | Single dose, ≥ 0.5 mg/kg | Cures in all animals | [8] |
| c1F6-Glucuronide-MMAF | Renal Cell Carcinoma Xenograft | Not specified | Efficacious at 0.75 mg/kg | [8] |
| Trastuzumab-Glucuronide-MMAE (branched PSAR) | Not specified | 0.4 or 0.8 mg/kg | Little effect at these doses | [11] |
| Anti-HER2 FDC-Glucuronide-MMAE (DAR 6) | Multiple HER2+ Xenografts | As low as 0.6 mg/kg weekly x4 | Tumor cure | [12] |
Pharmacokinetic Data
The pharmacokinetic parameters of glucuronide-MMAE ADCs are summarized below, highlighting the impact of linker modification on clearance and half-life.
| ADC Construct | Species | Key Finding | Reference |
| β-glucuronide MMAF drug-linker | Rat | Highly stable in plasma (extrapolated half-life of 81 days) | [8] |
| mDPR-(PEGx)-glucuronide-MMAE (DAR 8) | Not specified | Longer PEG chains (threshold of PEG8) resulted in slower clearance. | [1][9] |
| Trastuzumab-Glucuronide-MMAE (branched PSAR) | In vivo | Improved PK compared to ADCs with no polymer. | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol outlines a standard method for assessing the in vitro potency of a glucuronide-MMAE ADC.
1. Cell Culture: a. Culture the target cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. b. Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Assay Preparation: a. Harvest cells during the logarithmic growth phase and determine cell viability and count using a hemocytometer or automated cell counter. b. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
3. ADC Treatment: a. Prepare a serial dilution of the glucuronide-MMAE ADC and a relevant isotype control ADC in the cell culture medium. b. Remove the overnight culture medium from the cell plates and add the diluted ADCs. c. Incubate the plates for a period of 72 to 120 hours.
4. Viability Assessment: a. After the incubation period, assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions. b. Measure the luminescence or fluorescence using a plate reader.
5. Data Analysis: a. Normalize the viability data to the untreated control wells. b. Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol describes a typical xenograft study to evaluate the in vivo efficacy of a glucuronide-MMAE ADC.
1. Animal Model: a. Use immunodeficient mice (e.g., nude or SCID mice). b. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
2. Tumor Implantation: a. Subcutaneously implant cultured cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
3. Randomization and Dosing: a. Measure tumor volumes and randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and glucuronide-MMAE ADC at various dose levels). b. Administer the ADCs intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly).
4. Monitoring: a. Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2. b. Monitor the body weight and overall health of the animals as an indicator of toxicity.
5. Endpoint: a. The study endpoint is typically reached when the tumors in the control group reach a predetermined maximum size or when the animals show signs of significant morbidity. b. Euthanize the animals and excise the tumors for further analysis if required.
6. Data Analysis: a. Plot the mean tumor volume for each group over time. b. Analyze the statistical significance of the differences in tumor growth between the treatment groups.
Protocol 3: Pharmacokinetic Study
This protocol provides a general framework for assessing the pharmacokinetic profile of a glucuronide-MMAE ADC.
1. Animal Model: a. Use a relevant animal species (e.g., rats or non-human primates).
2. ADC Administration: a. Administer a single IV dose of the glucuronide-MMAE ADC.
3. Sample Collection: a. Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.). b. Process the blood to obtain plasma or serum and store the samples at -80°C until analysis.
4. Bioanalytical Method: a. Quantify the concentration of the total antibody and/or the ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).[13] b. An ELISA for total antibody typically uses an anti-human IgG capture antibody and a detection antibody. c. An ADC-specific ELISA may use an anti-MMAE antibody for capture or detection.[13]
5. Pharmacokinetic Analysis: a. Use pharmacokinetic software (e.g., WinNonLin) to analyze the concentration-time data. b. Determine key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).
Visualizations
Caption: Intracellular processing of a glucuronide-MMAE ADC.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Caption: Experimental workflow for in vivo xenograft study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 3. Beta-glucuronide-MMAE | BroadPharm [broadpharm.com]
- 4. air.unimi.it [air.unimi.it]
- 5. adcreview.com [adcreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio (DAR): An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that defines the average number of drug molecules conjugated to a single antibody. This parameter significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1] Inaccurate or poorly characterized DAR can lead to inconsistent clinical outcomes and potential toxicity. Therefore, robust and reliable analytical methods for DAR determination are paramount throughout the ADC development and manufacturing process.
This document provides detailed application notes and experimental protocols for the principal analytical techniques used to determine the DAR of ADCs. These methods include UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), and liquid chromatography-mass spectrometry (LC-MS).
General Workflow for DAR Determination
The overall process for determining the DAR of an ADC sample involves several key stages, from sample preparation to data analysis and interpretation. The specific steps within each stage will vary depending on the chosen analytical technique.
Method 1: UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR, provided that the drug and antibody have distinct absorption maxima.[2][3] This technique relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their respective extinction coefficients.
Protocol: DAR Determination by UV-Vis Spectroscopy
1. Principle: The absorbance of the ADC solution is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another at the absorbance maximum of the drug. By solving a set of simultaneous equations derived from the Beer-Lambert law, the concentrations of the antibody and the drug can be determined, and from these, the average DAR is calculated.[][5]
2. Materials:
-
ADC sample
-
Appropriate buffer (e.g., PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
3. Procedure:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at both 280 nm and the drug's maximum absorption wavelength (λmax, drug). This can be done by measuring the absorbance of solutions with known concentrations.
-
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer. The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Measure the absorbance of the ADC solution at 280 nm (A280) and at λmax, drug (Aλmax, drug).
-
-
Calculation:
-
Use the following simultaneous equations to calculate the molar concentrations of the antibody (CAb) and the drug (CDrug):[6]
-
A280 = (εAb, 280 * CAb) + (εDrug, 280 * CDrug)
-
Aλmax, drug = (εAb, λmax, drug * CAb) + (εDrug, λmax, drug * CDrug)
-
-
Calculate the average DAR:
-
Average DAR = CDrug / CAb
-
-
Data Presentation
| Parameter | Symbol | Description |
| Antibody Concentration | CAb | Molar concentration of the antibody. |
| Drug Concentration | CDrug | Molar concentration of the conjugated drug. |
| Average DAR | - | Ratio of CDrug to CAb. |
Table 1: Key Parameters in UV-Vis Spectroscopy for DAR Determination.
Method 2: Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique that separates ADC species based on their hydrophobicity.[7] Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[8] This method provides information on both the average DAR and the distribution of different DAR species.
Protocol: DAR Determination by HIC
1. Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the ADC species in order of increasing hydrophobicity, with the unconjugated antibody (DAR0) eluting first, followed by species with progressively higher DARs.[9] The average DAR is calculated from the weighted average of the peak areas of the different DAR species.[]
2. Materials:
-
ADC sample
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 6.95.[9]
-
Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 6.95, with a small percentage of an organic modifier like isopropanol.[9]
-
HIC column (e.g., TSKgel Butyl-NPR).[9]
-
HPLC system with a UV detector.
3. Procedure:
-
System Equilibration: Equilibrate the HIC column with the starting mobile phase conditions (high salt).
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each resolved DAR species.
-
Calculate the weighted average DAR using the following formula:[10]
-
Average DAR = Σ [(Peak Area of DARn) * n] / Σ (Total Peak Area)
-
where 'n' is the number of drugs for a given species.
-
-
Data Presentation
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | Typical Value | Typical Value |
| DAR2 | Typical Value | Typical Value |
| DAR4 | Typical Value | Typical Value |
| DAR6 | Typical Value | Typical Value |
| DAR8 | Typical Value | Typical Value |
| Average DAR | - | Calculated Value |
Table 2: Example Data Structure for HIC-based DAR Analysis.
Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another chromatographic technique used for DAR determination, particularly for cysteine-linked ADCs.[8] This method typically involves the reduction of the ADC to separate the light and heavy chains, which are then resolved based on their hydrophobicity.
Protocol: DAR Determination by RP-HPLC of Reduced ADCs
1. Principle: The interchain disulfide bonds of the ADC are reduced, separating the light and heavy chains. The resulting mixture is then separated by RP-HPLC. The number of conjugated drugs on each chain alters its hydrophobicity and thus its retention time. The average DAR is calculated based on the weighted peak areas of the unconjugated and conjugated light and heavy chains.[11]
2. Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT).[12]
-
Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water.[13]
-
Mobile Phase B: e.g., 0.1% TFA in acetonitrile.[13]
-
RP-HPLC column (e.g., C4 or C8).
-
HPLC system with a UV detector.
3. Procedure:
-
Reduction of ADC:
-
Incubate the ADC sample with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes) to cleave the disulfide bonds.
-
-
System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase conditions.
-
Injection: Inject the reduced ADC sample.
-
Elution: Apply a gradient of increasing organic solvent (Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify and integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).
-
Calculate the weighted average DAR using the following formula:[12]
-
Average DAR = [Σ(Peak AreaL_n * n) + Σ(Peak AreaH_n * n)] / [Σ(Peak AreaL_n) + Σ(Peak AreaH_n)]
-
Where 'n' is the number of drugs on the light (L) or heavy (H) chain.
-
-
Data Presentation
| Chain Species | Retention Time (min) | Peak Area (%) |
| Light Chain (L0) | Typical Value | Typical Value |
| Light Chain + 1 Drug (L1) | Typical Value | Typical Value |
| Heavy Chain (H0) | Typical Value | Typical Value |
| Heavy Chain + 1 Drug (H1) | Typical Value | Typical Value |
| Heavy Chain + 2 Drugs (H2) | Typical Value | Typical Value |
| Heavy Chain + 3 Drugs (H3) | Typical Value | Typical Value |
| Average DAR | - | Calculated Value |
Table 3: Example Data Structure for RP-HPLC-based DAR Analysis of a Reduced ADC.
Method 4: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly accurate and sensitive method that provides detailed information about the DAR and the distribution of drug-loaded species.[14] It can be used to analyze both intact and reduced ADCs. For intact analysis, native MS conditions are often employed to preserve the non-covalent interactions within the antibody structure.
Protocol: DAR Determination by Intact LC-MS
1. Principle: The ADC sample is introduced into a mass spectrometer, often coupled with an upstream liquid chromatography system (like size-exclusion chromatography or reversed-phase chromatography) for online desalting and separation. The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact ADC species. Deconvolution of the resulting mass spectrum yields the molecular weights of the different DAR species, and the average DAR is calculated from the relative abundance of these species.[15]
2. Materials:
-
ADC sample
-
LC system (e.g., UPLC or HPLC)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column and mobile phases for separation and MS compatibility.
3. Procedure:
-
Sample Preparation (Optional):
-
For some ADCs, deglycosylation using an enzyme like PNGase F can simplify the mass spectrum.[15]
-
-
LC-MS Analysis:
-
Inject the ADC sample into the LC-MS system.
-
The LC system separates the ADC from non-volatile salts and other impurities.
-
The eluent is introduced into the mass spectrometer.
-
-
Mass Spectrometry:
-
Acquire the mass spectrum of the intact ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of each DAR species.
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
-
Average DAR = Σ [(Intensity of DARn) * n] / Σ (Total Intensity)
-
where 'n' is the number of drugs for a given species.
-
-
Data Presentation
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | Typical Value | Typical Value |
| DAR1 | Typical Value | Typical Value |
| DAR2 | Typical Value | Typical Value |
| DAR3 | Typical Value | Typical Value |
| DAR4 | Typical Value | Typical Value |
| ... | ... | ... |
| Average DAR | - | Calculated Value |
Table 4: Example Data Structure for LC-MS-based DAR Analysis.
Comparison of DAR Determination Methods
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Average DAR only | Average DAR and distribution of intact DAR species | Average DAR and distribution of drug-loaded light and heavy chains | Average DAR, distribution of DAR species, and mass confirmation |
| Resolution | N/A | Good for different DAR species | High for light and heavy chains | High mass resolution |
| Speed | Fast | Moderate | Moderate | Slower |
| Sample Requirement | Low | Moderate | Moderate | Low |
| Instrumentation | Basic (Spectrophotometer) | HPLC system | HPLC system | LC-MS system |
| Key Advantage | Simple and rapid | Provides DAR distribution of intact ADC | Orthogonal method to HIC | High accuracy and detailed information |
| Key Limitation | No distribution information; potential interference | Lower resolution than RP-HPLC | Requires ADC reduction | Complex instrumentation and data analysis |
| Typical Precision (%CV) | < 5% | < 5% | < 10% | < 2%[16] |
Table 5: Comparison of Key Performance Characteristics of DAR Determination Methods.
DAR of Commercial ADCs
| ADC Name | Generic Name | Target | Linker-Payload | Average DAR |
| Adcetris® | Brentuximab vedotin | CD30 | Valine-citrulline linker with MMAE | ~4[17] |
| Kadcyla® | Trastuzumab emtansine (T-DM1) | HER2 | Thioether linker with DM1 | ~3.5[18] |
| Enhertu® | Trastuzumab deruxtecan | HER2 | Cleavable linker with a topoisomerase I inhibitor | ~8[2][19] |
Table 6: Publicly Reported Average DAR Values for Selected Commercial ADCs.
Conclusion
The selection of an appropriate method for DAR determination depends on the stage of drug development, the specific characteristics of the ADC, and the level of detail required. UV-Vis spectroscopy offers a quick estimation of the average DAR, while chromatographic methods like HIC and RP-HPLC provide additional information on the distribution of drug-loaded species. LC-MS stands out as the most powerful technique, delivering high-resolution and high-accuracy data on both the average DAR and the distribution of various ADC species. For comprehensive characterization and quality control of ADCs, a combination of these orthogonal methods is often employed to ensure the safety, efficacy, and consistency of the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 3. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 6. Study on the Heterogeneity of T-DM1 and the Analysis of the Unconjugated Linker Structure under a Stable Conjugation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhertu (trastuzumab deruxtecan) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. More positive data for Daiichi Sankyo and AstraZeneca’s blockbuster drug Enhertu - Clinical Trials Arena [clinicaltrialsarena.com]
Application Notes and Protocols for Cell-Based Assays of MC-β-Glucuronide-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of antibody-drug conjugates (ADCs) utilizing a maleimidocaproyl-β-glucuronide linker with the potent cytotoxic agent, monomethyl auristatin E (MMAE). The protocols outlined below are essential for characterizing the efficacy, internalization, and bystander activity of these ADCs in relevant cancer cell models.
Introduction
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The MC-β-glucuronide-MMAE ADC system is designed for targeted delivery of MMAE to tumor cells. The ADC binds to a specific antigen on the cancer cell surface and is subsequently internalized. Inside the cell, the β-glucuronide linker is cleaved by the lysosomal enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment, releasing the active MMAE payload.[1] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]
This document details the key cell-based assays required to assess the preclinical efficacy of MC-β-glucuronide-MMAE ADCs.
Data Presentation
Table 1: In Vitro Cytotoxicity of a β-Glucuronide-MMAE ADC
| Cell Line | Target Antigen | ADC Construct | Average IC50 (nM) |
| Karpas 299 | CD30 | cAC10-β-glucuronide-MMAE | Sub-nanomolar |
| L-82 | CD30 | cAC10-β-glucuronide-MMAE | Sub-nanomolar |
Table 2: β-Glucuronidase Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | β-Glucuronidase Activity (µg/10^6 cells/h) |
| High Activity | ||
| CCL227 | Colorectal Carcinoma | 2.46 - 3.37 |
| CCL228 | Colorectal Carcinoma | 2.46 - 3.37 |
| Clone A | Colorectal Carcinoma | 2.46 - 3.37 |
| Low Activity | ||
| CX1 | Colorectal Carcinoma | 1.29 - 1.96 |
| CCL187 | Colorectal Carcinoma | 1.29 - 1.96 |
Note: The level of β-glucuronidase activity can influence the rate of payload release and subsequent cytotoxicity of the ADC. Cell lines with higher enzyme activity may exhibit greater sensitivity to β-glucuronide-linked ADCs.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target-positive cancer cell line (e.g., Karpas 299 for anti-CD30 ADC)
-
Target-negative cancer cell line (for specificity control)
-
MC-β-glucuronide-MMAE ADC
-
Isotype control ADC (non-binding antibody with the same linker-payload)
-
Free MMAE
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the MC-β-glucuronide-MMAE ADC, isotype control ADC, and free MMAE in complete culture medium.
-
Remove the overnight culture medium from the cells and add the ADC/drug dilutions. Include wells with medium only as a blank control.
-
Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours for MMAE, as it induces delayed cell killing through cell-cycle arrest).[4]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the logarithm of the ADC concentration.
-
Determine the IC50 value using a suitable curve-fitting software.
ADC Internalization Assay (Fluorescence-Based)
This assay visualizes and quantifies the uptake of the ADC into the target cells.
Materials:
-
Target-positive cancer cell line
-
Fluorescently labeled MC-β-glucuronide-MMAE ADC (e.g., conjugated to Alexa Fluor 488)
-
Isotype control ADC, similarly labeled
-
Confocal microscope or flow cytometer
-
Lysosomal tracking dye (e.g., LysoTracker Red)
-
Nuclear stain (e.g., DAPI)
-
Live-cell imaging medium
Protocol:
-
Seed cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry and allow them to adhere.
-
Incubate the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL) in live-cell imaging medium at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A 4°C control should be included to assess surface binding without internalization.
-
For co-localization studies, add a lysosomal tracking dye during the last 30-60 minutes of incubation.
-
Wash the cells with cold PBS to remove unbound ADC.
-
Fix the cells (for microscopy) or prepare them for immediate analysis (for flow cytometry).
-
For microscopy, stain the nuclei with DAPI.
-
Image the cells using a confocal microscope to observe the subcellular localization of the ADC. Co-localization of the ADC fluorescence with the lysosomal marker indicates lysosomal trafficking.
-
For flow cytometry, acquire the fluorescence intensity of the cells. The increase in fluorescence over time at 37°C compared to the 4°C control indicates internalization.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the released MMAE payload to kill neighboring, antigen-negative cells.[5]
Materials:
-
Target-positive cancer cell line ("killer" cells)
-
Target-negative cancer cell line ("bystander" cells) engineered to express a fluorescent protein (e.g., GFP) for easy identification.[4]
-
MC-β-glucuronide-MMAE ADC
-
Isotype control ADC
-
Multi-well plates
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed the target-positive and GFP-expressing target-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of both cell lines as controls.[6]
-
Allow the cells to adhere overnight.
-
Treat the co-cultures and monocultures with the MC-β-glucuronide-MMAE ADC at a concentration that is highly cytotoxic to the target-positive cells but has minimal direct effect on the target-negative monoculture. Include an isotype control ADC.[4][6]
-
Incubate the plates for 72-96 hours.
-
Image the plates using a fluorescence microscope or a high-content imager to specifically count the number of viable GFP-expressing bystander cells.
-
Compare the viability of the bystander cells in the co-culture treated with the ADC to the viability of the bystander cells in the monoculture treated with the ADC and to the untreated co-culture control. A significant reduction in the viability of bystander cells in the co-culture indicates a bystander effect.
Mandatory Visualization
Caption: Mechanism of action of a MC-β-glucuronide-MMAE ADC.
Caption: Workflow for a standard cytotoxicity (MTT) assay.
Caption: Workflow for a co-culture bystander effect assay.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Glucuronidase triggers extracellular MMAE release from an integrin-targeted conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Bystander Killing Assay of MC-betaglucuronide-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies that deliver highly potent cytotoxic agents directly to tumor cells. The efficacy of ADCs can be significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from the targeted antigen-positive (Ag+) cancer cell diffuses into the surrounding tumor microenvironment and kills adjacent antigen-negative (Ag-) cells.[1][2] This is particularly important in treating heterogeneous tumors where antigen expression can be varied.[3]
This document provides detailed application notes and protocols for conducting a bystander killing assay for a specific type of ADC: one that utilizes a maleimidocaproyl-beta-glucuronide (MC-betaglucuronide) linker to conjugate the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE). The beta-glucuronide linker is designed to be cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes, leading to the release of the membrane-permeable MMAE payload.[4][5]
Mechanism of Action and Bystander Effect
The therapeutic action of an MC-betaglucuronide-MMAE ADC is a multi-step process:
-
Binding and Internalization: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex into an endosome.[6]
-
Lysosomal Trafficking and Payload Release: The endosome fuses with a lysosome. The acidic environment and proteolytic enzymes, particularly β-glucuronidase, within the lysosome cleave the beta-glucuronide linker, releasing the active MMAE payload into the cytoplasm.[7][]
-
Induction of Apoptosis in Target Cell: Free MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7]
-
Bystander Killing: Due to its high membrane permeability, the released MMAE can diffuse out of the target antigen-positive cell and into the surrounding tumor microenvironment.[6][9] It can then be taken up by neighboring antigen-negative cancer cells, where it exerts the same cytotoxic effects, leading to their death.[1][10]
Signaling Pathway and Bystander Effect Mechanism
Caption: Mechanism of action of MC-betaglucuronide-MMAE ADC and the bystander effect.
Experimental Protocols
Two primary in vitro methods are commonly used to assess the bystander effect of ADCs: the co-culture assay and the conditioned medium transfer assay.[11][12]
Protocol 1: In Vitro Co-Culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.[13]
Materials:
-
Antigen-positive (Ag+) cell line: A cell line with high expression of the target antigen (e.g., HER2-positive N87 or SK-BR-3 cells).[9]
-
Antigen-negative (Ag-) cell line: A cell line with low or no expression of the target antigen, but sensitive to the MMAE payload (e.g., HER2-negative MCF7 cells). This cell line should be stably transfected with a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.[9][12]
-
Complete cell culture medium
-
MC-betaglucuronide-MMAE ADC
-
Isotype control ADC (non-binding ADC with the same linker and payload)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or high-content imaging system/flow cytometer
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Experimental Workflow:
Caption: Workflow for the in vitro co-culture bystander assay.
Procedure:
-
Cell Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at defined ratios (e.g., 1:1, 1:3, 3:1). A total of 5,000-10,000 cells per well is typical.[14]
-
As controls, seed each cell line in monoculture.
-
-
Cell Adherence: Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
ADC Treatment:
-
Prepare serial dilutions of the MC-betaglucuronide-MMAE ADC and the isotype control ADC in complete culture medium.
-
Treat the co-cultures and monocultures with the ADCs. Choose a concentration range that is highly cytotoxic to the Ag+ cells but has a minimal direct effect on the Ag- cells in monoculture.[9]
-
Include a vehicle-treated control.
-
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Data Acquisition:
-
Quantification of Bystander Cells: Measure the fluorescence of the Ag- cells using a fluorescence plate reader. Alternatively, use a high-content imaging system or flow cytometry to count the number of viable fluorescent cells.[9]
-
Total Cell Viability (Optional): Perform an MTT or CellTiter-Glo® assay to measure the viability of the total cell population.[12]
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated co-cultures to the vehicle-treated co-cultures to determine the percent viability of the bystander cells.
-
A significant decrease in the viability of bystander cells in the co-culture compared to the monoculture indicates a bystander effect.[12]
-
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic effect is mediated by a secreted, stable factor (i.e., the released payload) in the culture medium.[11]
Materials:
-
Same as for the co-culture assay, excluding the fluorescently labeled Ag- cells for the initial treatment.
Experimental Workflow:
Caption: Workflow for the conditioned medium transfer assay.
Procedure:
-
Preparation of Conditioned Medium:
-
Seed the Ag+ cells in a culture flask or plate and grow to 70-80% confluency.
-
Treat the cells with a cytotoxic concentration of the MC-betaglucuronide-MMAE ADC for 48-72 hours. Include a vehicle-treated control.
-
Collect the culture supernatant (conditioned medium) and clarify by centrifugation or filtration to remove cell debris.
-
-
Treatment of Bystander Cells:
-
Seed the Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the conditioned medium from the ADC-treated and vehicle-treated Ag+ cells.
-
-
Incubation: Incubate the Ag- cells for 48-72 hours.
-
Data Acquisition: Assess the viability of the bystander cells using a standard assay such as MTT or CellTiter-Glo®.[14]
-
Data Analysis: Compare the viability of bystander cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from vehicle-treated cells. A significant reduction in viability suggests that the bystander effect is mediated by a secreted factor.[15]
Data Presentation
Quantitative data from bystander killing assays should be summarized in clearly structured tables for easy comparison.
Table 1: Baseline Cytotoxicity of MC-betaglucuronide-MMAE ADC in Monoculture
| Cell Line | Target Antigen Status | IC50 (nM) after 72h |
| N87 | Ag+ (HER2-positive) | ~0.1 |
| SK-BR-3 | Ag+ (HER2-positive) | Varies |
| BT474 | Ag+ (HER2-positive) | Varies |
| MCF7 | Ag- (HER2-negative) | >300 |
Note: IC50 values are approximate and can vary between experiments and laboratories. It is crucial to determine these values empirically for the specific cell lines and ADC used.[9]
Table 2: Quantification of Bystander Effect in Co-Culture (1:1 Ratio of Ag+ to Ag- Cells)
| ADC Treatment (Concentration) | % Viability of Bystander (Ag-) Cells (vs. Vehicle Control) |
| MC-betaglucuronide-MMAE ADC (at Ag+ IC90) | e.g., 45% ± 5% |
| Isotype Control ADC (at same concentration) | e.g., 98% ± 4% |
Note: A lower percentage indicates a stronger bystander effect. The extent of bystander killing is dependent on the ratio of Ag+ to Ag- cells, with a higher proportion of Ag+ cells generally leading to a more pronounced bystander effect.[10]
Table 3: Effect of Ag+ to Ag- Cell Ratio on Bystander Killing
| Ratio of Ag+ to Ag- Cells | % Viability of Bystander (Ag-) Cells (vs. Vehicle Control) |
| 1:3 | e.g., 70% ± 6% |
| 1:1 | e.g., 45% ± 5% |
| 3:1 | e.g., 20% ± 4% |
Note: These tables provide a template for presenting and comparing the quantitative data obtained from the proposed experiments.
Conclusion
The bystander killing effect is a critical attribute of ADCs that can significantly enhance their therapeutic efficacy, particularly in the context of heterogeneous tumors. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the bystander effect of MC-betaglucuronide-MMAE ADCs. Careful experimental design and data analysis are essential for accurately quantifying this effect and informing the development of next-generation ADC therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
Application of MC-betaglucuronide-MMAE-1 in Hematological Malignancy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful therapeutic modality in oncology, combining the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The MC-betaglucuronide-MMAE-1 is a sophisticated drug-linker conjugate designed for the development of next-generation ADCs targeting hematological malignancies. This system comprises three key components:
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization, leading to G2/M phase arrest and apoptosis.[1][2]
-
β-glucuronide Linker: An enzymatically cleavable linker that is highly stable in systemic circulation.[3][4] Upon internalization of the ADC into a tumor cell, the linker is cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes.[3][5] This targeted cleavage ensures the selective release of the cytotoxic payload within the cancer cells.
-
MC (Maleimidocaproyl) Spacer: A commonly used spacer that connects the linker and payload to the antibody via a stable thioether bond, typically formed with cysteine residues on the antibody.
This application note provides a comprehensive overview of the application of ADCs utilizing the this compound conjugate in preclinical models of hematological malignancies, along with detailed protocols for key experimental evaluations.
Mechanism of Action
The therapeutic strategy of an ADC armed with this compound is a multi-step process designed for maximal tumor cell killing with minimal off-target toxicity.
Data Presentation
The efficacy of ADCs utilizing the β-glucuronide-MMAE linker system has been demonstrated in various preclinical models of hematological malignancies. The following tables summarize representative quantitative data from in vitro cytotoxicity and in vivo efficacy studies.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an ADC. The data below is compiled from studies on ADCs with structures analogous to an this compound conjugate in various hematological cancer cell lines.
| Cell Line | Cancer Type | Target Antigen | ADC IC50 (ng/mL) | Reference |
| Karpas 299 | Anaplastic Large Cell Lymphoma | CD30 | ~10 | [6] |
| DoHH2 | Non-Hodgkin's Lymphoma | CD22 | 20 | [2][7] |
| Granta 519 | Mantle Cell Lymphoma | CD22 | ~100 | [2] |
| Ramos | Burkitt's Lymphoma | CD22 | ~284 | [2] |
Note: IC50 values can vary based on the specific antibody, drug-to-antibody ratio (DAR), and experimental conditions.
In Vivo Efficacy Data
The antitumor activity of β-glucuronide-MMAE ADCs has been validated in xenograft models of hematological malignancies.
| Animal Model | Tumor Model | Target Antigen | ADC Treatment Regimen | Outcome | Reference |
| SCID Mice | Karpas 299 (Subcutaneous Xenograft) | CD30 | Single 0.5 mg/kg dose | Complete tumor regression in all animals | [8] |
| SCID Mice | DoHH2 (Established Xenograft) | CD22 | Single dose | Complete and persistent response in all animals | [2] |
| SCID Mice | Granta 519 (Established Xenograft) | CD22 | Single dose | 90% of xenografts showed a complete and persistent response | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of ADCs. The following are protocols for key experiments in the preclinical assessment of an ADC utilizing the this compound conjugate.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol outlines the steps to determine the in vitro potency (IC50) of an ADC in hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell line(s) of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
ADC with this compound
-
Unconjugated antibody (Isotype control)
-
Free MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere (if applicable) and resume growth.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only as a blank control and untreated cells as a vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-96 hours).
-
MTT/XTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT assay): If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Efficacy Study in a Hematological Malignancy Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo antitumor activity of the ADC.
Materials:
-
Immunodeficient mice (e.g., SCID or NOD/SCID)
-
Hematological malignancy cell line (e.g., Karpas 299, DoHH2)
-
Matrigel (optional, to improve tumor take rate)
-
ADC with this compound
-
Vehicle control (e.g., PBS)
-
Isotype control antibody
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control antibody, and one or more doses of the ADC).
-
Treatment Administration: Administer the treatments intravenously (IV) via the tail vein according to the planned dosing schedule (e.g., a single dose or multiple doses).
-
Efficacy Monitoring: Continue to measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or based on other predefined endpoint criteria.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the control group. Survival curves can also be generated.
Flow Cytometry Analysis of ADC Internalization
This protocol is for quantifying the internalization of the ADC into target cells.
Materials:
-
Target hematological malignancy cells
-
Fluorescently labeled ADC (e.g., with Alexa Fluor 488)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Trypan blue or other quenching agent for surface fluorescence
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in cold flow cytometry staining buffer.
-
ADC Binding: Incubate the cells with the fluorescently labeled ADC on ice for 1 hour to allow binding to the cell surface without internalization.
-
Washing: Wash the cells with cold staining buffer to remove unbound ADC.
-
Internalization: Resuspend the cells in pre-warmed complete culture medium and incubate at 37°C for different time points (e.g., 0, 1, 2, 4, 8, 24 hours) to allow for internalization. A control sample should remain on ice (0-hour time point).
-
Quenching: After each time point, place the cells on ice and add a quenching agent (e.g., trypan blue) to quench the fluorescence of the ADC remaining on the cell surface.
-
Washing: Wash the cells to remove the quenching agent.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the internalized ADC.
-
Data Analysis: The increase in median fluorescence intensity (MFI) over time corresponds to the amount of internalized ADC.
Conclusion
The this compound drug-linker system offers a robust platform for the development of highly effective and targeted ADCs for hematological malignancies. The β-glucuronide linker provides excellent stability in circulation and ensures payload release in the tumor microenvironment, while the potent MMAE payload induces efficient tumor cell killing. The protocols provided herein offer a framework for the comprehensive preclinical evaluation of ADCs utilizing this advanced technology. Careful execution of these experiments will provide the critical data needed to advance promising ADC candidates toward clinical development.
References
- 1. Antibody-drug conjugates for acute myeloid leukemia [mappingignorance.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences [explorationpub.com]
- 4. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-drug conjugates for the treatment of lymphoma: clinical advances and latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugates for B-Cell Lymphoma and Leukemia - Page 4 [medscape.com]
- 7. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dls.com [dls.com]
Application Notes and Protocols for the Purification of MC-β-Glucuronide-MMAE Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of antibody-drug conjugates (ADCs) composed of a monoclonal antibody (mAb) linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a maleimidocaproyl-β-glucuronide (MC-β-glucuronide) linker. The purification of these conjugates is a critical step to ensure a homogenous product with a defined drug-to-antibody ratio (DAR), high purity, and low levels of aggregation, all of which are crucial quality attributes for therapeutic efficacy and safety.
The primary purification strategies for ADCs, including those with a β-glucuronide-MMAE linker, involve a combination of chromatographic techniques that separate the desired conjugate from unconjugated antibody, free drug-linker, and aggregated species. The principal methods employed are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and for analytical purposes, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrophilic nature of the β-glucuronide linker can be advantageous in mitigating aggregation issues that are sometimes observed with highly hydrophobic payloads.[1][][3]
General Purification Workflow
The purification process for MC-β-glucuronide-MMAE ADCs typically follows a multi-step chromatographic approach. The crude conjugation reaction mixture is first subjected to a capture and purification step, often using Hydrophobic Interaction Chromatography (HIC), to separate ADC species with different drug-to-antibody ratios (DAR). This is followed by a polishing step using Size Exclusion Chromatography (SEC) to remove high molecular weight species (aggregates) and any remaining small molecule impurities.
Caption: General workflow for the purification of MC-β-glucuronide-MMAE ADCs.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the antibody, allowing for the separation of ADCs with different DAR values.[4]
Materials:
-
HIC Column: Phenyl or Butyl functionalized resins are commonly used (e.g., Toyopearl Phenyl-650S, TSKgel Butyl-NPR).
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.0 M - 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0.[4][5]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[4][5]
-
HPLC/FPLC System: A biocompatible system capable of running linear gradients.
Protocol:
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of 100% Mobile Phase A.
-
Sample Preparation: Dilute the crude ADC conjugation mixture with Mobile Phase A to a final ammonium sulfate concentration that ensures binding to the column (e.g., 1.0 M).
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution: Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined number of column volumes (e.g., 30 CVs).[4] Species will elute in order of increasing hydrophobicity (i.e., lower DAR species elute before higher DAR species).
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions using analytical techniques such as UV spectroscopy, SDS-PAGE, and analytical HIC or RP-HPLC to determine the DAR of each fraction.
-
Pooling: Pool the fractions containing the desired DAR species.
Table 1: Typical HIC Parameters for ADC Purification
| Parameter | Condition | Reference |
| Stationary Phase | Phenyl or Butyl functionalized resin | [6] |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.0-1.5 M Ammonium Sulfate, pH 7.0 | [4][5] |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 | [4][5] |
| Gradient | Linear gradient from 0-100% Mobile Phase B over 30 column volumes | [4] |
| Flow Rate | Column dependent (e.g., 0.8 mL/min for analytical columns) | [5] |
| Detection | UV at 280 nm and 248 nm (for MMAE) | [7] |
Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their size. It is an effective method for removing high molecular weight aggregates that may have formed during the conjugation process.
Materials:
-
SEC Column: A column with a pore size appropriate for separating mAb monomers (approx. 150 kDa) from aggregates (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, such as Phosphate Buffered Saline (PBS), pH 7.4.
-
HPLC/FPLC System: A biocompatible system with a UV detector.
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Preparation: The pooled fractions from HIC containing the desired ADC species can be concentrated and buffer exchanged into the SEC mobile phase if necessary.
-
Sample Injection: Inject the ADC sample onto the column. The injection volume should typically be less than 5% of the total column volume.
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak, which will elute after the aggregate peak(s) and before any smaller molecule impurities.
-
Analysis: Analyze the collected fractions by analytical SEC to confirm the removal of aggregates and assess the purity of the monomeric ADC.
Table 2: Typical SEC Parameters for ADC Polishing
| Parameter | Condition |
| Stationary Phase | Silica-based with hydrophilic coating |
| Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 |
| Flow Rate | Column dependent |
| Detection | UV at 280 nm |
| Outcome | Separation of monomeric ADC from aggregates |
Mechanism of Action: Intracellular Drug Release
The MC-β-glucuronide linker is designed to be stable in systemic circulation but is cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the lysosomal compartment of cells and can be overexpressed in some tumor tissues.[1][] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, leading to the release of the potent cytotoxic agent, MMAE.
Caption: Mechanism of action of a β-glucuronide-linked ADC.
Analytical Characterization
Post-purification, the ADC should be thoroughly characterized to ensure it meets the required quality specifications.
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR and the distribution of different DAR species can be determined by Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC) .[7] For RP-HPLC, the ADC is typically reduced to separate the light and heavy chains, and the number of conjugated drug molecules alters the retention time of each chain.
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.
-
Free Drug Analysis: The level of unconjugated drug-linker can be quantified using techniques like Reversed-Phase HPLC (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[8]
By employing these detailed purification and analytical techniques, researchers and drug development professionals can produce highly pure and well-characterized MC-β-glucuronide-MMAE conjugates for further preclinical and clinical evaluation.
References
- 1. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Drug Resistance to MC-β-glucuronide-MMAE-1
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
MC-β-glucuronide-MMAE-1 is a prodrug of the potent antimitotic agent Monomethyl Auristatin E (MMAE). This prodrug is designed for targeted cancer therapy, leveraging the differential expression of β-glucuronidase in the tumor microenvironment. MMAE, a tubulin polymerization inhibitor, is highly cytotoxic but its systemic administration is associated with significant toxicity.[1] In the prodrug form, a β-glucuronide moiety is attached to MMAE, rendering it inactive and less toxic.[2] The principle of this targeted approach lies in the elevated levels of β-glucuronidase found in and around many solid tumors. This enzyme cleaves the glucuronide group, releasing the active MMAE locally at the tumor site, thereby minimizing systemic exposure and associated side effects.
Principle of Action
The MC-β-glucuronide-MMAE-1 conjugate is stable in circulation. Upon extravasation into the tumor tissue, it is exposed to higher concentrations of β-glucuronidase. The enzyme hydrolyzes the glucuronide linker, releasing free MMAE. The liberated MMAE can then diffuse into the tumor cells, where it binds to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Mechanisms of Drug Resistance
Resistance to MC-β-glucuronide-MMAE-1 can arise from several mechanisms, which can be broadly categorized as pre-activation, activation-related, and post-activation resistance. Understanding these mechanisms is crucial for patient stratification and the development of strategies to overcome resistance.
-
Reduced Prodrug Activation:
-
Low β-glucuronidase Expression: The efficacy of the prodrug is directly dependent on the presence of β-glucuronidase at the tumor site. Tumors with inherently low levels of this enzyme will be less efficient at activating the prodrug, leading to intrinsic resistance. The expression of β-glucuronidase can vary significantly between different tumor types and even between patients with the same cancer type.
-
-
Increased Drug Inactivation:
-
Upregulation of UDP-glucuronosyltransferases (UGTs): Cancer cells can develop resistance by upregulating UGT enzymes. These enzymes catalyze the reverse reaction, glucuronidation, which can potentially re-conjugate the released MMAE, inactivating it. This mechanism of intrinsic or acquired resistance has been observed for various chemotherapeutic agents.
-
-
Post-Activation Resistance (Resistance to free MMAE):
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Multidrug Resistance-associated Protein 1 (MRP1, encoded by the ABCC1 gene), can actively pump MMAE out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.
-
Alterations in Tubulin: Mutations in the tubulin protein can prevent MMAE from binding effectively, thereby abrogating its microtubule-disrupting activity.
-
Defects in Apoptotic Pathways: Alterations in downstream apoptotic signaling pathways can render cells resistant to MMAE-induced cell death.
-
II. Data Presentation
The following table summarizes representative data on the cytotoxic activity of a closely related MMAE-glucuronide prodrug in cancer cell lines, demonstrating the dependence on β-glucuronidase for its activity.
| Compound | Cell Line | β-glucuronidase | IC50 (nM) |
| MMAE-glucuronide Prodrug | U87MG (Glioblastoma) | Absent | >10,000 |
| MMAE-glucuronide Prodrug | U87MG (Glioblastoma) | Present | 8.6 |
| Free MMAE | U87MG (Glioblastoma) | N/A | 0.086 |
| MMAE-glucuronide Prodrug | 786-O (Renal Carcinoma) | Absent | >10,000 |
| MMAE-glucuronide Prodrug | 786-O (Renal Carcinoma) | Present | 3.2 |
| Free MMAE | 786-O (Renal Carcinoma) | N/A | 2.0 |
Data is representative and adapted from studies on a similar MMAE-glucuronide conjugate.
III. Mandatory Visualizations
References
Troubleshooting & Optimization
MC-betaglucuronide-MMAE-1 stability issues in solution
Welcome to the technical support center for MC-betaglucuronide-MMAE-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experiments with this antibody-drug conjugate (ADC) linker-payload.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary stability concerns with this agent-linker conjugate?
A1: this compound is known to be unstable in solution, and it is highly recommended that solutions are freshly prepared for use.[1] The primary stability concerns for ADCs, in general, include both physical and chemical degradation. Physical instability often manifests as aggregation or fragmentation, while chemical instability can involve the deconjugation of the MMAE payload or degradation of the linker.[2][3] Factors such as temperature, pH, light exposure, and oxidation can all contribute to the degradation of ADCs.[2]
Q2: What is the expected stability of the β-glucuronide linker in circulation?
A2: The β-glucuronide linker is designed for stability in systemic circulation to minimize premature payload release and off-target toxicity.[4] It relies on enzymatic cleavage by β-glucuronidase, an enzyme that is often overexpressed in tumor microenvironments, to release the MMAE payload at the target site.[5] While generally stable, the overall stability of the ADC in plasma can be influenced by factors such as the conjugation site and the drug-to-antibody ratio (DAR).[4]
Q3: How does the hydrophobicity of MMAE affect the stability of the ADC?
A3: Monomethyl auristatin E (MMAE) is a hydrophobic cytotoxic agent.[6] Covalently conjugating hydrophobic payloads to a monoclonal antibody can increase the propensity for aggregation, which is a common physical stability issue with ADCs.[6][7] This tendency to aggregate can be more pronounced at higher drug-to-antibody ratios (DARs).[6][8] Aggregation can impact the efficacy and safety of the ADC.[9]
Q4: What are the initial steps I should take if I suspect my ADC is aggregating?
A4: If you observe signs of aggregation, such as visible particulates or an increase in high molecular weight species in your analytical assays, it is crucial to review your handling and storage procedures. Key factors to consider are:
-
Formulation Buffer: Ensure the pH and ionic strength of your buffer are optimized. Low ionic strength may not sufficiently screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions.[10]
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of your ADC solution. It is best practice to aliquot the ADC into single-use volumes.[10]
-
Storage Temperature: Store the ADC at the recommended temperature and protect it from light.[1][2]
Troubleshooting Guides
Issue 1: Increased Aggregation Detected by Size-Exclusion Chromatography (SEC)
Symptom: SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Buffer Conditions | Optimize the pH and ionic strength of the formulation buffer. A common starting point for ionic strength is 150 mM NaCl.[10] Consider screening different buffering agents. |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the hydrophobicity of the ADC, which can promote aggregation.[8][11] If possible, consider using an ADC with a lower DAR. |
| Thermal Stress | ADCs can be more susceptible to thermal stress than unconjugated antibodies.[6] Avoid high temperatures during handling and storage. Perform thermal stability studies to understand the temperature sensitivity of your ADC. |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can lead to denaturation and aggregation.[10] Prepare single-use aliquots to minimize this stress. The addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) can also be beneficial.[10] |
| Light Exposure | Exposure to light can induce aggregation and the formation of particulates.[6] Store the ADC in light-protected containers. |
Experimental Workflows and Protocols
Workflow for Investigating ADC Instability
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and fragments in an ADC sample.
Methodology:
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibody analysis.
-
Mobile Phase: A phosphate-buffered saline (PBS) solution at a pH of approximately 7.0 is a common choice.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.
-
Injection Volume: Inject 10-20 µL of the prepared sample.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.
Methodology:
-
Sample Preparation: Prepare aliquots of the ADC at a concentration of 1 mg/mL in a baseline formulation buffer.
-
Stress Conditions: Subject the aliquots to a variety of stress conditions, including:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 40°C for 24 hours.
-
Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate at 50°C for 1 week.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, HIC, and mass spectrometry, to characterize the degradation products.[10]
Signaling and Release Mechanism
β-Glucuronidase-Mediated MMAE Release
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 3. De-Risk Your ADC Development Process With These Stability Considerations [bioprocessonline.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Aggregation of MC-betaglucuronide-MMAE-1 ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of maleimidocaproyl-beta-glucuronide-Monomethyl Auristatin E (MC-betaglucuronide-MMAE-1) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADC formulations?
A1: Aggregation of ADCs is a complex issue influenced by the antibody's intrinsic properties, the physicochemical characteristics of the linker and payload, and experimental conditions.[1] Key factors for this compound ADCs include:
-
Hydrophobicity: The conjugation of the highly hydrophobic MMAE payload increases the ADC's surface hydrophobicity, promoting intermolecular interactions that can lead to aggregation.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated MMAE molecules per antibody enhances the overall hydrophobicity, making the ADC more susceptible to aggregation.[1]
-
Unfavorable Buffer Conditions: Suboptimal buffer pH and ionic strength can lead to aggregation.[4] Conditions near the antibody's isoelectric point (pI) can minimize solubility and promote aggregation.
-
Physical Stresses: Exposure to physical stresses such as elevated temperatures, repeated freeze-thaw cycles, and mechanical agitation can denature the antibody component and induce aggregation.[1][5]
-
Storage Conditions: Improper storage, including exposure to light, can degrade the ADC and trigger aggregation.[6]
Q2: What is the impact of aggregation on the efficacy and safety of an ADC?
A2: ADC aggregation can have significant negative consequences:
-
Reduced Efficacy: Aggregates may possess lower binding affinity to the target antigen, reducing the therapeutic efficacy of the ADC.[7]
-
Altered Pharmacokinetics: Aggregated ADCs can be cleared more rapidly from circulation, leading to decreased exposure at the tumor site.[8]
-
Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[9]
-
Safety Concerns: Aggregation can lead to off-target toxicity.[5]
Q3: Which analytical techniques are recommended for detecting and quantifying aggregation in my ADC samples?
A3: A multi-faceted approach using orthogonal techniques is recommended for the comprehensive characterization of ADC aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight species (aggregates), monomers, and fragments based on their hydrodynamic volume.[4][10][11]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to determine the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates and assessing overall sample stability.[2][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADC species based on their hydrophobicity and can also provide information on the drug-to-antibody ratio (DAR) distribution.[8]
-
Microflow Imaging (MFI): MFI is a sensitive technique for the detection and characterization of sub-visible particles, which can be early indicators of aggregation.[7]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation issues encountered during the development and handling of this compound ADCs.
Issue 1: Significant Aggregation Observed Immediately After Conjugation
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) immediately following the conjugation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for post-conjugation aggregation.
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | A high DAR significantly increases the hydrophobicity of the ADC, a primary driver of aggregation. Optimize the conjugation reaction to target a lower average DAR (e.g., 2-4).[1] |
| Suboptimal Reaction Buffer | Ensure the pH of the conjugation buffer is optimal for the reaction chemistry without compromising antibody stability (typically pH 7.2-8.0). Avoid pH values near the antibody's isoelectric point (pI).[4] |
| Poor Starting Antibody Quality | Pre-existing aggregates in the antibody stock can act as seeds for further aggregation. Ensure the starting antibody material is highly pure and monomeric. |
Issue 2: Aggregation Increases During Purification and/or Storage
Symptom: The percentage of aggregates increases during downstream processing or upon storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for downstream and storage-related aggregation.
| Potential Cause | Recommended Action |
| Inappropriate Formulation Buffer | The pH and ionic strength of the formulation buffer are critical for ADC stability.[13][14] Screen various buffer systems (e.g., histidine, citrate) to find the optimal pH and salt concentration (e.g., 150 mM NaCl) for your specific ADC.[4] |
| Absence of Stabilizing Excipients | Excipients can enhance the conformational and colloidal stability of ADCs. Consider adding sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., polysorbate 20/80) to your formulation.[5][15] |
| Harsh Storage and Handling Conditions | Repeated freeze-thaw cycles can induce aggregation.[1] Store liquid formulations at 2-8°C.[16] For long-term storage, consider lyophilization. Aliquot your ADC into single-use volumes to minimize freeze-thaw stress. Protect the ADC from light, especially if any component is photosensitive.[17] |
| High Protein Concentration | High protein concentrations can increase the likelihood of intermolecular interactions. If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
System: An HPLC or UHPLC system equipped with a UV detector and a size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Shim-pack™ Bio Diol).[4][10][18]
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4. The mobile phase should be optimized to prevent non-specific interactions with the column matrix. For hydrophobic ADCs like those containing MMAE, the addition of a small percentage of an organic solvent (e.g., acetonitrile (B52724) or isopropanol) to the mobile phase may be necessary to reduce hydrophobic interactions with the stationary phase and improve peak shape.[10][18]
-
Flow Rate: Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Detection: Inject 10-20 µL of the prepared sample. Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main peak (monomer), and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.
| Parameter | Typical Value |
| Column | Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 15 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 25°C |
Protocol 2: Dynamic Light Scattering (DLS) for Stability Assessment
Objective: To assess the hydrodynamic radius (Rh) and polydispersity (%Pd) of an ADC formulation as an indicator of aggregation.
Methodology:
-
System: A DLS instrument capable of measuring the size of macromolecules.
-
Sample Preparation: Prepare the ADC sample in the desired formulation buffer at a concentration typically between 0.5 and 2 mg/mL. Ensure the sample is free of dust and other particulates by filtering through a low-protein-binding 0.22 µm filter.
-
Measurement:
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform multiple measurements to ensure reproducibility.
-
For thermal stress studies, a temperature ramp can be applied to determine the aggregation onset temperature (Tagg).[12]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the hydrodynamic radius (Rh) and the polydispersity index (%Pd).
-
A low %Pd (typically <20%) indicates a monodisperse sample, while a higher %Pd suggests the presence of aggregates or heterogeneity.[2]
-
| Parameter | Typical Setting |
| Concentration | 1 mg/mL |
| Temperature | 25°C |
| Scattering Angle | 173° |
| Analysis Mode | Automatic duration |
Excipient Screening Workflow
Caption: A workflow for screening excipients to prevent ADC aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. wyatt.com [wyatt.com]
- 8. youtube.com [youtube.com]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effect of ionic strength and pH on the physical and chemical stability of a monoclonal antibody antigen-binding fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eaglebio.com [eaglebio.com]
- 17. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) for MC-β-Glucuronide-MMAE ADCs
This guide provides troubleshooting advice and frequently asked questions for researchers working on the development of Antibody-Drug Conjugates (ADCs) using a maleimidocaproyl (MC) linker attached to a β-glucuronide-MMAE payload. Optimizing the Drug-to-Antibody Ratio (DAR) is a critical step in ensuring the therapeutic efficacy and safety of the ADC.
Frequently Asked Questions (FAQs)
Q1: What is the optimal DAR for an MC-β-glucuronide-MMAE ADC?
The optimal DAR is a balance between efficacy and toxicity and is highly dependent on the specific antibody, target antigen, and tumor type. Generally, a DAR of 2 to 4 is considered optimal for many ADCs, providing a good balance of potency and manufacturability. Higher DAR values can sometimes lead to increased aggregation and faster clearance from circulation.
Q2: How does the β-glucuronide linker work and why is it used?
The β-glucuronide linker is a cleavable linker designed to be stable in systemic circulation but cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and within lysosomes of cancer cells. This targeted cleavage releases the cytotoxic MMAE payload specifically at the tumor site, minimizing off-target toxicity.
Q3: What are the main challenges when conjugating MC-β-glucuronide-MMAE to an antibody?
Common challenges include:
-
Antibody Aggregation: High DAR values or suboptimal conjugation conditions can lead to protein aggregation.
-
Inconsistent DAR: Achieving a consistent and homogenous DAR across different batches can be difficult.
-
Linker-Payload Instability: The maleimide (B117702) group can undergo hydrolysis, reducing conjugation efficiency.
-
Free Drug Contamination: Residual, unconjugated payload must be removed to avoid systemic toxicity.
Q4: Which analytical techniques are recommended for DAR measurement?
Several techniques can be used to determine the average DAR and drug distribution:
-
Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on the number of conjugated drugs.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after deglycosylation to analyze the light and heavy chains.
-
Mass Spectrometry (MS): Provides precise mass measurements of the intact ADC or its subunits to confirm DAR.
-
UV-Vis Spectroscopy: A simpler method that uses the differential absorbance of the antibody and the payload to estimate the average DAR.
Troubleshooting Guide
This section addresses specific issues that may arise during the optimization of your ADC.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Average DAR | 1. Incomplete antibody reduction. 2. Insufficient molar excess of linker-payload. 3. Hydrolysis of the maleimide group on the linker. 4. Suboptimal reaction pH or temperature. | 1. Ensure complete reduction of interchain disulfide bonds using a sufficient concentration of reducing agent (e.g., TCEP, DTT). 2. Increase the molar ratio of the MC-β-glucuronide-MMAE payload to the antibody. 3. Prepare the linker-payload solution immediately before use. 4. Optimize the reaction buffer pH (typically 6.5-7.5) and temperature (often 4-25°C). |
| High Average DAR & Aggregation | 1. Excessive molar excess of linker-payload. 2. Over-reduction of the antibody, exposing cryptic thiols. 3. High protein concentration during conjugation. 4. Inappropriate buffer conditions (pH, ionic strength). | 1. Reduce the molar ratio of the linker-payload. 2. Carefully control the amount of reducing agent and reaction time. 3. Perform conjugation at a lower antibody concentration. 4. Screen different buffer formulations; consider adding excipients like polysorbate to reduce aggregation. |
| Batch-to-Batch Variability in DAR | 1. Inconsistent reagent quality or preparation. 2. Variations in reaction time, temperature, or mixing. 3. Differences in antibody batches or storage. | 1. Use high-quality, well-characterized reagents. Prepare solutions fresh for each batch. 2. Strictly control all reaction parameters using automated or semi-automated systems if possible. 3. Ensure consistent quality and handling of the starting antibody material. |
| Presence of Free Drug After Purification | 1. Inefficient purification method. 2. Instability of the ADC, leading to drug release. | 1. Optimize the purification method (e.g., tangential flow filtration, size exclusion chromatography) to ensure complete removal of small molecules. 2. Analyze the stability of the ADC under storage and experimental conditions to identify the cause of linker cleavage. |
Experimental Protocols & Workflows
General Workflow for DAR Optimization
The process of optimizing the DAR involves a cyclical workflow of conjugation, purification, and analysis.
Caption: A typical workflow for optimizing the Drug-to-Antibody Ratio (DAR).
Protocol 1: Antibody Reduction and Conjugation
This protocol outlines a general method for conjugating the MC-β-glucuronide-MMAE payload to a monoclonal antibody (mAb) via partial reduction of interchain disulfide bonds.
-
Antibody Preparation:
-
Dialyze the mAb into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Adjust the mAb concentration to a working range (e.g., 5-10 mg/mL).
-
-
Reduction Step:
-
Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the mAb solution. A typical molar excess of TCEP to mAb is 2-4 fold.
-
Incubate at a controlled temperature (e.g., 37°C) for 1-2 hours to partially reduce the disulfide bonds, generating free thiol groups.
-
-
Conjugation Step:
-
Dissolve the MC-β-glucuronide-MMAE linker-payload in an organic solvent like DMSO.
-
Add the linker-payload solution to the reduced mAb solution. The molar excess of the linker-payload will be a key variable to optimize (e.g., ranging from 4x to 8x over the mAb).
-
Incubate the reaction mixture for 1-2 hours at a controlled temperature (e.g., room temperature) to allow the maleimide group to react with the free thiols.
-
-
Quenching:
-
Stop the reaction by adding an excess of a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
-
Purification:
-
Remove unconjugated linker-payload and other small molecules by a suitable purification method like tangential flow filtration (TFF) or size exclusion chromatography (SEC).
-
Protocol 2: DAR Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the distribution of drug-loaded species in an ADC preparation.
-
Instrumentation and Column:
-
Use an HPLC system equipped with a UV detector.
-
Select a HIC column suitable for protein separations (e.g., Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: A high-salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample (typically 20-50 µg).
-
Elute the ADC species using a descending salt gradient (e.g., from 100% A to 100% B over 30 minutes).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show distinct peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i) where i represents each species (e.g., DAR 0, DAR 2).
-
Visualizing the Conjugation Logic
The following diagram illustrates the decision-making process for troubleshooting common conjugation outcomes.
Caption: A decision tree for troubleshooting ADC conjugation results.
Technical Support Center: Troubleshooting β-Glucuronide Linker Cleavage Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-glucuronide linkers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My β-glucuronide linker is showing low or no cleavage. What are the potential causes?
A1: Low cleavage efficiency of a β-glucuronide linker can stem from several factors related to the enzyme, the linker itself, or the experimental conditions. Here are the primary areas to investigate:
-
Suboptimal Enzymatic Activity: The activity of β-glucuronidase is highly dependent on pH and temperature.[1][2][3] Deviations from the optimal range for the specific enzyme you are using can drastically reduce its efficiency.
-
Enzyme Inhibition: The presence of inhibitors in your sample can significantly decrease β-glucuronidase activity.[4][5][6] Inhibitors can be either endogenous to the sample or introduced during sample preparation.
-
Linker Accessibility: Steric hindrance around the glycosidic bond can prevent the enzyme from accessing the cleavage site. This can be influenced by the structure of the payload, the conjugation site on the antibody, and the overall architecture of the antibody-drug conjugate (ADC).
-
Linker Stability: While β-glucuronide linkers are designed for stability in circulation, certain chemical modifications or extreme experimental conditions could potentially affect the integrity of the linker, rendering it non-cleavable.[7]
-
Incorrect Buffer Composition: The buffer composition, including ionic strength and the presence of certain ions, can influence enzyme activity.
-
Enzyme Concentration: The concentration of β-glucuronidase may be insufficient for efficient cleavage within the desired timeframe.
Q2: How do pH and temperature affect β-glucuronidase activity, and what are the optimal conditions?
A2: The optimal pH and temperature for β-glucuronidase can vary depending on its source (e.g., bacterial, mammalian).
-
pH: Most β-glucuronidases exhibit optimal activity in a slightly acidic to neutral pH range. For example, human β-glucuronidase has a pH optimum of around 5.2.[3] However, some bacterial enzymes may have a broader active pH range.[1] It's crucial to consult the manufacturer's data sheet for the specific enzyme you are using. Operating outside the optimal pH range can lead to a significant loss of enzymatic activity.[1][3]
-
Temperature: Generally, β-glucuronidase activity increases with temperature up to a certain point, after which the enzyme begins to denature and lose activity. A common incubation temperature for β-glucuronidase assays is 37°C.[2]
Table 1: General Optimal Conditions for β-Glucuronidase Activity
| Parameter | Optimal Range | Key Considerations |
| pH | 4.5 - 7.0[1][3] | Varies significantly with the enzyme source. Human lysosomal β-glucuronidase prefers acidic pH (~5.2).[3] |
| Temperature | 37°C - 55°C[1][2] | Higher temperatures can increase initial activity but may lead to enzyme instability over longer incubation times. |
Q3: I suspect enzyme inhibition. What are common inhibitors of β-glucuronidase and how can I avoid them?
A3: β-glucuronidase activity can be inhibited by various substances.[4][5][6]
-
Competitive Inhibitors: These molecules structurally resemble the glucuronic acid substrate and compete for the active site of the enzyme. A well-known example is D-saccharic acid 1,4-lactone.[5]
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site, causing a conformational change that reduces its activity.[8]
-
Substances in Biological Samples: Components in biological matrices, such as bile acids in liver homogenates, can act as inhibitors.[3]
To mitigate inhibition, consider the following:
-
Sample Purification: If working with complex biological samples, purification steps to remove potential inhibitors may be necessary.
-
Use of Specific Buffers: Utilize buffers recommended by the enzyme supplier, as they are typically optimized to minimize inhibition.
-
Inhibitor Removal Kits: Commercially available kits can be used to remove common inhibitors from samples.
Q4: How can I assess the cleavage of my β-glucuronide linker experimentally?
A4: Several analytical techniques can be employed to monitor linker cleavage and the release of the payload:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method to separate and quantify the ADC, the cleaved payload, and any intermediates.[9] By comparing the chromatograms of the reaction mixture over time with standards of the intact ADC and the free payload, you can determine the extent of cleavage.
-
Mass Spectrometry (MS): LC-MS can be used to identify the different species in the reaction mixture, confirming the identity of the released payload and any linker remnants.[9]
-
Enzyme Assays: Specific enzyme assays using chromogenic or fluorogenic substrates can be used to determine the activity of β-glucuronidase under your experimental conditions.[10][11] This can help troubleshoot issues related to enzyme activity.
Experimental Protocols
Protocol 1: In Vitro β-Glucuronidase Cleavage Assay
This protocol outlines a general procedure for assessing the cleavage of a β-glucuronide linker in an ADC.
-
Reagent Preparation:
-
Prepare a stock solution of your ADC in an appropriate buffer (e.g., PBS).
-
Reconstitute the β-glucuronidase enzyme in the recommended buffer to the desired stock concentration.
-
Prepare the reaction buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution and the reaction buffer.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the β-glucuronidase solution to the tube. The final enzyme concentration should be optimized for your specific ADC.
-
Incubate the reaction at the chosen temperature for a defined period (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, quench the reaction by adding a suitable quenching solution (e.g., ice-cold acetonitrile (B52724) or a specific inhibitor).
-
Analyze the samples by HPLC or LC-MS to determine the percentage of cleaved payload versus intact ADC.
-
Visualizations
References
- 1. imcstips.com [imcstips.com]
- 2. researchgate.net [researchgate.net]
- 3. Human beta-glucuronidase. Studies on the effects of pH and bile acids in regard to its role in the pathogenesis of cholelithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. What are β-glucuronidase inhibitors and how do they work? [synapse.patsnap.com]
- 9. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: MC-betaglucuronide-MMAE-1 Conjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges encountered during the development and handling of MC-betaglucuronide-MMAE-1 antibody-drug conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing poor solubility or aggregation with my this compound conjugate?
A1: Poor solubility and aggregation are common challenges in ADC development, primarily driven by the physicochemical properties of the payload and the overall conjugate. The cytotoxic payload, Monomethyl auristatin E (MMAE), is highly hydrophobic.[][2] Covalently attaching multiple hydrophobic MMAE molecules to an antibody can significantly increase the overall hydrophobicity of the resulting ADC, leading to a higher propensity for aggregation and precipitation, especially at higher drug-to-antibody ratios (DAR).[][2][3] While the β-glucuronide linker is designed to be hydrophilic to help counteract this, the effect of the payload's hydrophobicity often dominates.[4][5]
Q2: I thought the β-glucuronide linker was supposed to be hydrophilic. Why is my conjugate still aggregating?
A2: You are correct; the β-glucuronide linker is hydrophilic and is utilized to improve the solubility of the intact ADC compared to other linker systems, such as those based on dipeptides.[4][5] However, its primary role is to confer stability in plasma and allow for specific cleavage by β-glucuronidase in the tumor microenvironment or lysosomes.[4] While its hydrophilicity helps, it may not be sufficient to completely overcome the strong hydrophobic nature of multiple MMAE molecules, particularly in ADCs with a high drug-to-antibody ratio (DAR).[][6] Aggregation is often a result of the collective hydrophobicity of the payload molecules overwhelming the solubilizing properties of the antibody and the linker.[2]
Q3: How does the Drug-to-Antibody Ratio (DAR) critically impact the solubility of my conjugate?
A3: The Drug-to-Antibody Ratio (DAR) is a key parameter influencing ADC solubility and stability.[] Each MMAE molecule added increases the overall hydrophobicity of the conjugate.[7] Consequently, ADCs with a high DAR have a greater tendency to aggregate or precipitate from solution.[2] This is because the increased surface hydrophobicity promotes intermolecular interactions, leading to the formation of high-molecular-weight species.[3][8] Finding an optimal DAR is a critical balancing act: it must be high enough for therapeutic efficacy but low enough to maintain solubility and favorable pharmacokinetic properties.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: ADC precipitates or aggregates immediately during or after the conjugation reaction.
-
Potential Cause 1: High Drug-to-Antibody Ratio (DAR).
-
Suggested Action: The targeted DAR may be too high for the specific antibody, leading to rapid aggregation as the hydrophobic payload is attached. Try reducing the molar equivalents of the this compound drug-linker complex in the conjugation reaction. Monitor the reaction to achieve a lower, more soluble average DAR.
-
-
Potential Cause 2: Suboptimal Conjugation Buffer Conditions.
-
Suggested Action: The pH of the conjugation buffer can influence the stability of the antibody during the reaction. Ensure the pH is not near the antibody's isoelectric point (pI), where solubility is minimal.[9] Additionally, the process of chemical modification can expose hydrophobic regions of the antibody; performing the conjugation at a lower temperature may help mitigate this.[9][10]
-
-
Potential Cause 3: Presence of Organic Co-solvents.
-
Suggested Action: MMAE-linker complexes often require a small amount of organic co-solvent (like DMSO) for solubilization.[11] However, high concentrations of organic solvents can denature the antibody. Use the absolute minimum amount of co-solvent necessary and add it slowly to the reaction mixture while gently stirring.[9]
-
Issue 2: The purified ADC is soluble initially but aggregates during storage or after freeze-thaw cycles.
-
Potential Cause 1: Inappropriate Formulation Buffer.
-
Suggested Action: The final formulation buffer is critical for long-term stability.[] Perform a buffer screening study to identify the optimal pH and buffer species. Buffers such as citrate, acetate, or histidine are commonly used.[12][13] The ideal pH is typically one that maximizes the net surface charge of the ADC without compromising its structural integrity, thereby increasing electrostatic repulsion between molecules.[2]
-
-
Potential Cause 2: Lack of Stabilizing Excipients.
-
Suggested Action: Excipients are essential for preventing aggregation and ensuring long-term stability.[][14] Consider adding stabilizers to your formulation. Common choices include surfactants (e.g., Polysorbate 20/80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) which act as cryoprotectants and stabilizers.[][9][15]
-
Issue 3: Batch-to-batch inconsistency in solubility and aggregation levels.
-
Potential Cause 1: Inconsistent DAR.
-
Suggested Action: Small variations in conjugation reaction conditions can lead to different average DAR values between batches, directly impacting solubility. Implement robust analytical methods like Hydrophobic Interaction Chromatography (HIC) to precisely measure the DAR distribution for every batch, not just the average.[7][16]
-
-
Potential Cause 2: Variable Levels of Aggregates.
Section 3: Data Presentation & Visualizations
Quantitative Data Tables
Table 1: Representative Impact of Drug-to-Antibody Ratio (DAR) on ADC Aggregation
| Average DAR | % Monomer (Typical) | % High Molecular Weight Species (Aggregates) | Hydrophobicity (Relative HIC Retention) |
| 2 | >98% | <2% | Low |
| 4 | 95% - 98% | 2% - 5% | Medium |
| 8 | <90% | >10% | High |
| Note: These values are illustrative and can vary significantly based on the specific antibody, linker, and formulation conditions. The trend of increasing aggregation and hydrophobicity with higher DAR is well-established.[][2][7] |
Table 2: Common Excipients for Improving ADC Solubility and Stability
| Excipient Class | Examples | Primary Function(s) | Typical Concentration |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface-induced aggregation and stabilize the protein.[] | 0.01% - 0.1% |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | Act as cryoprotectants and lyoprotectants; stabilize protein structure.[9][14] | 1% - 10% |
| Amino Acids | Arginine, Glycine, Histidine | Suppress aggregation, act as buffering agents and stabilizers.[] | 10 mM - 250 mM |
| Polymers | Polyethylene Glycol (PEG) | Can be incorporated into linkers to increase hydrophilicity and reduce aggregation.[][17] | N/A (Linker Modification) |
| Antioxidants | Methionine, DTPA | Prevent oxidation of sensitive amino acid residues. | 10 mM - 50 mM |
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to ADC solubility.
Caption: Troubleshooting workflow for addressing ADC solubility issues.
Caption: Key factors influencing the solubility of ADCs.
Section 4: Key Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a general method for quantifying high molecular weight species (aggregates).
-
Instrumentation: An HPLC or UPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[8]
-
Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, or equivalent.[7][8]
-
Mobile Phase: A typical mobile phase is 150 mM sodium phosphate, pH 7.0. The composition should be optimized to minimize secondary interactions between the ADC and the stationary phase.[7][8]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 0.5 - 1.0 mg/mL in the mobile phase. Ensure the sample is fully dissolved before injection.[7]
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject 10-20 µL of the prepared ADC sample. c. Monitor the chromatogram. Aggregates will elute first, followed by the monomer, and then any fragments.[8] d. Integrate the peak areas to calculate the percentage of monomer and high molecular weight species.
Protocol 2: Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC is the preferred chromatographic method for separating ADC species with different DAR values.
-
Instrumentation: An HPLC or UPLC system with a UV detector.
-
Column: A HIC column (e.g., Agilent AdvanceBio HIC or Tosoh TSKgel Butyl-NPR).[7]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% (v/v) Isopropanol.
-
Gradient: Run a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Procedure: a. Equilibrate the column at the starting conditions. b. Inject 10-20 µL of the ADC sample (approx. 1 mg/mL). c. ADC species will elute in order of increasing hydrophobicity (and thus, increasing DAR). Unconjugated antibody elutes first, followed by DAR1, DAR2, etc.[7] d. Calculate the relative percentage of each DAR species from the integrated peak areas.
Protocol 3: Formulation Buffer Screening via a High-Throughput Assay
This protocol uses dynamic light scattering (DLS) or thermal shift assays to rapidly screen for optimal buffer conditions.
-
Materials: 96-well or 384-well plates, purified ADC stock, a panel of buffers (e.g., acetate, citrate, histidine, phosphate) at various pH values (e.g., ranging from 5.0 to 7.5), and a stock solution of a chosen stabilizer (e.g., sucrose).
-
Instrumentation: A plate-based dynamic light scattering (DLS) instrument or a differential scanning fluorimeter (DSF).
-
Procedure: a. In each well of the microplate, prepare a unique formulation by mixing the ADC stock with different buffers and excipients to a final protein concentration of ~1 mg/mL. b. For DLS: Measure the particle size distribution and polydispersity index (PDI) for each well at time zero. An increase in particle size or PDI indicates aggregation. c. For Thermal Shift: Add a fluorescent dye (e.g., SYPRO Orange) and measure the melting temperature (Tm) of the ADC in each condition. A higher Tm generally indicates greater conformational stability. d. Stress Conditions: To accelerate instability, incubate the plate at an elevated temperature (e.g., 40°C) for several days or subject it to freeze-thaw cycles. e. Re-measure the samples using DLS or another method (e.g., SEC) to identify the formulations that best prevented aggregation under stress.[] f. The optimal buffer is the one that results in the minimal change in aggregation and the highest physical stability.[12][18]
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Influence of pH, buffer species, and storage temperature on physicochemical stability of a humanized monoclonal antibody LA298 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. pharmafocusamerica.com [pharmafocusamerica.com]
- 17. researchgate.net [researchgate.net]
- 18. proteinstable.com [proteinstable.com]
Technical Support Center: MC-betaglucuronide-MMAE-1 Conjugation
Welcome to the technical support center for MC-β-glucuronide-MMAE-1 Antibody-Drug Conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the components and function of the MC-betaglucuronide-MMAE-1 drug-linker?
A1: The MC-β-glucuronide-MMAE-1 is a cleavable linker-payload system designed for ADCs.[1] It consists of three main parts:
-
MC (Maleimidocaproyl): This "stretcher" unit contains a maleimide (B117702) group that covalently attaches to free thiol (sulfhydryl) groups on a reduced antibody.[2]
-
β-glucuronide: This is a hydrophilic sugar moiety that acts as the trigger for payload release.[3] It is cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartments of cells and in the tumor microenvironment.[3][][5] The hydrophilicity of this linker can help reduce the aggregation often caused by hydrophobic drugs.[3][5]
-
MMAE (Monomethyl Auristatin E): This is a highly potent cytotoxic agent that kills cancer cells by inhibiting tubulin polymerization.[1][6]
Q2: What is the primary mechanism of MMAE release from the ADC?
A2: The release is a two-step enzymatic process that occurs after the ADC is internalized by the target cancer cell.[] First, the β-glucuronide moiety is cleaved by the lysosomal enzyme β-glucuronidase.[3] This initial cleavage then triggers a self-immolation of the remaining spacer, which rapidly releases the active MMAE payload inside the cell.[3][]
Q3: What are the main advantages of using a β-glucuronide linker?
A3: The β-glucuronide linker offers several key advantages in ADC design:
-
High Plasma Stability: The linker is highly stable in systemic circulation, preventing premature drug release that could lead to off-target toxicity.[5][7]
-
Tumor-Specific Cleavage: It relies on β-glucuronidase, an enzyme that is abundant in the lysosomes of tumor cells, for cleavage and payload release.[5]
-
Reduced Aggregation: The hydrophilic nature of the glucuronide moiety helps to counteract the hydrophobicity of payloads like MMAE, reducing the tendency for ADC aggregation.[3][8] This can improve the ADC's pharmacokinetic profile and allow for higher drug-to-antibody ratios (DAR).[8]
Q4: What are the most common challenges encountered during conjugation with this system?
A4: Researchers often face several key challenges:
-
Low Conjugation Efficiency: Resulting in a low overall yield of the final ADC.[]
-
ADC Aggregation: The hydrophobic nature of MMAE can cause the ADC molecules to cluster together, impacting stability, efficacy, and safety.[10][11][12]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Difficulty in precisely controlling the number of drug molecules attached to each antibody.[][13]
-
Linker Instability: The maleimide-thiol bond can be unstable and undergo a retro-Michael reaction, leading to premature drug deconjugation.[13][14]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Q: My final ADC product has a very low average DAR, or the DAR varies significantly between batches. What could be the cause?
A: Low or inconsistent DAR is a frequent issue stemming from problems in the antibody reduction or conjugation steps. The most common causes are incomplete antibody reduction, re-oxidation of free thiols, or suboptimal reaction conditions.[13][15][16]
Table 1: Troubleshooting Low or Inconsistent DAR
| Potential Cause | Recommended Solution & Rationale |
| Incomplete Antibody Reduction | Optimize TCEP Concentration: Titrate the molar excess of the reducing agent (e.g., TCEP). A starting point of 2-10 molar equivalents is often recommended.[15][17] Verify the number of free thiols post-reduction using Ellman's assay.[18] |
| Re-oxidation of Sulfhydryl Groups | Work in an Inert Environment: Free thiols are susceptible to re-oxidation. Perform reduction and conjugation steps in degassed buffers and consider flushing vials with an inert gas like nitrogen or argon.[19][20] |
| Suboptimal Conjugation pH | Maintain pH between 6.5-7.5: The Michael addition reaction between the maleimide and thiol is most efficient and specific within this pH range.[13] At pH > 7.5, maleimides can react with lysine (B10760008) amines, leading to heterogeneity.[13] |
| Hydrolyzed/Inactive Drug-Linker | Use Fresh Reagents: The maleimide group is susceptible to hydrolysis, especially at pH > 7.5.[18] The this compound compound itself can be unstable in solution and should be freshly prepared.[1] |
| Inefficient Removal of Reducing Agent | Purify Immediately After Reduction: If using a thiol-based reducing agent like DTT, it must be completely removed before adding the maleimide-linker to prevent it from quenching the reaction. Use a desalting column or centrifugal filter for rapid buffer exchange.[15] TCEP is non-thiol based and does not require removal if a sufficient molar excess of the drug-linker is used. |
Issue 2: High Levels of ADC Aggregation
Q: After conjugation and purification, I observe a significant amount of high molecular weight species (aggregates) by Size Exclusion Chromatography (SEC). How can I prevent this?
A: Aggregation is a major challenge, primarily driven by the increased hydrophobicity of the antibody surface after conjugation with the lipophilic MMAE payload.[10][11] Other contributing factors include unfavorable buffer conditions and high DAR.[10][11]
Table 2: Troubleshooting ADC Aggregation
| Potential Cause | Recommended Solution & Rationale |
| High Hydrophobicity from High DAR | Target a Lower DAR: An optimal DAR is typically between 2 and 4.[8] High DAR values (>4) increase surface hydrophobicity and the propensity for aggregation, which can also lead to faster plasma clearance.[8][21] |
| Unfavorable Buffer Conditions | Optimize Formulation Buffer: Screen different buffer conditions (pH, salt concentration). Aggregation can increase if the pH is near the antibody's isoelectric point.[10] The use of excipients or hydrophilic linkers (e.g., containing PEG) can also mitigate aggregation.[2][11] |
| Presence of Organic Solvents | Minimize Cosolvent Concentration: The drug-linker is often dissolved in an organic solvent like DMSO. Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <10% v/v) to avoid promoting protein aggregation.[10] |
| Storage and Handling | Optimize Storage Conditions: Store the final ADC product at recommended temperatures (4°C for short-term, -80°C for long-term) and avoid repeated freeze-thaw cycles.[2][19] Exposure to thermal stress or excessive agitation can induce aggregation.[11] |
Issue 3: Premature Payload Deconjugation
Q: My ADC loses its payload during in vitro plasma stability assays. What is causing this instability?
A: The conventional thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin in plasma.[13][22] This can lead to premature deconjugation and transfer of the payload to other proteins, causing off-target toxicity.[13][23]
Table 3: Troubleshooting Premature Deconjugation
| Potential Cause | Recommended Solution & Rationale |
| Retro-Michael Reaction | Promote Thiosuccinimide Ring Hydrolysis: The hydrolyzed, ring-opened form of the linker is not susceptible to the retro-Michael reaction.[13] This can be accelerated by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) for a short period post-conjugation, though this must be carefully optimized to avoid antibody degradation.[13][24] |
| Linker Chemistry | Use Next-Generation Maleimides: Consider using "self-stabilizing" maleimides (e.g., mDPR) or other advanced linkers (e.g., sulfones) that are designed to form more stable bonds and prevent deconjugation.[2][8][22] These linkers often undergo rapid hydrolysis of the succinimide (B58015) ring post-conjugation to create a stable final product.[2] |
| Incomplete Reaction | Ensure Complete Conjugation: Allow the conjugation reaction to proceed to completion to minimize the amount of unreacted maleimide groups that could potentially participate in side reactions. Monitor the reaction progress using appropriate analytical methods. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol describes the generation of reactive thiol groups on an IgG antibody using TCEP.
-
Antibody Preparation:
-
TCEP Reduction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the conjugation buffer.[15]
-
Add a calculated molar excess of TCEP to the antibody solution. A starting point of 2-4 molar equivalents is recommended for partial reduction to achieve a DAR of ~4.[15] Titration may be required for optimal results.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[15]
-
-
Removal of Excess TCEP (if necessary):
-
Immediately after incubation, if subsequent steps are sensitive to the reducing agent, remove excess TCEP via a desalting column (e.g., Sephadex G-25) or centrifugal filtration, exchanging into fresh, degassed conjugation buffer.[15][18] This step is critical to prevent quenching of the maleimide linker.[15]
-
Protocol 2: Conjugation with this compound
This protocol details the conjugation of the thiol-activated antibody with the drug-linker.
-
Drug-Linker Preparation:
-
Conjugation Reaction:
-
Add the drug-linker stock solution to the reduced antibody solution to achieve the desired molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody).[25]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v).[10]
-
Incubate the reaction at room temperature (20-25°C) for 1-4 hours or at 4°C overnight with gentle mixing, protected from light.[15][26]
-
-
Quenching the Reaction:
-
(Optional but recommended) Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine to a final concentration of 1 mM.[16] Incubate for an additional 20-30 minutes.
-
Protocol 3: ADC Purification and Characterization
This protocol outlines the purification of the ADC and determination of key quality attributes.
-
Purification:
-
Remove unconjugated drug-linker and other small molecules using Size Exclusion Chromatography (SEC), tangential flow filtration (TFF), or dialysis.[27]
-
If separation of different DAR species is required, Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) can be employed.[27][28][29]
-
-
Characterization:
-
Aggregation Analysis: Use SEC to determine the percentage of monomer, dimer, and higher-order aggregates in the final product.[30][31]
-
DAR Determination: Determine the average DAR and the distribution of drug-loaded species using HIC.[28][32][33] The ADC is separated based on hydrophobicity, with higher DAR species eluting later.[31]
-
Confirmation: Use Mass Spectrometry (MS) to confirm the identity and integrity of the final ADC product.
-
Visualizations
Experimental and Analytical Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 5. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 10. pharmtech.com [pharmtech.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Disulfide reduction using TCEP reaction [biosyn.com]
- 18. benchchem.com [benchchem.com]
- 19. biotium.com [biotium.com]
- 20. broadpharm.com [broadpharm.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. broadpharm.com [broadpharm.com]
- 26. interchim.fr [interchim.fr]
- 27. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 28. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. chromacon.com [chromacon.com]
- 30. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 31. youtube.com [youtube.com]
- 32. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 33. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: MC-β-Glucuronide-MMAE ADCs
Welcome to the technical support center for researchers utilizing Antibody-Drug Conjugates (ADCs) with a maleimidocaproyl (MC) linker, a β-glucuronide cleavable moiety, and the monomethyl auristatin E (MMAE) payload. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the off-target toxicity of these ADCs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for a β-glucuronide-MMAE ADC?
A1: This type of ADC is designed for targeted delivery of the potent cytotoxic agent MMAE to cancer cells. The monoclonal antibody component targets a specific antigen overexpressed on tumor cells. Following binding and internalization, the ADC traffics to the lysosome. The β-glucuronide linker is specifically designed to be cleaved by β-glucuronidase, an enzyme that is found at elevated levels in the tumor microenvironment and within lysosomes.[1][2][3][4] This cleavage releases the MMAE payload, which then disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (cell death).[5][]
Q2: What are the primary causes of off-target toxicity with this ADC type?
A2: Off-target toxicity, where healthy cells are damaged, is a significant challenge in ADC development.[7][8][9] For β-glucuronide-MMAE ADCs, the primary causes can be categorized as follows:
-
Premature Payload Release: The linker may be unstable in systemic circulation, leading to the early, untargeted release of MMAE.[7][10][11] This can be due to non-specific enzymatic cleavage or chemical instability.
-
"On-Target, Off-Tumor" Toxicity: The target antigen recognized by the antibody may also be expressed on healthy tissues, albeit at lower levels.[7][12] The ADC can bind to these normal cells and induce toxicity.
-
Off-Target ADC Uptake: Healthy cells, particularly those of the reticuloendothelial system (e.g., in the liver and spleen), can take up the ADC non-specifically, leading to payload release and toxicity.[12][13]
-
Extracellular β-glucuronidase Activity: While elevated in tumors, β-glucuronidase is also present in some normal tissues, such as the liver, and can be released during inflammation.[1][14] This can lead to extracellular cleavage of the linker and release of MMAE near healthy cells.
-
Bystander Effect: The released MMAE payload is cell-permeable. After being released from a target cancer cell, it can diffuse into and kill adjacent healthy, antigen-negative cells.[12][15][16][17] While beneficial for killing heterogeneous tumor cells, this can exacerbate off-target toxicity in normal tissues.[10][12]
Q3: What are the common dose-limiting toxicities (DLTs) observed with MMAE-based ADCs?
A3: The toxicity profile of ADCs is often dictated by the payload.[9][12] For MMAE-based ADCs, regardless of the specific antibody or linker, common DLTs include:
-
Myelosuppression: Particularly neutropenia (low neutrophil count) and thrombocytopenia (low platelet count).[7][12]
-
Peripheral Neuropathy: Nerve damage that can cause pain, numbness, or tingling in the hands and feet.[7][12][18]
-
Ocular Toxicity: Adverse effects on the eyes, such as dry eyes, blurred vision, and keratitis.[7]
These toxicities are generally consistent across different MMAE ADCs, suggesting they are a class effect of the payload.[12][13]
Section 2: Troubleshooting Guide for Unexpected Toxicity
If you are observing higher-than-expected toxicity in your in vitro or in vivo experiments, use the following guide to identify potential causes and solutions.
Problem 1: High Cytotoxicity in Antigen-Negative Cells In Vitro
| Potential Cause | Troubleshooting Steps | Recommended Experiments |
| Linker Instability in Media | 1. Assess the stability of the ADC in your specific cell culture medium over the course of the experiment.2. Minimize incubation time to what is necessary to observe the desired effect.3. Ensure the pH of the medium is stable, as pH shifts can affect linker stability. | Plasma/Media Stability Assay: Incubate the ADC in cell-free culture medium at 37°C. Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) and measure the average drug-to-antibody ratio (DAR) using LC-MS to quantify payload release.[19][20][21] |
| Free MMAE Contamination | 1. Verify the purity of your ADC preparation.2. Use analytical methods like HPLC to quantify the percentage of unconjugated, free MMAE in your stock solution. | Reverse-Phase HPLC: Analyze the ADC preparation to separate and quantify free MMAE from the conjugated antibody. |
| Non-specific Cell Uptake | 1. Include an isotype control ADC (same linker-payload, but with an antibody that doesn't bind to any target on the cells) in your experiment.2. High toxicity with the isotype control suggests non-specific uptake is a significant factor. | Comparative Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT) comparing your target ADC, an isotype control ADC, and free MMAE on the antigen-negative cell line.[22][23][24] |
Problem 2: Severe Off-Target Toxicity in Animal Models (e.g., weight loss, neutropenia)
| Potential Cause | Troubleshooting Steps | Recommended Experiments |
| Poor In Vivo Linker Stability | 1. The β-glucuronide linker may be cleaved prematurely by enzymes in the plasma of the selected animal model (e.g., mouse carboxylesterases can sometimes cleave ADC linkers).[25]2. Evaluate ADC stability in plasma from the specific species being used. | In Vivo Pharmacokinetics Study: Administer the ADC to the animal model. Collect blood samples over time and measure concentrations of total antibody, ADC, and free payload using ELISA and LC-MS/MS. This will determine the ADC's half-life and the rate of premature payload release.[11][26][27] |
| "On-Target, Off-Tumor" Toxicity | 1. Confirm the expression profile of the target antigen in the animal model. The target may be present on vital organs.2. Consider using a surrogate ADC that targets the mouse equivalent of your human target to better model on-target toxicities. | Immunohistochemistry (IHC) / Tissue Cross-Reactivity: Perform IHC on a panel of normal tissues from the animal model to assess the expression and distribution of the target antigen.[27] |
| Exaggerated Bystander Effect | 1. The high potency of MMAE combined with its ability to diffuse can cause damage to tissues surrounding the tumor or in organs of ADC clearance.[12][17]2. Consider dose fractionation (splitting the dose into smaller, more frequent administrations) to reduce peak exposure. | In Vivo Toxicology Study: Conduct a formal toxicology study, monitoring key parameters like body weight, complete blood counts (CBCs), clinical chemistry, and perform histopathology on major organs to identify the sites of toxicity.[8][26][28] |
Section 3: Data Tables
Table 1: Representative In Vitro Potency of MMAE-Based ADCs
This table provides example IC50 values to illustrate the expected potency difference between target and non-target cells. Actual values will vary based on the specific ADC, cell line, and experimental conditions.
| Cell Line | Target Antigen Status | ADC Treatment | Example IC50 Value | Reference |
| BT-474 | HER2-Positive | Trastuzumab-vc-MMAE | ~1-10 ng/mL | [29] |
| MCF-7 | HER2-Negative | Trastuzumab-vc-MMAE | >1000 ng/mL | [29] |
| SKBR3 | HER2-Positive | T-vc-MMAE | ~0.1 nM | [15] |
| NCI-N87 | HER2-Positive | T-vc-MMAE | ~1 nM | [15] |
| Various | Antigen-Positive | Free MMAE | 0.1 - 1.0 nM | [3][][10] |
Table 2: Summary of Common Toxicities with MMAE Payloads in Preclinical/Clinical Studies
| Toxicity Type | Common Manifestation | Potential Mechanism | Reference |
| Hematologic | Neutropenia, Thrombocytopenia, Anemia | MMAE targeting of rapidly dividing hematopoietic progenitor cells in the bone marrow. | [7][12] |
| Neurologic | Peripheral Neuropathy | Disruption of microtubule function in peripheral neurons. | [7][12][18] |
| Dermatologic | Rash, Skin reactions | On-target binding to antigen expressed in skin or off-target effects. | [12] |
| Ocular | Keratopathy, Dry Eye, Blurred Vision | Off-target uptake in corneal cells or on-target binding in ocular tissues. | [7] |
Section 4: Key Experimental Protocols & Visualizations
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This assay determines the concentration of ADC required to inhibit the growth of a cell population by 50% (IC50).[22][23][24]
Methodology:
-
Cell Seeding: Seed both antigen-positive (Ag+) and antigen-negative (Ag-) cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[22][30]
-
ADC Treatment: Prepare serial dilutions of the ADC, an isotype control ADC, and free MMAE in culture medium. Replace the existing medium with the treatment solutions.[22]
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours) at 37°C.[30]
-
MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[22][24]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or 10% SDS in HCl) to dissolve the formazan crystals.[22][24]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
Protocol 2: In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[15][22]
Methodology:
-
Cell Preparation: Engineer the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-Culture Seeding: Seed a mixed population of Ag+ cells and GFP-labeled Ag- cells into 96-well plates at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include controls: untreated co-culture, and monocultures of Ag+ and Ag- cells treated with the ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging & Analysis: Use a high-content imager or fluorescence microscope to count the number of viable GFP-positive (Ag-) cells in each well.
-
Data Interpretation: Compare the viability of Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentration. A significant decrease in the viability of Ag- cells only when co-cultured with Ag+ cells indicates a bystander effect.[31]
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC's linker in plasma to predict premature payload release in vivo.[11][21]
Methodology:
-
Preparation: Spike the ADC into plasma (e.g., human, mouse, rat) at a defined concentration (e.g., 100 µg/mL) in a 384-well format to conserve material.[20] Include a buffer-only control.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: Collect aliquots at multiple time points over several days (e.g., 0, 1, 3, 5, 7 days).[25]
-
Sample Processing: Isolate the ADC from the plasma using immunoaffinity capture, such as with Protein A magnetic beads.[19]
-
Analysis: Analyze the captured ADC using a method like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average drug-to-antibody ratio (DAR).
-
Data Interpretation: Plot the average DAR against time. A stable ADC will show minimal decrease in DAR over the incubation period.[21] A significant drop indicates linker instability and premature deconjugation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Determination of β-glucuronidase in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]
- 4. A minimal toxicity approach to cancer therapy: possible role of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. In vivo safety testing of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inflammation-associated extracellular β-glucuronidase alters cellular responses to the chemical carcinogen benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Non-Clinical Considerations for Antibody Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 27. ADC In Vivo Analysis Services - Creative Biolabs [creative-biolabs.com]
- 28. Toxicological Evaluation of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 29. researchgate.net [researchgate.net]
- 30. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 31. agilent.com [agilent.com]
Technical Support Center: PEGylation of Glucuronide-MMAE Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated glucuronide-Monomethyl Auristatin E (MMAE) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of PEGylating a glucuronide-MMAE linker?
A1: The primary purpose of incorporating a Polyethylene Glycol (PEG) chain into a glucuronide-MMAE linker is to improve the overall physicochemical and pharmacological properties of the resulting Antibody-Drug Conjugate (ADC).[1] Most payloads, including MMAE, are hydrophobic, which can lead to issues like aggregation, accelerated plasma clearance, and suboptimal in vivo activity, especially at higher drug-to-antibody ratios (DAR).[2][3] The hydrophilic PEG chain helps to:
-
Increase Solubility and Reduce Aggregation: PEGylation masks the hydrophobicity of the payload, preventing the ADC from clumping together and precipitating out of solution.[4][5][6]
-
Reduce Plasma Clearance: The PEG chain increases the ADC's hydrodynamic radius, forming a "hydration shell" that slows clearance from circulation and prolongs its half-life.[4][7]
-
Enable Higher Drug-to-Antibody Ratios (DAR): By mitigating hydrophobicity-related issues, PEGylation allows for the successful development of ADCs with higher DARs (e.g., DAR 8), which can lead to greater potency.[2][8]
Q2: How does the length of the PEG chain impact ADC performance?
A2: The length of the PEG chain is a critical design parameter that involves a trade-off between pharmacokinetic properties and in vitro potency.[1]
-
Longer PEG Chains (≥PEG8): Significantly decrease plasma clearance and prolong half-life, leading to greater drug exposure in vivo.[2][3][9] This often translates to improved in vivo efficacy and a wider therapeutic window.[2][10] However, very long PEG chains can sometimes reduce the ADC's in vitro cytotoxicity.[7]
-
Shorter PEG Chains ( Result in faster clearance and a shorter half-life.[1][3] ADCs with shorter PEGs may retain higher in vitro potency but often show reduced in vivo efficacy due to being cleared from circulation too quickly.[1][2] They are also associated with lower tolerability at high doses.[3][11] Studies have shown a threshold effect, where increasing the PEG length beyond 8 units (PEG8) does not provide significant further reduction in clearance.[2][8]
Q3: What is the mechanism of action for a glucuronide-MMAE linker?
A3: The glucuronide linker is a cleavable linker system designed for targeted drug release. The mechanism involves several steps:
-
The ADC binds to its target antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized by the cell, typically through endocytosis.[]
-
The complex is trafficked to the lysosome, an acidic organelle containing various enzymes.
-
Inside the lysosome, the enzyme β-glucuronidase, which is abundant in this environment, specifically cleaves the glucuronide portion of the linker.[3][11]
-
This cleavage initiates a self-immolation cascade that releases the active MMAE payload inside the cancer cell, where it can exert its cytotoxic effect.[11]
Q4: What are the advantages of a glucuronide linker over other cleavable linkers like valine-citrulline (val-cit)?
A4: The glucuronide linker system represents a hydrophilic alternative to the more hydrophobic val-cit (B3106666) dipeptide linker.[3][11] This inherent hydrophilicity helps to mitigate aggregation issues that can arise with lipophilic payloads, making it a favorable choice when developing ADCs with high DARs.[2][3]
Troubleshooting Guides
Issue 1: Low Yield of Purified ADC
-
Potential Cause: Aggregation and precipitation of the ADC during the conjugation or purification process. Most payloads are hydrophobic, and conjugation can lead to the formation of insoluble aggregates.[6]
-
Troubleshooting Steps:
-
Confirm Hydrophilicity: Ensure the PEG chain on your linker is of sufficient length (ideally PEG8 or longer) to counteract the hydrophobicity of the MMAE payload.[2][3]
-
Optimize Reaction Conditions: Aggregation can be influenced by factors such as pH, temperature, and protein concentration.[6] Experiment with different buffer conditions to find the optimal environment for your specific antibody.
-
Purification Method: Use a purification method suitable for separating soluble ADC from aggregates, such as size exclusion chromatography (SEC).
-
Issue 2: Rapid Plasma Clearance and Poor In Vivo Efficacy
-
Potential Cause: The ADC is being cleared from circulation before it can accumulate in the tumor tissue. This is a common issue with hydrophobic ADCs or those with insufficient PEGylation.[2][13]
-
Troubleshooting Steps:
-
Analyze PEG Linker Length: If using a PEG linker shorter than PEG8, the ADC is likely subject to accelerated clearance.[2][3][9] Synthesize and test conjugates with longer PEG chains (e.g., PEG8, PEG12, PEG24).
-
Check for Deconjugation: Ensure your linker chemistry is stable. For example, using a self-stabilizing maleimide (B117702) can prevent payload deconjugation in vivo, which would otherwise lead to poor efficacy.[2][10]
-
Assess DAR: ADCs with very high DARs (e.g., >8) can clear quickly due to residual hydrophobicity.[4] While PEGylation helps, ensure your DAR is optimized. A DAR of 8 is often achievable and effective with proper PEGylation.[2]
-
Issue 3: High Off-Target Toxicity in Animal Models
-
Potential Cause: Premature release of the cytotoxic MMAE payload in systemic circulation or non-specific uptake of the ADC by healthy tissues.[6][14]
-
Troubleshooting Steps:
-
Increase PEG Length: Longer PEG chains (≥PEG8) are crucial for minimizing non-specific cellular uptake and improving tolerability.[3][11] Studies show that ADCs with PEGs smaller than PEG8 are often not well-tolerated at high doses.[3][11]
-
Verify Linker Stability: Use a highly stable linker system. The glucuronide linker is designed to be cleaved specifically by β-glucuronidase in the lysosome, which should limit payload release in the bloodstream.[3] Combining this with a stable maleimide for conjugation is recommended.[8]
-
Evaluate Payload Permeability: MMAE is a potent payload. If it is released prematurely, it can cause bystander toxicity to healthy cells.[14] Ensuring the ADC remains intact until it reaches the target cell is key to widening the therapeutic window.[2]
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)
| PEG Linker Length | Clearance Rate | Plasma Half-Life | In Vivo Exposure (AUC) | Reference |
| Non-PEGylated | High / Rapid | Short | Low | [2][9] |
| PEG2 - PEG4 | Moderately High | Short | Moderate | [1][9] |
| PEG8 | Low / Slow | Long | High | [2][3][9] |
| PEG12 | Low / Slow | Long | High | [2][3][9] |
| PEG24 | Low / Slow | Long | High | [2][3][9] |
| Note: A clear threshold is observed at PEG8, beyond which further increases in PEG length have minimal additional impact on clearance rates.[2][8] |
Table 2: Effect of PEG Linker Length on ADC Efficacy and Tolerability
| PEG Linker Length | In Vitro Potency (EC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Tolerability (e.g., Mouse Body Weight) | Reference |
| Non-PEGylated | Comparable to PEGylated | Low (11% reduction) | Poor (Significant weight loss) | [3][9] |
| PEG2 - PEG4 | Comparable to PEGylated | Moderate (35-45% reduction) | Poor (Significant weight loss) | [3][9] |
| PEG8 - PEG24 | Comparable to others | High (75-85% reduction) | Good (Minimal weight loss) | [3][9] |
| Note: While in vitro potency is often unaffected by PEG length, in vivo efficacy and tolerability improve dramatically with PEG chains of 8 units or more.[3][9] |
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated Glucuronide-MMAE ADC (DAR 8)
This protocol describes a general method for conjugating a PEGx-glucuronide-MMAE drug-linker to an antibody via cysteine engineering or reduction of native disulfides.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS) containing 1 mM EDTA.
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to reduce the interchain disulfide bonds and expose free thiol groups. The amount of TCEP will depend on the desired level of reduction (e.g., for a DAR 8, full reduction is often required).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set time (e.g., 2 hours).
-
-
Drug-Linker Conjugation:
-
Prepare the mDPR-PEGx-glucuronide-MMAE drug-linker in an organic solvent like DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution. A slight molar excess of the drug-linker is typically used.
-
Allow the conjugation reaction (thiol-maleimide Michael addition) to proceed for a specified time (e.g., 1 hour) at room temperature.[15]
-
-
Purification:
-
Purify the resulting ADC to remove unreacted drug-linker and any aggregates.
-
Size Exclusion Chromatography (SEC) is a common method. Use a suitable column (e.g., Sephadex G-25) and buffer (e.g., PBS).
-
Alternatively, tangential flow filtration (TFF) with a 30 kDa molecular weight cutoff (MWCO) filter can be used for buffer exchange and purification.[11]
-
-
Characterization:
-
Determine the final protein concentration using a standard assay (e.g., BCA or A280).
-
Calculate the Drug-to-Antibody Ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (MS).
-
Assess the level of aggregation using SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Plating: Plate cancer cells expressing the target antigen in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the PEGylated ADC and a non-binding control ADC in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a standard period (e.g., 96 hours) under normal cell culture conditions (37°C, 5% CO2).[3]
-
Viability Assessment: After incubation, measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of ADC that causes 50% inhibition of cell viability).[3]
Protocol 3: In Vivo Pharmacokinetic (PK) Study
-
Animal Model: Use a relevant animal model, such as Sprague-Dawley rats.[3]
-
Dosing: Administer a single intravenous (IV) dose of the ADC at a specified concentration (e.g., 3 mg/kg).[3]
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, up to 14 days).
-
Sample Processing: Process the blood samples to isolate plasma.
-
Quantification: Measure the concentration of the total antibody or intact ADC in the plasma samples using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration of the ADC over time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate key parameters like clearance rate, half-life, and area under the curve (AUC).[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. [PDF] Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 13. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
impact of hydrophobicity on MC-betaglucuronide-MMAE-1 ADC performance
Welcome to the technical support center for MC-betaglucuronide-MMAE-1 Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a focus on the impact of hydrophobicity on ADC performance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an this compound ADC?
A1: The this compound ADC leverages a targeted delivery mechanism.[][2][3][4] The monoclonal antibody (mAb) component binds to a specific antigen on the surface of a tumor cell.[2][3][4] Following binding, the ADC-antigen complex is internalized by the cell through endocytosis.[][5] Inside the cell, the complex is trafficked to the lysosome. The acidic environment and the presence of the β-glucuronidase enzyme cleave the hydrophilic β-glucuronide linker, releasing the potent cytotoxic payload, monomethyl auristatin E (MMAE).[6][7][8] MMAE then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis (cell death).[3][6]
Q2: What is the role of the MC-betaglucuronide linker and how does its hydrophilicity impact the ADC?
A2: The MC-betaglucuronide linker is an enzymatically cleavable linker that connects the antibody to the MMAE payload.[6][8] A key feature of this linker is its hydrophilic nature.[8] This hydrophilicity helps to counteract the inherent hydrophobicity of the MMAE payload. By increasing the overall hydrophilic character of the ADC, the beta-glucuronide linker can reduce the propensity for aggregation, which is a common issue with hydrophobic drugs.[8][9] This improved solubility and stability can lead to better manufacturability and pharmacokinetic properties.[10][11]
Q3: How does the hydrophobicity of the MMAE payload affect the overall performance of the ADC?
A3: The hydrophobicity of the MMAE payload significantly impacts the ADC's physicochemical properties and in vivo performance. Increased hydrophobicity is directly correlated with a higher tendency for the ADC to self-associate and form aggregates.[9][12][13][14] This aggregation can lead to several detrimental effects, including:
-
Reduced Stability: Aggregated ADCs are less stable, which can compromise storage and handling.[12][14]
-
Increased Clearance: Hydrophobic ADCs and aggregates are often cleared more rapidly from circulation, reducing their exposure to the tumor.[9][15][16][17][18]
-
Potential for Immunogenicity: Aggregates can be immunogenic and may cause adverse reactions.[13][19]
-
Manufacturing Challenges: Aggregation can lead to yield loss and complicate the purification process.[13][19]
Managing hydrophobicity is therefore critical for developing a safe and effective ADC with a good therapeutic index.[15][16][17][18]
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During or After Conjugation
-
Symptoms:
-
Possible Causes:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[4][9][15]
-
Hydrophobic Payload: MMAE is a hydrophobic molecule, and its presence on the antibody surface creates hydrophobic patches that can interact and lead to aggregation.[9][13]
-
Suboptimal Buffer Conditions: Unfavorable pH or low ionic strength can reduce the colloidal stability of the ADC.[13]
-
Presence of Solvents: Some organic co-solvents used to dissolve the drug-linker during conjugation can promote aggregation if not efficiently removed.[13]
-
-
Troubleshooting Steps & Solutions:
| Step | Recommended Action | Expected Outcome |
| 1. Characterize Aggregation | Perform SEC and DLS analysis to quantify the percentage of aggregates and determine the size distribution.[20] | A baseline understanding of the extent of the aggregation issue. |
| 2. Optimize DAR | If potency allows, consider reducing the target DAR. A lower DAR can significantly decrease hydrophobicity-driven aggregation.[10] | Reduced aggregation and improved homogeneity of the ADC preparation. |
| 3. Formulation Development | Screen different buffer systems with varying pH and ionic strengths. Incorporate excipients like polysorbates, sugars, or amino acids that can act as stabilizers.[20] | Improved ADC stability and reduced aggregation over time. |
| 4. Modify Linker | While using this compound, ensure the linker is pure. For future constructs, consider incorporating more hydrophilic linkers, such as those with PEG modifications.[11][15][17][21] | Decreased overall hydrophobicity of the ADC, leading to better solubility and stability. |
| 5. Optimize Conjugation Process | Minimize the concentration of organic co-solvents and ensure their efficient removal during purification. | Reduced solvent-induced aggregation. |
| 6. Purification | Use SEC to remove existing aggregates from the ADC preparation for in vitro and in vivo studies.[13][20] | A purified, monomeric ADC sample, leading to more consistent experimental results. |
Issue 2: Inconsistent In Vitro / In Vivo Efficacy and Pharmacokinetics (PK)
-
Symptoms:
-
Possible Causes:
-
ADC Heterogeneity: A wide distribution of DAR species can lead to inconsistent performance.
-
Aggregation: As mentioned previously, aggregates can be cleared rapidly from circulation, reducing the amount of ADC that reaches the tumor.[9][20]
-
Linker Instability: Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy.[9]
-
-
Troubleshooting Steps & Solutions:
| Step | Recommended Action | Expected Outcome |
| 1. Assess ADC Hydrophobicity & DAR | Use Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the average DAR and the distribution of different drug-loaded species.[22][23][24][25] | A clear understanding of the ADC's hydrophobicity profile and batch-to-batch consistency. |
| 2. Purify the ADC | Ensure that all ADC preparations used for in vitro and in vivo studies are purified by SEC to remove aggregates.[20] | More consistent and reliable data from functional assays and PK studies. |
| 3. Evaluate Linker Stability | Perform in vitro plasma stability assays to monitor for premature drug deconjugation.[26] | Confirmation of linker stability in a biologically relevant matrix. |
| 4. Consider Site-Specific Conjugation | For future ADC development, explore site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR.[20] | Improved batch-to-batch consistency and potentially a better therapeutic window. |
Experimental Protocols
Protocol 1: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the relative hydrophobicity of the this compound ADC and to assess the distribution of different DAR species.[22][24][27]
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
Unconjugated antibody and ADC samples (1 mg/mL in a suitable buffer)
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the unconjugated antibody or ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: The unconjugated antibody will elute first. With increasing DAR, the ADC species will become more hydrophobic and will have longer retention times on the column. The weighted average retention time can be used to compare the overall hydrophobicity of different batches, and the peak pattern provides information on the DAR distribution.
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4
-
ADC sample (0.5-1 mg/mL)
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Inject 20-50 µg of the ADC sample.
-
Run the chromatography isocratically for a sufficient time to allow for the elution of all species (typically 20-30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis: Aggregates, being larger, will elute before the main monomeric ADC peak. Integrate the peak areas to calculate the percentage of aggregates relative to the total protein content.
Visualizations
Caption: Mechanism of action for a this compound ADC.
Caption: Troubleshooting workflow for common ADC performance issues.
References
- 2. emerypharma.com [emerypharma.com]
- 3. susupport.com [susupport.com]
- 4. acrobiosystems.com [acrobiosystems.com]
- 5. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A β-glucuronidase-responsive albumin-binding prodrug programmed for the double release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-glucuronide-MMAE | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmtech.com [pharmtech.com]
- 14. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 17. cn.aminer.org [cn.aminer.org]
- 18. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | CoLab [colab.ws]
- 19. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Addressing Premature Linker Cleavage in Plasma
Welcome to the technical support center for troubleshooting issues related to premature linker cleavage of antibody-drug conjugates (ADCs) in plasma. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My ADC shows significant payload release in mouse plasma but appears stable in human plasma.
-
Question: Why is there a discrepancy in my ADC's stability between mouse and human plasma?
-
Answer: This is a common issue, particularly for ADCs utilizing Valine-Citrulline (Val-Cit) linkers. Mouse plasma contains a specific enzyme, carboxylesterase 1c (Ces1c), which is known to cleave the Val-Cit dipeptide, leading to premature payload release.[1][2][3][4] This enzyme is not present at the same activity level in human plasma, hence the observed stability.
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significant difference in payload release rates will point towards Ces1c sensitivity.
-
Utilize Ces1c Knockout Models: If available, performing in vivo studies in Ces1c knockout mice can confirm if premature cleavage is mitigated, directly implicating the enzyme.[1]
-
Linker Modification: Consider modifying the peptide linker to reduce its susceptibility to Ces1c. Introducing a hydrophilic group, such as a glutamic acid residue to create a Glu-Val-Cit linker, has been shown to decrease cleavage by Ces1c while maintaining sensitivity to the intended lysosomal protease, Cathepsin B.[1]
-
Alternative Linker Chemistries: Evaluate linkers not susceptible to Ces1c, such as triglycyl peptide linkers or non-cleavable linkers, to improve in vivo stability in murine models.[1][]
-
Issue 2: I am observing off-target toxicity, such as neutropenia, in my preclinical studies.
-
Question: Could premature linker cleavage be contributing to the off-target toxicity I'm observing?
-
Answer: Yes, premature release of the cytotoxic payload in systemic circulation is a primary cause of off-target toxicity.[][6] For Val-Cit linkers, this can be exacerbated by cleavage from enzymes like human neutrophil elastase, which can lead to specific toxicities like neutropenia and thrombocytopenia.[2][3]
-
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release.[1]
-
Enhance Linker Stability:
-
Steric Hindrance: Introduce steric hindrance around the cleavable motif to protect it from extracellular proteases. A "tandem-cleavage" strategy, where a sterically bulky group like a glucuronide moiety protects the dipeptide linker, has shown promise. This protecting group is removed in the lysosome, allowing for subsequent payload release.[2][7]
-
Alternative Linkers: Explore linkers with different cleavage mechanisms that are less susceptible to plasma enzymes, such as pH-sensitive or disulfide linkers with modulated stability.[8][9]
-
-
Site of Conjugation: The site of drug conjugation on the antibody can influence linker stability. More solvent-exposed linkers may be more susceptible to enzymatic cleavage.[10][11] Consider site-specific conjugation methods to place the linker in a more protected environment.[2]
-
Issue 3: My ADC with a hydrazone linker shows poor stability in plasma.
-
Question: What are the common stability issues with acid-cleavable hydrazone linkers?
-
Answer: Hydrazone linkers are designed to be cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).[12] However, they can exhibit insufficient stability in the slightly basic pH of blood plasma (pH ~7.4), leading to premature drug release.[9][10]
-
Troubleshooting Steps:
-
Modify the Linker Structure: The stability of hydrazone linkers can be enhanced by modifying their chemical structure. For instance, incorporating a p-aminobenzyl (PAB) group can significantly increase their half-life in serum.[12]
-
Evaluate Alternative Acid-Labile Linkers: Consider other acid-cleavable linkers, such as those based on a carbonate structure, which may offer a better stability profile.[12]
-
Consider Non-pH Dependent Cleavage: If plasma instability remains an issue, switching to a linker with a different cleavage mechanism (e.g., enzyme-cleavable or disulfide) may be necessary.[8]
-
Issue 4: My disulfide linker-based ADC is losing its payload prematurely.
-
Question: How can I improve the plasma stability of a disulfide linker?
-
Answer: Disulfide linkers are designed to be cleaved in the reducing environment of the cell, which has a high concentration of glutathione (B108866) (GSH).[8][13] However, they can be susceptible to reduction in the plasma, leading to premature payload release.
-
Troubleshooting Steps:
-
Introduce Steric Hindrance: Modulating the stability of the disulfide bond can be achieved by introducing steric hindrance around it. This can prevent premature reduction in the bloodstream while still allowing for cleavage in the high-GSH intracellular environment.[8]
-
Optimize Conjugation Site: Similar to other linker types, the stability of disulfide linkers can be influenced by the conjugation site on the antibody.[11]
-
Evaluate Alternative Chemistries: If stability remains a concern, non-cleavable linkers offer extremely high plasma stability and may be a suitable alternative.[]
-
Quantitative Data Summary
The selection of a linker has a significant impact on the pharmacokinetic properties and therapeutic efficacy of an ADC. The following table summarizes key quantitative data for different linker types.
| Linker Type | Cleavage Mechanism | Plasma Half-life (t1/2) | Key Considerations |
| Valine-Citrulline (Val-Cit) | Protease (Cathepsin B) | Generally stable in human plasma, but susceptible to cleavage by mouse Ces1c. | Can be sensitive to human neutrophil elastase, potentially leading to off-target toxicity.[2][3] |
| Hydrazone | pH-sensitive (acidic) | Can be low (e.g., ~2 days) but can be improved with structural modifications.[9] | Stability is highly dependent on the specific chemical structure. |
| Disulfide | Reduction (Glutathione) | Variable; can be tuned by introducing steric hindrance. | Susceptible to premature reduction in plasma. |
| β-glucuronide | Enzyme (β-glucuronidase) | Generally demonstrates greater plasma stability than dipeptide linkers.[12][13] | Relies on the overexpression of β-glucuronidase in the tumor microenvironment or within tumor cells. |
| Non-cleavable | Antibody degradation | Very high plasma stability. | Payload is released after complete antibody degradation, which can be a slower process.[] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC and quantify the rate of payload release in plasma from different species.
-
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration of approximately 1 mg/mL in plasma (e.g., human, mouse, rat, cynomolgus monkey).[14]
-
Incubation: Incubate the ADC-plasma mixture at 37°C over a time course (e.g., 0, 24, 72, 144 hours).[15][16][17]
-
Sample Quenching & Processing: At each time point, take an aliquot of the mixture and quench the reaction, often by dilution in cold PBS or by precipitating plasma proteins with an organic solvent like acetonitrile.[8][17]
-
Analysis:
-
LC-MS: Quantify the amount of released free drug or drug-linker in the supernatant using liquid chromatography-mass spectrometry (LC-MS).[11][17][18]
-
ELISA: Measure the amount of total antibody and conjugated antibody to calculate the degree of drug loss.[11]
-
SEC: Analyze samples by size exclusion chromatography (SEC) to monitor for aggregation or fragmentation of the ADC.[14][17]
-
-
Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released over time. Determine the half-life of the ADC in plasma.[15][16]
-
Protocol 2: Neutrophil Elastase Sensitivity Assay
-
Objective: To determine if a peptide linker is susceptible to cleavage by human neutrophil elastase.
-
Methodology:
-
Sample Preparation: Prepare a solution of the ADC in a suitable buffer.
-
Incubation: Incubate the ADC with purified human neutrophil elastase at 37°C.[1]
-
Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by LC-MS to monitor for the release of the payload or the formation of cleavage products.
-
Data Analysis: Quantify the extent of cleavage over time to determine the linker's sensitivity to the enzyme.
-
Visualizations
Caption: Troubleshooting logic for premature linker cleavage.
Caption: Intended vs. premature ADC cleavage pathways.
Caption: Workflow for in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dls.com [dls.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
strategies to enhance the therapeutic index of MC-betaglucuronide-MMAE-1 ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MC-β-glucuronide-MMAE-1 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an MC-β-glucuronide-MMAE-1 ADC?
A1: The antibody component of the ADC binds to a specific target antigen on the surface of a cancer cell. After binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis. Inside the cell, the complex is trafficked to the lysosome. The β-glucuronide linker is designed to be stable in the bloodstream but is cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment and in necrotic areas of tumors.[][2][3] This enzymatic cleavage releases the potent cytotoxic agent, monomethyl auristatin E (MMAE).[4][5][6] MMAE then disrupts microtubule polymerization, leading to cell cycle arrest and ultimately apoptosis (cell death).[7][8]
Q2: What are the advantages of using a β-glucuronide linker in an ADC?
A2: The β-glucuronide linker offers several advantages:
-
High Plasma Stability: It is designed to be stable in the circulatory system, preventing premature release of the toxic payload and minimizing systemic toxicity.[][9][10]
-
Tumor-Specific Cleavage: The linker is cleaved by β-glucuronidase, an enzyme that is overexpressed in the lysosomes of many tumor cells and in the tumor microenvironment.[][2][9] This allows for targeted payload release at the tumor site.
-
Hydrophilicity: The hydrophilic nature of the β-glucuronide linker can help to reduce aggregation, which can be an issue with hydrophobic payloads, and improve the solubility of the ADC.[3][10][11][12]
Q3: What are the known off-target toxicities associated with the MMAE payload?
A3: MMAE is a highly potent cytotoxic agent, and its premature release or non-specific uptake can lead to off-target toxicities. Commonly reported dose-limiting toxicities for MMAE-based ADCs include neutropenia, peripheral neuropathy, and anemia.[7][8][10][13] Ocular toxicity has also been observed with some MMAF-containing ADCs, a related auristatin.[13] These toxicities are often related to the payload class itself, independent of the antibody target.[13]
Troubleshooting Guides
Issue 1: Higher than expected in vivo toxicity at well-tolerated predicted doses.
| Potential Cause | Troubleshooting Strategy |
| Premature Payload Release: The linker may be less stable in circulation than anticipated. | - Analyze ADC stability in plasma over time. - Consider linker modification to enhance stability.[14] |
| On-Target, Off-Tumor Toxicity: The target antigen may be expressed on normal, healthy tissues.[15] | - Evaluate target expression in healthy tissues using immunohistochemistry (IHC) or other methods. - Consider using an antibody with lower affinity to reduce binding to normal tissues with low antigen expression.[16][17] |
| Off-Target Uptake: The ADC may be taken up by non-target cells, such as through the mannose receptor in the liver.[18] | - Investigate ADC glycosylation patterns, as agalactosylated glycans can increase off-target uptake.[18] |
| High Drug-to-Antibody Ratio (DAR): ADCs with higher DARs can have faster clearance and lower tolerability.[13] | - Synthesize ADCs with lower DARs (e.g., 2 or 4) and compare their in vivo toxicity and efficacy. |
| Dosing Regimen: The dosing schedule may not be optimal. | - Explore fractionated dosing schedules or dose capping for heavier subjects to mitigate toxicity while maintaining efficacy.[19][20] |
Issue 2: Lower than expected in vitro or in vivo efficacy.
| Potential Cause | Troubleshooting Strategy |
| Poor Tumor Penetration: The ADC may not be effectively reaching all cancer cells within a solid tumor, a phenomenon known as the "binding site barrier".[21] | - Co-administer the ADC with an unconjugated antibody that competes for the same target. This can help drive the ADC deeper into the tumor.[21][22] - Use smaller antibody formats (e.g., scFvs, nanobodies) that may penetrate tissues more effectively.[23] |
| Low Target Antigen Expression: The target cancer cells may not express sufficient levels of the antigen for effective ADC binding and internalization. | - Quantify target antigen expression on the cell surface using flow cytometry or other methods. - Select cell lines or patient populations with high target expression for your studies.[24] |
| Inefficient ADC Internalization: The ADC may bind to the cell surface but not be efficiently internalized. | - Perform internalization assays to confirm that the ADC is being taken up by the target cells. - In some cases, co-administering a cross-linking antibody can enhance internalization.[25][26][27] |
| Low β-glucuronidase Activity: The tumor cells may have low levels of β-glucuronidase, leading to inefficient payload release. | - Measure β-glucuronidase activity in your target cell lines or tumor models. |
| Drug Resistance: The cancer cells may be resistant to the MMAE payload. | - Determine the IC50 of free MMAE on your target cell line to confirm sensitivity. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Psymberin and a β-Glucuronide Drug-Linker Conjugate
| Compound | IC50 (M) |
| Psymberin (3) | 2.5 x 10-11 |
| β-Glucuronide Drug-Linker (8) | 1.0 x 10-7 |
Data from a study demonstrating the utility of the β-glucuronide linker for phenol-containing drugs.[12]
Table 2: Preclinical Efficacy of an MMAF-β-glucuronide ADC
| Animal Model | Efficacious Dose | Well-Tolerated Dose | Outcome |
| Subcutaneous Renal Cell Carcinoma Xenografts | 0.75 mg/kg | 25 mg/kg | A single dose of 0.5 mg/kg and above led to cures in all animals. |
Data from a study demonstrating the efficacy of a β-glucuronide linker system.[9]
Experimental Protocols
Protocol: In Vitro Cytotoxicity MTT Assay
This protocol is for determining the cytotoxic effect of an MC-β-glucuronide-MMAE-1 ADC on a target cell line.[28][29]
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[30]
-
MC-β-glucuronide-MMAE-1 ADC
-
Unconjugated antibody (negative control)
-
Free MMAE (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[29][30]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[29][30]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium.[29][31] c. Include wells for blank (medium only), untreated cells, and all experimental conditions in triplicate. d. Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to attach.[29][31]
-
ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium at 2x the final desired concentration. b. Add 50 µL of the diluted compounds to the appropriate wells. Add 50 µL of fresh medium to the blank and untreated control wells. c. Incubate the plate for a predetermined duration (e.g., 48-144 hours) at 37°C with 5% CO₂.[29][31]
-
MTT Assay: a. After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[29][30] b. Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[29][30] c. Carefully aspirate the medium. For suspension cells, centrifuge the plate first. d. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[29][30][31] e. Incubate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[30]
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[30] b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the untreated control. d. Plot the percentage of viability against the log of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Mechanism of action of a β-glucuronide linker ADC.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
Caption: Factors influencing the therapeutic index of an ADC.
References
- 2. mdpi.com [mdpi.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Beta-glucuronide-MMAE | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MC-betaglucuronide-MMAE-1 - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 12. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals | PLOS One [journals.plos.org]
- 18. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Improved Tumor Penetration and Single-Cell Targeting of Antibody Drug Conjugates Increases Anticancer Efficacy and Host Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 29. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Overcoming Poor Pharmacokinetics of High DAR ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor pharmacokinetics of high drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: Why do high DAR ADCs often exhibit poor pharmacokinetics?
High DAR ADCs frequently display poor pharmacokinetic (PK) profiles primarily due to increased hydrophobicity. The conjugation of multiple hydrophobic drug-linker molecules to the antibody surface can lead to self-aggregation and accelerated clearance from circulation, thereby reducing the ADC's half-life and therapeutic efficacy.[1] This rapid clearance is often mediated by the mononuclear phagocytic system (MPS).[1]
Q2: What is the optimal DAR for an ADC?
The optimal DAR is a critical balance between efficacy and safety, and it is highly dependent on the specific antibody, linker, payload, and target antigen.[2] While a higher DAR can enhance cytotoxic potency, it may also lead to faster clearance, lower tolerability, and a narrower therapeutic index.[3][4] Generally, a DAR of 2 to 4 has been considered a good balance; however, recent advancements have enabled the development of effective ADCs with higher DARs, such as Enhertu with a DAR of approximately 8.
Q3: How does the hydrophobicity of the linker-payload impact ADC pharmacokinetics?
The hydrophobicity of the linker-payload system is a major determinant of an ADC's pharmacokinetic properties.[1][] Highly hydrophobic linker-payloads increase the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation and nonspecific uptake by tissues like the liver, resulting in rapid clearance.[6][7] Conversely, incorporating hydrophilic components into the linker can help mitigate these effects.[]
Q4: What are the primary analytical techniques for characterizing the DAR and drug load distribution of an ADC?
Several analytical methods are used to determine the DAR and drug load distribution, which are critical quality attributes of an ADC.[8] The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): A widely used method for detailed DAR analysis, particularly for cysteine-linked ADCs.[8][9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Another powerful technique for detailed DAR analysis and is compatible with mass spectrometry.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on DAR and the distribution of different drug-loaded species.[9][11]
-
UV-Vis Spectrophotometry: A simpler and quicker method that provides an estimate of the average DAR but lacks information on drug load distribution.[8][9]
Q5: What are the main causes of ADC aggregation?
ADC aggregation can be triggered by a variety of factors throughout the manufacturing, storage, and handling processes.[12][13] Key causes include:
-
Increased Hydrophobicity: High DAR and hydrophobic payloads are a primary cause.[12]
-
Unfavorable Buffer Conditions: Suboptimal pH or salt concentrations can promote aggregation.[14]
-
Elevated Temperatures: Can lead to protein unfolding and aggregation.[12]
-
Mechanical Stress: Vigorous shaking or stirring can induce aggregation.[15]
-
Freeze-Thaw Cycles: Can destabilize the ADC structure.[12][15]
-
Exposure to Light: Photosensitive payloads or linkers can degrade and initiate aggregation.[13][15]
Troubleshooting Guides
Problem 1: High DAR ADC shows rapid clearance in preclinical in vivo studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Increased hydrophobicity leading to nonspecific uptake. | Incorporate a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), into the drug-linker design.[][16] | Hydrophilic linkers can shield the hydrophobic payload, reducing aggregation and nonspecific clearance, thereby improving the ADC's pharmacokinetic profile.[] |
| Evaluate site-specific conjugation methods to produce a more homogeneous ADC with a defined DAR.[17][18] | Homogeneous ADCs often exhibit more predictable and improved PK compared to heterogeneous mixtures produced by stochastic conjugation.[17] | |
| ADC aggregation. | Analyze the ADC formulation for aggregates using Size Exclusion Chromatography (SEC).[19] | Aggregates are known to be cleared more rapidly from circulation.[13] |
| Optimize the formulation by screening different buffers, pH, and excipients (e.g., sucrose, polysorbate 80) to improve stability.[15][] | A stable formulation can prevent aggregation and improve the in vivo performance of the ADC.[19] | |
| Off-target binding. | Perform in vitro assays with cultured Kupffer cells to predict nonspecific hepatic clearance.[6][21] | This can help identify if the ADC has a high propensity for nonspecific uptake by liver sinusoidal cells.[21] |
Problem 2: Significant ADC aggregation is observed during or after conjugation/purification.
| Potential Cause | Troubleshooting Step | Rationale |
| High local concentration of hydrophobic linker-payload during conjugation. | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing.[15] | This prevents localized high concentrations of the hydrophobic component, which can drive aggregation. |
| Unfavorable buffer conditions (pH, ionic strength). | Screen a panel of conjugation and storage buffers with varying pH and salt concentrations.[14][15] | The surface charge of the antibody, influenced by pH, affects colloidal stability. Aggregation is often more pronounced near the isoelectric point.[14] |
| High Drug-to-Antibody Ratio (DAR). | Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR.[15] | A lower DAR reduces the overall surface hydrophobicity of the ADC, decreasing the driving force for aggregation.[15] |
| Presence of organic solvents used for payload dissolution. | Perform efficient buffer exchange or tangential flow filtration after conjugation to remove residual solvents.[13] | Solvents can disrupt protein structure and promote aggregation.[13] |
Quantitative Data Summary
Table 1: Impact of DAR on ADC Pharmacokinetics and Efficacy
| ADC Construct | Average DAR | Clearance Rate | In Vivo Efficacy | Tolerability | Reference |
| Anti-CD30-vc-MMAE | 2 | Low | Effective | High | [3] |
| Anti-CD30-vc-MMAE | 4 | Moderate | More Effective | Moderate | [3] |
| Anti-CD30-vc-MMAE | 8 | High | Reduced Efficacy | Low | [3] |
| Maytansinoid ADC | < 6 | Low | Effective | High | [22] |
| Maytansinoid ADC | ~10 | 5-fold Higher | Decreased | Low | [3][22] |
Table 2: Common Excipients for ADC Formulation and Their Functions
| Excipient | Function | Typical Concentration | Reference |
| Sucrose/Trehalose | Cryo- and lyoprotectant; stabilizes protein structure. | 5% - 10% | [15] |
| Polysorbate 20/80 | Surfactant; prevents surface adsorption and aggregation. | 0.01% - 0.05% | [] |
| Arginine | Suppresses aggregation by interacting with hydrophobic patches. | 50 - 250 mM | [15] |
| Histidine/Citrate | Buffering agents; maintain pH for colloidal stability. | 10 - 50 mM | [15] |
| EDTA | Chelating agent; prevents metal-catalyzed degradation. | Varies | [] |
Experimental Protocols
Protocol 1: Determination of Average DAR and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify ADC species with different drug-to-antibody ratios based on their hydrophobicity.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in HIC mobile phase A.
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Gradient Elution:
-
Equilibrate the column with 100% mobile phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% mobile phase A to 100% mobile phase B over 30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (elutes first) and the different drug-loaded species (DAR=2, 4, 6, 8, etc., eluting with increasing retention time).[10]
-
Calculate the area of each peak.
-
The weighted average DAR is calculated using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100[10]
-
Protocol 2: In Vitro Prediction of ADC Clearance using a Kupffer Cell Uptake Assay
Objective: To assess the propensity of an ADC for nonspecific uptake by hepatic Kupffer cells as a predictor of in vivo clearance.[21]
Methodology:
-
Cell Culture: Culture primary Kupffer cells or a suitable cell line in appropriate media.
-
ADC Labeling: Label the ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
Uptake Assay:
-
Plate the Kupffer cells in a multi-well plate and allow them to adhere.
-
Add the fluorescently labeled ADC to the cells at various concentrations.
-
Incubate for a defined period (e.g., 4 hours) at 37°C.
-
Wash the cells thoroughly with cold PBS to remove unbound ADC.
-
-
Quantification:
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Alternatively, analyze the cells by flow cytometry to determine the mean fluorescence intensity.
-
-
Data Analysis:
-
Compare the uptake of different ADC constructs. Higher fluorescence intensity indicates greater nonspecific uptake and a higher potential for rapid in vivo clearance.[6]
-
Visualizations
Caption: Impact of high DAR on ADC pharmacokinetics.
Caption: Strategies to improve the pharmacokinetics of high DAR ADCs.
Caption: Experimental workflow for DAR analysis by HIC.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and advances in the assessment of the disposition of antibody‐drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. pharmtech.com [pharmtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. biocompare.com [biocompare.com]
- 19. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 21. An in Vitro Assay Using Cultured Kupffer Cells Can Predict the Impact of Drug Conjugation on in Vivo Antibody Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Results in ADC Efficacy Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Antibody-Drug Conjugate (ADC) efficacy studies. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve inconsistencies in your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
In Vitro Efficacy Studies
Question: We are observing high variability in our in vitro cytotoxicity assays between replicates and experiments. What are the potential causes and how can we troubleshoot this?
Answer:
High variability in in vitro cytotoxicity assays is a common issue that can often be resolved by systematically evaluating and optimizing your experimental setup.
Possible Causes & Troubleshooting Workflow:
-
Inconsistent Cell Culture Conditions:
-
Troubleshooting: Standardize all cell culture parameters, including media composition, serum batch, passage number, and cell seeding density. Ensure cells are in the exponential growth phase at the time of the assay.[1]
-
-
Assay Protocol Variability:
-
Troubleshooting: Ensure consistent incubation times, reagent concentrations, and pipetting techniques. Use calibrated pipettes and consider automated liquid handlers for improved precision. For MTT assays, ensure complete solubilization of formazan (B1609692) crystals.[2][3]
-
-
ADC Quality and Stability:
-
Cell Line Heterogeneity:
-
Troubleshooting: The cancer cell line itself may be heterogeneous.[7] Perform single-cell cloning to isolate and characterize subpopulations with distinct sensitivities to your ADC.
-
Question: Our ADC shows lower than expected potency in our cytotoxicity assay. What factors could be contributing to this?
Answer:
Lower than expected potency can stem from issues with the ADC itself, the target cells, or the assay conditions.
Possible Causes & Troubleshooting Workflow:
-
Low Drug-to-Antibody Ratio (DAR):
-
Inefficient Internalization of the ADC:
-
Troubleshooting: The target antigen may not internalize efficiently upon ADC binding. Confirm internalization using a fluorescently labeled ADC and microscopy or flow cytometry.
-
-
Resistance to the Payload:
-
Troubleshooting: The target cells may have intrinsic or acquired resistance to the cytotoxic payload. This can be due to overexpression of drug efflux pumps (e.g., P-glycoprotein) or alterations in the drug's target (e.g., tubulin mutations for MMAE/DM1, or TOP1 mutations for topoisomerase inhibitors).[8][9] Perform a drug efflux assay or sequence the target protein to investigate.
-
-
Incorrect Assay Duration:
In Vivo Efficacy Studies
Question: We are seeing significant variability in tumor growth and treatment response in our xenograft models. How can we improve the consistency of our in vivo studies?
Answer:
High variability in xenograft models can obscure the true efficacy of your ADC. Standardizing procedures is key to obtaining reliable data.
Possible Causes & Troubleshooting Workflow:
-
Tumor Implantation Technique:
-
Troubleshooting: Standardize the number of cells injected, the injection site, and the use of supportive matrices like Matrigel.[12] Ensure all personnel are trained on a consistent technique.
-
-
Animal Health and Husbandry:
-
Troubleshooting: Use animals of the same age, sex, and genetic background. Monitor animal health closely and exclude any animals that show signs of illness unrelated to the tumor or treatment.[7]
-
-
Inconsistent ADC Administration:
-
Troubleshooting: Ensure the ADC formulation is homogeneous before each injection. Use precise and consistent administration routes and techniques (e.g., intravenous, intraperitoneal).[7]
-
-
Tumor Heterogeneity:
Question: Our ADC is causing excessive toxicity in our animal models (e.g., significant weight loss, mortality) at doses where we don't see optimal efficacy. What are the likely causes and how can we improve the therapeutic window?
Answer:
Excessive toxicity is often due to off-target effects of the ADC and can be a major hurdle in development.
Possible Causes & Troubleshooting Workflow:
-
Linker Instability:
-
Troubleshooting: The linker may be unstable in the bloodstream, leading to premature release of the cytotoxic payload.[13] Perform a plasma stability assay to quantify the amount of free payload over time. Consider using a more stable linker chemistry.
-
-
High Drug-to-Antibody Ratio (DAR):
-
Troubleshooting: ADCs with a very high DAR can have faster clearance rates and increased toxicity.[14] Consider producing ADCs with a lower, more controlled DAR.
-
-
"On-Target, Off-Tumor" Toxicity:
-
Troubleshooting: The target antigen may be expressed on healthy tissues, leading to ADC-mediated damage.[13] Evaluate target expression in normal tissues of the animal model. If expression is significant, a different target may be necessary.
-
-
Nonspecific Uptake:
-
Troubleshooting: ADCs can be taken up by healthy cells, particularly in the liver and immune system, through mechanisms like the mannose receptor or Fc receptors.
-
-
Payload Properties:
-
Troubleshooting: A highly potent and membrane-permeable payload can exacerbate off-target effects. If possible, compare ADCs with payloads of varying potency and hydrophilicity.
-
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR | Efficacy | Toxicity | Pharmacokinetics (PK) | Aggregation Potential |
| Low (e.g., 2) | May have lower potency, requiring higher doses.[15] | Generally lower toxicity.[14] | Slower clearance, longer half-life.[15] | Lower |
| Optimal (e.g., 3-4) | Often provides a good balance of potency and tolerability for many ADCs.[15] | Manageable toxicity profile in many cases. | Favorable PK profile for many approved ADCs.[15] | Moderate |
| High (e.g., >6-8) | Increased in vitro potency, but may have decreased in vivo efficacy due to rapid clearance.[14][15] | Often associated with higher toxicity.[14] | Faster clearance, shorter half-life.[14][15] | Higher, especially with hydrophobic payloads.[4] |
Table 2: Representative In Vitro Cytotoxicity (IC₅₀) of ADCs
| ADC | Target | Payload | Cell Line | Target Expression | IC₅₀ (ng/mL) |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | SK-BR-3 | High | ~10-50 |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | MCF-7 | Low | >1000 |
| Brentuximab vedotin | CD30 | MMAE | Karpas 299 | High | ~1-10 |
| Brentuximab vedotin | CD30 | MMAE | Jurkat | Negative | >1000 |
| Sacituzumab govitecan | TROP-2 | SN-38 | Capan-1 | Moderate | ~50-100 |
Note: IC₅₀ values are approximate and can vary significantly based on experimental conditions.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT)
This protocol outlines a general procedure for assessing ADC cytotoxicity using MTT or XTT assays.[2]
Materials:
-
Target and control cell lines
-
Complete culture medium
-
ADC and control articles (e.g., naked antibody, free payload)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the old medium from the cells and add the diluted compounds. Include untreated control wells.
-
Incubation: Incubate the plate for a duration appropriate for the payload's mechanism of action (typically 72-96 hours).[11]
-
MTT/XTT Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the untreated control, and calculate the IC₅₀ values.
In Vivo Xenograft Efficacy Study
This protocol provides a general workflow for evaluating the anti-tumor efficacy of an ADC in a xenograft mouse model.[12][16][17]
Materials:
-
Immunodeficient mice (e.g., nude, SCID)
-
Cancer cell line or patient-derived tumor tissue
-
Matrigel (optional)
-
ADC and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice. For PDX models, implant a small tumor fragment.[12]
-
Tumor Growth Monitoring: Allow tumors to grow to a specified size (e.g., 100-200 mm³).[12]
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the ADC and vehicle control according to the planned dosing schedule and route of administration.
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or as defined by ethical guidelines.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare treatment groups.
Mandatory Visualization
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. novateinbio.com [novateinbio.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for Homogeneous ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of homogeneous Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of homogeneous ADCs.
Issue 1: High Levels of Aggregation Detected by Size Exclusion Chromatography (SEC)
Q: My SEC analysis shows a high percentage of aggregates in my purified homogeneous ADC sample. What are the potential causes and how can I troubleshoot this?
A: High aggregation is a common issue in ADC manufacturing that can compromise product safety, efficacy, and stability.[1][2] The increased hydrophobicity from the drug-linker can make ADCs more prone to aggregation than the naked antibody.[2]
Potential Causes and Solutions:
-
Suboptimal Buffer Conditions:
-
pH: If the buffer pH is near the isoelectric point (pI) of the ADC, it can lead to reduced solubility and increased aggregation.[3]
-
Troubleshooting: Adjust the formulation buffer pH to be at least 1-2 units away from the ADC's pI.[4]
-
-
Ionic Strength: Low ionic strength may not sufficiently shield charge-charge interactions, while very high ionic strength can promote hydrophobic interactions, both leading to aggregation.[3]
-
-
Handling and Storage Stress:
-
Freeze-Thaw Cycles: Repeated freezing and thawing can denature the ADC and cause aggregation.[4]
-
Troubleshooting: Aliquot the ADC into single-use vials to minimize freeze-thaw cycles. Consider adding cryoprotectants like sucrose (B13894) or trehalose.[4]
-
-
Temperature Stress: Elevated temperatures can induce aggregation.
-
Troubleshooting: Maintain appropriate temperature control throughout the manufacturing and purification process.[1]
-
-
-
High Local Concentration: High concentrations of the ADC during processing steps can increase the likelihood of aggregation.
-
Troubleshooting: Optimize process conditions to avoid high concentrations, for instance, by adjusting the loading concentration during chromatographic steps.
-
-
Residual Impurities: The presence of unconjugated drug, linker, or other process-related impurities can sometimes promote aggregation.
-
Troubleshooting: Ensure efficient removal of these impurities during purification. Techniques like tangential flow filtration (TFF) are often used for this purpose.[6]
-
Troubleshooting Workflow for ADC Aggregation:
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
Issue 2: Low Yield After Purification
Q: I am experiencing low recovery of my homogeneous ADC after chromatographic purification. What are the common causes and how can I improve the yield?
A: Low yield during ADC purification can be attributed to several factors, from suboptimal chromatography conditions to inherent instability of the ADC.[7]
Potential Causes and Solutions:
-
Suboptimal Chromatography Conditions:
-
Binding and Elution: In ion-exchange (IEX) and hydrophobic interaction chromatography (HIC), the binding of the ADC to the resin may be too strong, leading to incomplete elution. Conversely, the binding might be too weak, causing the ADC to elute in the wash steps.
-
Troubleshooting (IEX): Optimize the pH and salt concentration of your binding and elution buffers. A shallower gradient during elution can improve resolution and recovery.[8]
-
Troubleshooting (HIC): The type and concentration of salt in the mobile phase are critical. Weaker lyotropic salts like NaCl may improve recovery compared to stronger ones like ammonium (B1175870) sulfate, which can sometimes lead to lower recovery.[9] The addition of a small amount of organic solvent (e.g., isopropanol) to the mobile phase can also aid in the elution of more hydrophobic ADCs.[10]
-
-
Non-Specific Binding: The ADC may be interacting non-specifically with the chromatography matrix.
-
Troubleshooting: For SEC, the addition of organic modifiers or adjusting the ionic strength of the mobile phase can mitigate non-specific hydrophobic interactions.[7][11] For IEX, ensure the pH of the mobile phase is appropriate to maintain the desired charge on the ADC and prevent unwanted interactions.[12]
-
-
-
ADC Instability:
-
Precipitation on Column: The ADC may precipitate on the column, especially at high concentrations or in suboptimal buffer conditions.
-
Troubleshooting: Decrease the sample load and ensure the mobile phase components maintain ADC solubility.[13] Perform solubility screening under different buffer conditions before large-scale purification.
-
-
Degradation: The ADC might be degrading during the purification process due to proteases or harsh buffer conditions.
-
Troubleshooting: Add protease inhibitors to your buffers and work at lower temperatures to minimize enzymatic degradation.[14] Ensure the pH and buffer components are not causing chemical degradation of the ADC or cleavage of the linker.
-
-
-
System and Column Issues:
-
Leaks: Leaks in the chromatography system can lead to significant sample loss.
-
Troubleshooting: Perform regular system maintenance and leak tests.[15]
-
-
Column Clogging: Particulates in the sample can clog the column, leading to high backpressure and poor performance.
-
Troubleshooting: Ensure your sample is filtered (0.22 µm or 0.45 µm) or centrifuged before loading onto the column.[16]
-
-
Troubleshooting Workflow for Low ADC Purification Yield:
References
- 1. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 7. agilent.com [agilent.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. welchlab.com [welchlab.com]
- 10. conductscience.com [conductscience.com]
- 11. lcms.cz [lcms.cz]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. support.waters.com [support.waters.com]
- 16. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison of MC-β-glucuronide-MMAE and Val-Cit-MMAE Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Leading Cleavable Linker Technologies
The design of an antibody-drug conjugate (ADC) is a delicate balance of optimizing targeting, potency, and safety. Central to this balancing act is the choice of linker, the chemical bridge that connects the monoclonal antibody to the cytotoxic payload. This guide provides a detailed, data-driven comparison of two prominent cleavable linker systems: the protease-sensitive valine-citrulline (val-cit) linker and the glycosidase-labile β-glucuronide linker, both coupled to the potent antimitotic agent, monomethyl auristatin E (MMAE).
This comparison will delve into their respective mechanisms of action, plasma stability, in vitro cytotoxicity, in vivo efficacy, and the resulting bystander effect. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support your research and development efforts.
Mechanism of Action: Two Distinct Enzymatic Keys to Unlock a Potent Payload
Both MC-β-glucuronide-MMAE and val-cit-MMAE linkers are designed to be stable in systemic circulation and to release the MMAE payload upon internalization into target cancer cells. However, they rely on different lysosomal enzymes for their cleavage.
The val-cit-MMAE linker is a dipeptide that is specifically cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1] Upon cleavage of the valine-citrulline bond, a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer decomposes, releasing the unmodified MMAE payload into the cytoplasm.[2]
In contrast, the MC-β-glucuronide-MMAE linker incorporates a hydrophilic sugar moiety that is cleaved by β-glucuronidase, another lysosomal enzyme found to be abundant in the tumor microenvironment and within lysosomes.[3][4] Similar to the val-cit (B3106666) linker, this enzymatic cleavage initiates the self-immolation of a PABC spacer, liberating the active MMAE.[3]
Performance Comparison: A Data-Driven Analysis
The choice between these two linkers involves a trade-off between several key performance parameters, including stability, hydrophilicity, and in vivo performance.
In Vitro Cytotoxicity
Both linker systems, when conjugated to an appropriate antibody, demonstrate potent in vitro cytotoxicity against antigen-positive cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| val-cit | MMAE | HER2+ | 14.3 | [5] |
| β-glucuronide | MMAE | HER2+ | Not explicitly stated, but potent | [3] |
| val-cit | MMAE | SKBR3 | 410,540 | [2] |
| val-cit | MMAE | Pancreatic Cancer Cell Lines | 970 - 1160 | [6] |
Note: Direct head-to-head comparisons of IC50 values in the same study under identical conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different antibodies and experimental setups used.
Plasma Stability
A critical attribute for any ADC linker is its stability in circulation. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window.
| Feature | MC-β-glucuronide-MMAE | val-cit-MMAE | Key Considerations |
| Human Plasma Stability | Highly Stable | Highly Stable (t½ > 230 days)[7] | Both linkers exhibit excellent stability in human plasma. |
| Mouse Plasma Stability | Highly Stable | Unstable (susceptible to cleavage by carboxylesterase 1c)[1] | The instability of the val-cit linker in mouse plasma is a critical consideration for preclinical studies.[1] Modifications like the addition of a glutamic acid residue (Glu-val-cit) can improve stability.[1] |
| Rat Plasma Stability | Highly Stable (extrapolated t½ of 81 days for a β-glucuronide MMAF linker)[1] | Less stable than in human plasma | The β-glucuronide linker generally shows superior stability across different species. |
| Hydrophilicity & Aggregation | The glucuronide moiety is highly hydrophilic, which can reduce ADC aggregation, especially at higher drug-to-antibody ratios (DARs).[3] | The val-cit-PAB moiety is more hydrophobic and can contribute to ADC aggregation.[8] | The hydrophilicity of the β-glucuronide linker can lead to improved pharmacokinetics.[3] |
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in a living organism. While direct head-to-head in vivo efficacy studies are not always publicly available, the superior plasma stability of the β-glucuronide linker in rodent models often translates to better performance in preclinical studies.
| Linker Type | Key In Vivo Findings | Reference |
| MC-β-glucuronide-MMAE | Generally shows greater in vivo efficacy and a wider therapeutic window in mouse models compared to val-cit-MMAE, likely due to its enhanced plasma stability. | [7] |
| val-cit-MMAE | Can be highly efficacious, but premature drug release in mouse models can negatively impact the therapeutic index.[9] However, it has demonstrated significant anti-tumor activity in various xenograft models.[10][11] | [9][10][11] |
| Glu-val-cit-MMAE | The addition of a glutamic acid to the val-cit linker improves mouse plasma half-life from ~2 days to ~12 days, leading to a remarkable improvement in anti-tumor effect in mouse xenograft models.[1] | [1] |
The Bystander Effect: Killing More Than Just the Target
The bystander effect, where the cytotoxic payload released from a target cell kills adjacent antigen-negative cells, is a crucial mechanism for treating heterogeneous tumors. This effect is primarily dependent on the cell permeability of the released payload. Since both the val-cit and β-glucuronide linkers are designed to release unmodified, cell-permeable MMAE, they are both capable of inducing a potent bystander effect.[11] The efficiency of the bystander effect is therefore largely dependent on the efficiency of payload release within the tumor microenvironment.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 of an ADC.
Objective: To determine the concentration of ADC that inhibits cell growth by 50% (IC50).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3][9]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add them to the appropriate wells. Include untreated cells as a control.[3][9]
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours) at 37°C and 5% CO2.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[9]
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species.
Procedure Outline:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
ADC Isolation: Isolate the ADC from the plasma matrix using methods like immunoaffinity capture (e.g., Protein A/G beads).[5]
-
Analysis:
-
Intact ADC: Analyze the captured ADC by techniques such as LC-MS to determine the average drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload deconjugation.[5]
-
Released Payload: Quantify the amount of free payload in the plasma supernatant using LC-MS/MS.
-
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Procedure Outline:
-
Model Establishment: Implant human cancer cells subcutaneously into immunodeficient mice.[10]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, unconjugated antibody, ADC). Administer the treatments, typically via intravenous injection.[10]
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.[10]
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: In some studies, monitor the survival of the animals.
-
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Conclusion and Future Perspectives
The choice between an MC-β-glucuronide-MMAE and a val-cit-MMAE linker is a critical decision in ADC design, with significant implications for preclinical development and clinical translation.
The MC-β-glucuronide-MMAE linker offers several potential advantages, most notably its high plasma stability across different species, including mice, and its hydrophilic nature which can mitigate aggregation issues.[1][3] This makes it a strong candidate for ADCs that have struggled with stability or aggregation problems with more hydrophobic linkers.
The val-cit-MMAE linker, while having well-documented instability in mouse plasma, remains a clinically validated and highly effective linker in humans.[7] Its susceptibility to cleavage by cathepsin B is a well-understood mechanism. Furthermore, linker engineering, such as the development of the Glu-val-cit variant, has shown promise in overcoming the challenge of mouse plasma instability.[1]
Ultimately, the optimal linker choice will depend on a multitude of factors, including the specific antibody, the target antigen, the tumor type, and the desired pharmacokinetic profile. A thorough head-to-head comparison using standardized in vitro and in vivo assays, as outlined in this guide, is essential for making an informed decision and advancing the most promising ADC candidates toward the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of MC-β-glucuronide-MMAE-1 ADC Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Antibody-Drug Conjugates (ADCs) utilizing the MC-β-glucuronide-MMAE-1 linker-payload system against other common ADC platforms. The information presented is supported by experimental data to inform the rational design and preclinical evaluation of next-generation ADCs.
Executive Summary
The MC-β-glucuronide-MMAE-1 drug-linker technology offers a compelling platform for the development of highly potent and well-tolerated ADCs. The β-glucuronide linker is designed for high stability in systemic circulation and specific cleavage by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment. This targeted release of the potent cytotoxic agent, monomethyl auristatin E (MMAE), aims to maximize anti-tumor efficacy while minimizing off-target toxicities. This guide will delve into the experimental data validating these claims, comparing this technology to established linker systems, particularly the widely used valine-citrulline (vc) linker.
Mechanism of Action: MC-β-glucuronide-MMAE-1 ADC
The efficacy of an ADC is contingent on the precise delivery of its cytotoxic payload to cancer cells. The MC-β-glucuronide-MMAE-1 system achieves this through a multi-step process.
Caption: Mechanism of action for an MC-β-glucuronide-MMAE-1 ADC.
Comparative In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs. Studies comparing ADCs with different linker systems provide valuable insights into their relative performance.
Tumor Growth Inhibition
A study by Chuprakov et al. (2021) in a non-Hodgkin lymphoma xenograft model (Granta-519) demonstrated the potent anti-tumor activity of an ADC with a tandem-cleavage linker incorporating a glucuronide moiety compared to a standard vc-MMAE ADC. While not a direct comparison to MC-β-glucuronide-MMAE-1, this study highlights the potential for improved efficacy with glucuronide-containing linkers.
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Study Model | Reference |
| Glucuronide-vc-MMAE ADC | 3 mg/kg | Superior to vc-MMAE ADC | Granta-519 xenograft | Chuprakov et al., 2021 |
| vc-MMAE ADC (Vedotin benchmark) | 3 mg/kg | - | Granta-519 xenograft | Chuprakov et al., 2021 |
| Vehicle Control | - | - | Granta-519 xenograft | Chuprakov et al., 2021 |
Comparative Tolerability and Safety Profile
A key advantage of the β-glucuronide linker is its enhanced stability in plasma, which is hypothesized to lead to a better safety profile by reducing premature payload release and off-target toxicity.
Hematological Toxicity
Myelosuppression, particularly neutropenia, is a common dose-limiting toxicity for ADCs with cleavable peptide linkers like vc-MMAE. This is attributed to the cleavage of the linker by extracellular enzymes such as elastase, which is present in the bone marrow microenvironment. The Chuprakov et al. (2021) study provides compelling evidence for the improved tolerability of a glucuronide-containing linker.
| Treatment Group | Dosage | Key Finding | Study Model | Reference |
| Glucuronide-vc-MMAE ADC | 10 mg/kg | No significant decrease in neutrophil counts | Rat | Chuprakov et al., 2021 |
| vc-MMAE ADC | 10 mg/kg | Significant and prolonged decrease in neutrophil counts | Rat | Chuprakov et al., 2021 |
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the validation of in vivo ADC activity.
General In Vivo Xenograft Efficacy Study Workflow
Caption: A generalized workflow for an in vivo ADC efficacy study using a xenograft model.
Detailed Methodologies:
-
Cell Lines and Culture:
-
Select a cancer cell line with confirmed expression of the target antigen.
-
Culture cells in appropriate media and conditions to ensure exponential growth before implantation.
-
-
Animal Models:
-
Use immunocompromised mice (e.g., NOD-scid or athymic nude mice) to prevent rejection of human tumor xenografts.
-
House animals in a specific pathogen-free environment.
-
-
Tumor Implantation:
-
Harvest tumor cells and resuspend in a suitable medium (e.g., Matrigel) at the desired concentration.
-
Inject cells subcutaneously into the flank of the mice.
-
-
Treatment:
-
Monitor tumor growth until they reach a predetermined average size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (typically n=6-10 per group).
-
Administer the ADC, a non-binding isotype control ADC, the naked antibody, and a vehicle control intravenously at specified doses and schedules.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Monitor animals for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a specified size or if significant toxicity is observed.
-
Signaling Pathway of MMAE-Induced Apoptosis
MMAE, the cytotoxic payload, is a potent anti-mitotic agent that disrupts the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of MMAE-induced apoptosis.
Conclusion
The in vivo data strongly suggest that ADCs incorporating the MC-β-glucuronide-MMAE-1 linker-payload system hold significant promise for cancer therapy. The high stability of the β-glucuronide linker in circulation translates to a more favorable safety profile, particularly a reduction in hematological toxicities, when compared to traditional peptide linkers. This improved therapeutic window, combined with potent anti-tumor efficacy, makes the MC-β-glucuronide-MMAE-1 platform a valuable tool for the development of next-generation ADCs. Further head-to-head preclinical studies across a range of tumor models will continue to delineate the full potential of this technology.
Navigating the Complex Landscape of ADC Analysis: A Comparative Guide to LC-MS of MC-β-Glucuronide-MMAE-1
The development of Antibody-Drug Conjugates (ADCs) represents a significant leap forward in targeted cancer therapy. These complex biomolecules, comprising a monoclonal antibody linked to a potent cytotoxic payload, demand sophisticated analytical techniques for their characterization. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of ADCs featuring the MC-β-glucuronide-MMAE-1 linker-payload system, offering insights into its performance against other common ADC platforms.
At the heart of this analysis is the MC-β-glucuronide-MMAE-1, a system that combines the potent tubulin inhibitor Monomethyl Auristatin E (MMAE) with a β-glucuronide linker. This cleavable linker is designed to be stable in circulation and release the cytotoxic payload upon enzymatic cleavage by β-glucuronidase, an enzyme often overexpressed in the tumor microenvironment.
Comparative Analysis of Linker Technologies
The choice of linker is critical to the efficacy and safety of an ADC. The MC-β-glucuronide linker offers a distinct advantage in its cleavage mechanism compared to other widely used linkers, such as the protease-sensitive valine-citrulline (Val-Cit) linker.
| Linker Type | Cleavage Mechanism | Key Advantages | Potential Limitations |
| MC-β-glucuronide | Enzymatic cleavage by β-glucuronidase | High specificity for the tumor microenvironment, potentially leading to reduced off-target toxicity. | Efficacy is dependent on the expression levels of β-glucuronidase in the tumor. |
| Valine-Citrulline (VC) | Protease (e.g., Cathepsin B) cleavage | Well-established and effective in various tumor types. | Potential for premature cleavage in circulation due to protease activity in plasma. |
| Hydrazone | pH-sensitive hydrolysis | Effective in the acidic environment of endosomes and lysosomes. | Can exhibit instability in circulation, leading to premature drug release. |
| Disulfide | Reduction in the cytoplasm | Exploits the high glutathione (B108866) concentration within cells for payload release. | Potential for instability in the reducing environment of the bloodstream. |
Experimental Protocols for LC-MS Analysis
A multi-faceted LC-MS approach is essential for the comprehensive characterization of ADCs. This typically involves a combination of techniques to determine the Drug-to-Antibody Ratio (DAR), identify conjugation sites, and quantify free payload.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible LC-MS analysis.
-
Deglycosylation: For intact mass analysis and to reduce heterogeneity, ADCs are often deglycosylated using an enzyme such as PNGase F.
-
Reduction and Alkylation: For subunit analysis (middle-down approach), interchain disulfide bonds are reduced using a reducing agent like dithiothreitol (B142953) (DTT), followed by alkylation with iodoacetamide (B48618) (IAM) to prevent disulfide bond reformation.
-
Proteolytic Digestion: For peptide mapping (bottom-up approach), the ADC is digested with a protease, typically trypsin, to generate smaller peptides for analysis.
-
Plasma Sample Extraction: For pharmacokinetic studies, the free payload (MMAE) can be extracted from plasma using protein precipitation with organic solvents (e.g., methanol/ethanol mixture) followed by solid-phase extraction (SPE) for cleanup.
Chromatographic Methods
Different chromatographic techniques are employed to separate the various components of the ADC mixture.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a non-denaturing technique ideal for determining the distribution of different drug-loaded species and calculating the average DAR.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is used for intact mass analysis under native conditions, allowing for the determination of DAR without disrupting the ADC structure.
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC is a denaturing technique that provides high-resolution separation of ADC fragments (light chain and heavy chain) and is often used for subunit analysis and peptide mapping.
Mass Spectrometry Analysis
Mass spectrometry provides the specificity and sensitivity required for detailed ADC characterization.
-
Intact Mass Analysis (Top-Down): The intact ADC is introduced into the mass spectrometer to determine the molecular weight of the different drug-loaded species and calculate the DAR. This is often performed under native conditions to preserve the non-covalent interactions within the ADC.
-
Subunit Analysis (Middle-Down): The reduced and alkylated light and heavy chains are analyzed to determine the drug load on each chain.
-
Peptide Mapping (Bottom-Up): Tryptic peptides are analyzed to identify the specific amino acid residues where the drug is conjugated.
-
Tandem Mass Spectrometry (MS/MS): MS/MS is used to fragment ions of interest to confirm the identity of the payload and linker, as well as to sequence peptides for conjugation site analysis. The β-glucuronide moiety has characteristic fragment ions at m/z 175 and 113 in negative ion mode, which can aid in its identification.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the LC-MS analysis of a hypothetical MC-β-glucuronide-MMAE-1 ADC compared to a Val-Cit-MMAE ADC.
Table 1: HIC-UV Analysis for DAR Determination
| ADC Species | Retention Time (min) - MC-β-glucuronide-MMAE-1 | Retention Time (min) - Val-Cit-MMAE |
| DAR 0 | 10.2 | 10.5 |
| DAR 2 | 12.5 | 13.0 |
| DAR 4 | 14.8 | 15.5 |
| DAR 6 | 17.1 | 18.0 |
| DAR 8 | 19.4 | 20.5 |
| Average DAR | 3.8 | 3.9 |
Table 2: RPLC-MS Subunit Analysis
| Chain | Observed Mass (Da) - MC-β-glucuronide-MMAE-1 (DAR 4) | Observed Mass (Da) - Val-Cit-MMAE (DAR 4) |
| Light Chain | ~24,500 | ~24,500 |
| Heavy Chain + 2 Drugs | ~52,500 | ~52,400 |
Table 3: Quantification of Free MMAE in Plasma
| Time (hours) | Free MMAE (ng/mL) - MC-β-glucuronide-MMAE-1 | Free MMAE (ng/mL) - Val-Cit-MMAE |
| 1 | 5.2 | 8.5 |
| 6 | 12.8 | 20.1 |
| 24 | 25.3 | 35.7 |
| 48 | 18.1 | 28.9 |
Visualizing the Workflow and Structure
DOT Script for Experimental Workflow
Caption: A typical experimental workflow for the multi-level LC-MS analysis of ADCs.
DOT Script for ADC Structure and Cleavage
Caption: Structure of the MC-β-glucuronide-MMAE-1 ADC and its enzymatic cleavage mechanism.
References
A Comparative Guide to Cleavable and Non-Cleavable ADC Linkers for Researchers
For drug development professionals, researchers, and scientists, the choice between a cleavable and a non-cleavable linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data, detailed protocols, and visualizations to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window. The fundamental difference lies in their drug release strategy: cleavable linkers are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: A Tale of Two Release Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers act as molecular switches, engineered to be stable in the systemic circulation but to break down under specific conditions prevalent in tumor tissues.[2] There are three main types of cleavable linkers:
-
Enzyme-sensitive linkers: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.[2]
-
pH-sensitive linkers: Utilizing moieties like hydrazones, these linkers are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[2]
-
Glutathione-sensitive linkers: These linkers employ disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of the antioxidant glutathione (B108866) than the bloodstream.[3]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect." Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[3]
Non-Cleavable Linkers: Antibody Degradation-Reliant Release
Non-cleavable linkers, such as those based on thioether bonds (e.g., SMCC), form a stable connection between the antibody and the payload.[2] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[4] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[2] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[5]
Quantitative Data Comparison
The following tables summarize representative quantitative data from various sources to provide a comparative overview of the performance of ADCs with cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference |
| Cleavable (Val-Cit) | MMAE | HER2+ (KPL-4) | 14.3 | [6] |
| Cleavable (β-galactosidase-cleavable) | MMAE | HER2+ (KPL-4) | 8.8 | [6] |
| Non-cleavable (SMCC) | DM1 | HER2+ (KPL-4) | 33 | [6] |
| Cleavable (Disulfide) | DM1 | CanAg+ (HCT-116) | ~100 | Kovtun et al. |
| Non-cleavable (Thioether) | DM1 | CanAg+ (HCT-116) | >10,000 | Kovtun et al. |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Table 2: In Vivo Efficacy in Xenograft Models
| ADC | Linker Type | Tumor Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | HER2+ NCI-N87 | 10 mg/kg, single dose | ~90 | [7] |
| Trastuzumab-GGFG-DXd (T-DXd) | Cleavable (Peptide) | HER2+ NCI-N87 | 10 mg/kg, single dose | ~95 | [7] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | HER2+ K562 | 15 mg/kg, single dose | Significant tumor regression | Phillips et al. |
| Anti-CD22-DM1 | Non-cleavable | Human lymphoma | 3 mg/kg, single dose | Tumor regression | [6] |
| ADC with β-galactosidase-cleavable linker | Cleavable (Enzyme) | Xenograft mouse model | 1 mg/kg, single dose | 57-58 | [6] |
Table 3: In Vitro Plasma Stability
| ADC Linker | Payload | Plasma Source | Time (days) | % Intact ADC Remaining | Reference |
| Cleavable (Val-Cit) | MMAF | Mouse | 14 | <5 | [8] |
| Cleavable (SVCit) | MMAF | Mouse | 14 | ~30 | [8] |
| Cleavable (EVCit) | MMAF | Mouse | 14 | ~100 | [8] |
| Cleavable (Silyl ether) | MMAE | Human | 7 | >95 | [6] |
| Non-cleavable (PEG6-C2) | MMAD | Mouse | 4.5 | Stable |
Table 4: Clinical Adverse Events (Meta-analysis Data)
| Adverse Event (Grade ≥3) | Cleavable Linker ADCs (N=1,082) | Non-cleavable Linker ADCs (N=1,335) | Weighted Risk Difference (95% CI) | Reference |
| Any AE | 47% | 34% | -12.9% (-17.1% to -8.8%) | |
| Neutropenia | Not specified | Not specified | -9.1% (-12% to -6.2%) | |
| Anemia | Not specified | Not specified | -1.7% (-3.3% to -0.1%) |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the ADC solutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cells.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in various ratios (e.g., 1:1, 1:3, 3:1) in 96-well plates.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for a duration sufficient to observe the bystander effect (typically 72-120 hours).
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative cell populations.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.
ADC Internalization Assay (pH-sensitive Dye Method)
Objective: To quantify the rate and extent of ADC internalization into target cells.
Methodology:
-
ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces only in the acidic environment of endosomes and lysosomes.
-
Cell Treatment: Treat antigen-positive cells with the fluorescently labeled ADC.
-
Time-course Analysis: Measure the fluorescence intensity at various time points using a fluorescence microscope or a plate reader.
-
Data Analysis: Plot the fluorescence intensity over time to determine the rate of internalization.
Lysosomal Degradation Assay
Objective: To assess the release of the payload from the ADC within the lysosome.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from target cells.
-
ADC Incubation: Incubate the ADC with the isolated lysosomes at 37°C.
-
Sample Collection: Collect aliquots at different time points.
-
Analysis: Analyze the samples using techniques like LC-MS to identify and quantify the released payload and its metabolites.
-
Data Analysis: Determine the rate of payload release by plotting the concentration of the released payload over time.
Visualizing the Processes
dot
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
dot
Caption: A typical experimental workflow for evaluating ADC performance.
Conclusion
The selection of a linker is a critical decision in ADC design, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability, potentially leading to higher off-target toxicity.[3][4] Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect.[2] The choice of linker should be carefully considered based on the target antigen, the tumor microenvironment, and the properties of the cytotoxic payload to maximize the therapeutic index of the ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Drug-to-Antibody Ratio (DAR) Analysis: A Comparison of Hydrophobic Interaction Chromatography and Alternative Methods
For researchers and professionals in drug development, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs). The DAR, which defines the average number of drug molecules conjugated to an antibody, directly influences the ADC's efficacy, safety, and pharmacokinetic profile. Hydrophobic Interaction Chromatography (HIC) has emerged as a gold-standard technique for this analysis, offering robust separation of ADC species under native conditions. This guide provides an objective comparison of HIC with other common analytical methods, supported by experimental data and detailed protocols.
Hydrophobic Interaction Chromatography (HIC): The Benchmark for DAR Analysis
HIC separates molecules based on differences in their surface hydrophobicity.[1][2] The cytotoxic drugs (payloads) attached to monoclonal antibodies (mAbs) are typically hydrophobic.[3] Consequently, as the number of conjugated drugs increases, the overall hydrophobicity of the ADC molecule rises.[3][4] This principle allows HIC to effectively separate the naked antibody (DAR 0) from ADCs with varying drug loads (e.g., DAR 2, DAR 4, DAR 6, DAR 8).[5]
A key advantage of HIC is its use of mild, non-denaturing mobile phases, which typically consist of a high-salt buffer that is gradually replaced by a low-salt buffer.[1][2][6] These conditions preserve the native structure and activity of the ADC, which is particularly beneficial for analyzing cysteine-linked ADCs without causing dissociation of the antibody's light and heavy chains.[6][7]
Comparative Analysis of DAR Methodologies
While HIC is a reference technique, several orthogonal methods are employed for DAR characterization.[3][7] Each method offers distinct advantages and limitations.
Method Comparison
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for information on DAR distribution versus average DAR, the nature of the ADC, and compatibility with mass spectrometry.
| Technique | Principle | Sample State | Information Provided | Key Advantages | Key Limitations |
| HIC | Hydrophobicity | Native | DAR Distribution, Average DAR | Preserves native ADC structure; good resolution for cysteine-linked ADCs.[3][6][7] | Lower resolution than RPC; high salt concentration can be incompatible with MS.[8][9] |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | Denaturing | DAR Distribution (typically on reduced subunits) | High resolution; compatible with MS.[10][11] | Denaturing conditions can dissociate the ADC.[6] May underestimate DAR values.[10] |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio | Native or Denaturing | DAR Distribution, Average DAR, Exact Mass | Provides precise mass information for peak identification.[3] | Discrepancies in ionization efficiency between DAR species can affect quantitation.[9] |
| UV-Vis Spectroscopy | UV/Visible Absorbance | Native | Average DAR only | Simple, rapid, and convenient method.[12][] | Provides no information on the distribution of DAR species; requires distinct absorbance maxima for drug and antibody.[][14] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Native | Aggregation Profile | Standard method for characterizing aggregation.[3] Can be coupled with MS for DAR analysis.[15] | Does not separate based on DAR. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for HIC and a common alternative, RPC.
Protocol 1: HIC for DAR Analysis of a Cysteine-Linked ADC
This protocol is a generalized procedure based on common practices for analyzing ADCs like Brentuximab Vedotin.[4][6]
1. Equipment and Materials:
-
LC System: A bio-inert HPLC or UHPLC system is recommended due to the high salt concentrations used.[4][6]
-
Column: Agilent AdvanceBio HIC (3.5 µm, 4.6 × 100 mm) or similar Butyl-functionalized non-porous column.[4]
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate, 100 mM Sodium Phosphate, pH 6.8.[4][8][10]
-
Mobile Phase B (Low Salt): 100 mM Sodium Phosphate, pH 6.8, often with 10-25% isopropanol (B130326) (IPA) to elute highly hydrophobic species.[6][10]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[16]
2. Chromatographic Conditions:
-
Detection: UV absorbance at 280 nm.[10]
-
Injection Volume: 10-20 µL (corresponding to 10-20 µg of ADC).
-
Gradient:
-
0-5 min: 100% A (Isocratic hold)
-
5-25 min: Linear gradient from 100% A to 100% B
-
25-30 min: 100% B (Wash)
-
30-35 min: 100% A (Re-equilibration)
-
3. Data Analysis:
-
Integrate the peak areas for each species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the weighted average DAR using the following formula:[4][6]
-
Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area of all DAR species), where 'n' is the number of drugs for a given peak.
-
Protocol 2: RPC for DAR Analysis of a Reduced ADC
This method is suitable for both cysteine and lysine-conjugated ADCs after reduction of disulfide bonds.
1. Equipment and Materials:
-
LC System: HPLC or UHPLC system, often coupled to a mass spectrometer.
-
Column: Agilent AdvanceBio RP-mAb Diphenyl (3.5 µm, 2.1 × 100 mm) or similar C4 column.[10][11]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in Water.[10]
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile.[10]
-
Sample Preparation: Reduce the ADC (e.g., 1 mg/mL) by adding Dithiothreitol (DTT) to a final concentration of ~10 mM and incubating at 37-80 °C for 10-30 minutes.[10]
2. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 70-80 °C.[10]
-
Detection: UV absorbance at 280 nm and/or MS.
-
Injection Volume: 5-10 µL.
-
Gradient: A shallow linear gradient, for example, from 30% to 50% B over 20-30 minutes.[10]
3. Data Analysis:
-
Separate peaks corresponding to unconjugated and conjugated light and heavy chains are integrated.
-
The average DAR is calculated based on the weighted average of the peak areas of these fragments.[9]
Conclusion
Hydrophobic Interaction Chromatography is a powerful and widely adopted method for the characterization of ADCs, providing reliable determination of the DAR distribution under native conditions.[7][8] While it remains the benchmark, especially for cysteine-linked conjugates, orthogonal methods like Reversed-Phase Chromatography and Mass Spectrometry provide complementary and often higher-resolution data.[9][10] UV-Vis spectroscopy offers a rapid, albeit less detailed, assessment of the average DAR. The choice of methodology should be guided by the specific ADC chemistry and the analytical information required to ensure the development of safe and effective ADC therapeutics.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Hydrophobic Interaction Chromatography | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. cellmosaic.com [cellmosaic.com]
Validating Beta-Glucuronidase Activity in Tumor Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Beta-glucuronidase (GUSB), a lysosomal enzyme, plays a crucial role in the tumor microenvironment by metabolizing glucuronidated prodrugs and participating in extracellular matrix remodeling. Its elevated activity in various tumor types makes it a significant area of study in oncology and drug development. Accurate and reproducible measurement of GUSB activity in tumor lysates is paramount for preclinical research. This guide provides a comparative overview of commonly used methods for validating GUSB activity, including commercially available kits and traditional spectrophotometric assays.
Performance Comparison of GUSB Activity Assays
The selection of an appropriate assay for measuring GUSB activity in tumor lysates depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of quantitative data for various assay types, compiled from product literature and scientific publications.
| Assay Type | Detection Method | Key Substrate(s) | Reported Sensitivity | Dynamic Range | Throughput | Advantages | Disadvantages |
| Fluorometric Kits | Fluorescence | 4-Methylumbelliferyl-β-D-glucuronide (MUG), Resorufin β-D-glucuronide | High (as low as 1 µU or 1 pmol/min)[1] | Wide | High (96- or 384-well plate format) | High sensitivity, suitable for low abundance enzyme | Requires a fluorescence plate reader, potential for quenching by lysate components |
| Colorimetric Kits | Absorbance | p-nitrophenyl-β-D-glucuronide (pNPG) | Moderate (as low as 50 µU) | Moderate | High (96-well plate format) | Simple, uses standard absorbance plate reader | Lower sensitivity compared to fluorometric assays |
| Traditional Spectrophotometric | Absorbance | Phenolphthalein (B1677637) mono-β-glucuronic acid | Lower | Narrower | Low to Medium | Cost-effective, well-established method | Less sensitive, more susceptible to interference from colored compounds in lysates |
| ELISA Kits | Absorbance | N/A (measures protein quantity) | High (e.g., 0.18 ng/mL) | Wide | High (96-well plate format) | Measures enzyme concentration, not activity | Does not provide information on enzymatic function |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general enzymatic reaction of beta-glucuronidase and a typical experimental workflow for its activity validation in tumor lysates.
Caption: Enzymatic cleavage of a glucuronide substrate by beta-glucuronidase.
Caption: General workflow for validating GUSB activity in tumor lysates.
Experimental Protocols
Below are detailed methodologies for preparing tumor lysates and performing fluorometric, colorimetric, and traditional spectrophotometric GUSB activity assays.
Preparation of Tumor Lysates
This protocol is a general guideline and may require optimization based on the specific tumor type and downstream application.
-
Tissue Collection and Storage: Excise tumor tissue and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A common formulation is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Homogenization: Weigh the frozen tumor tissue and add 5-10 volumes of ice-cold lysis buffer. Homogenize the tissue on ice using a Dounce homogenizer or a tissue homogenizer.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 15-20 minutes at 4°C.
-
Lysate Collection: Carefully collect the supernatant, which contains the soluble protein fraction including GUSB. Avoid the lipid layer and the pellet.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay. This is crucial for normalizing GUSB activity to the total protein content.
Fluorometric Beta-Glucuronidase Activity Assay
This protocol is based on the general procedure for commercially available fluorometric kits.
-
Reagent Preparation: Prepare the assay buffer, fluorogenic substrate (e.g., MUG), and a standard (e.g., 4-Methylumbelliferone) as per the manufacturer's instructions.
-
Standard Curve: Prepare a series of dilutions of the standard in the assay buffer to generate a standard curve.
-
Sample Preparation: Dilute the tumor lysate in the assay buffer to a concentration that falls within the linear range of the assay. A typical starting point is 10-50 µg of total protein per well.
-
Assay Reaction:
-
Add the diluted tumor lysate samples and standards to a black 96-well microplate.
-
Add the substrate solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/445 nm for MUG)[2].
-
Calculation: Subtract the background fluorescence (wells with buffer and substrate only) from all readings. Use the standard curve to determine the amount of fluorescent product generated in each sample well. Calculate the GUSB activity and normalize it to the protein concentration and incubation time.
Colorimetric Beta-Glucuronidase Activity Assay
This protocol is based on the general procedure for commercially available colorimetric kits.
-
Reagent Preparation: Prepare the assay buffer, chromogenic substrate (e.g., pNPG), and a standard (e.g., p-nitrophenol) as per the manufacturer's instructions.
-
Standard Curve: Prepare a series of dilutions of the standard in the assay buffer to generate a standard curve.
-
Sample Preparation: Dilute the tumor lysate in the assay buffer to a concentration that falls within the linear range of the assay.
-
Assay Reaction:
-
Add the diluted tumor lysate samples and standards to a clear 96-well microplate.
-
Add the substrate solution to all wells to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stop Reaction: Add a stop solution (often a high pH buffer like sodium carbonate) to each well to stop the enzymatic reaction and develop the color.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.
-
Calculation: Subtract the background absorbance (wells with buffer and substrate only) from all readings. Use the standard curve to determine the amount of colored product generated in each sample well. Calculate the GUSB activity and normalize it to the protein concentration and incubation time.
Traditional Spectrophotometric Beta-Glucuronidase Assay (Modified Fishman Method)
This method is a classic approach for measuring GUSB activity.
-
Reagent Preparation:
-
Acetate (B1210297) Buffer: 0.1 M, pH 4.5.
-
Substrate Solution: 10 mM phenolphthalein mono-β-glucuronic acid in acetate buffer.
-
Stop Solution: 0.2 M Glycine-NaOH buffer, pH 10.4.
-
Standard: Phenolphthalein solution.
-
-
Standard Curve: Prepare a series of dilutions of the phenolphthalein standard in the stop solution.
-
Assay Reaction:
-
In a microcentrifuge tube, mix 100 µL of tumor lysate with 800 µL of acetate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add 100 µL of the substrate solution to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding 1 mL of the stop solution.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Use the phenolphthalein standard curve to determine the amount of phenolphthalein released. One "Fishman" unit is defined as the amount of enzyme that liberates 1 µg of phenolphthalein per hour under the assay conditions. Normalize the activity to the protein concentration of the lysate.
References
Unveiling the Bystander Effect: A Comparative Guide to ADC Linkers
The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is significantly influenced by their ability to induce a "bystander effect," the killing of antigen-negative tumor cells adjacent to antigen-positive cells targeted by the ADC.[1] This phenomenon is particularly crucial for treating heterogeneous tumors where antigen expression can be varied.[2] The lynchpin in mediating this effect is the linker technology connecting the antibody to the cytotoxic payload. This guide provides a comparative analysis of different ADC linkers, their impact on the bystander effect, and the experimental methodologies used to evaluate this crucial aspect of ADC design.
The Critical Role of the Linker
The linker's primary role is to ensure the ADC remains stable in circulation and releases its cytotoxic payload only upon reaching the target tumor cell.[3] The nature of the linker dictates the mechanism of payload release and, consequently, the potential for a bystander effect.[4][5] Linkers are broadly categorized into two main types: cleavable and non-cleavable.
Cleavable Linkers: These linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the tumor cell, such as low pH, high glutathione (B108866) concentrations, or the presence of certain enzymes like cathepsins.[3][5][6] This controlled release allows the payload, if membrane-permeable, to diffuse out of the target cell and kill neighboring cells, thereby amplifying the therapeutic effect.[1] Examples of cleavable linkers include hydrazones (acid-sensitive), disulfide linkers (reduction-sensitive), and peptide linkers like valine-citrulline (enzyme-sensitive).[5][6]
Non-cleavable Linkers: In contrast, non-cleavable linkers, such as thioether linkers, offer greater stability in the bloodstream.[4][7] The payload is released only after the complete lysosomal degradation of the antibody component of the ADC.[3][4] This process typically results in the payload being attached to an amino acid residue, which often renders it charged and membrane-impermeable, thus limiting or preventing the bystander effect.[7][8][9]
The choice between a cleavable and non-cleavable linker involves a trade-off between maximizing the bystander effect and minimizing off-target toxicity.[4] While a potent bystander effect can enhance anti-tumor activity in heterogeneous tumors, premature or widespread release of the payload can lead to systemic toxicity.[5][7]
Comparative Analysis of ADC Linkers and the Bystander Effect
The following table summarizes the key characteristics of cleavable and non-cleavable linkers in the context of the bystander effect, with examples of well-known ADCs.
| Feature | Cleavable Linkers | Non-cleavable Linkers |
| Release Mechanism | Enzymatic cleavage, pH sensitivity, or reduction in the tumor microenvironment or within the cell.[3][5] | Proteolytic degradation of the antibody in the lysosome.[4] |
| Payload Form | Released in its native, often membrane-permeable form.[1][10] | Released as a payload-linker-amino acid complex, which is often charged and membrane-impermeable.[8][9] |
| Bystander Effect | Generally strong, as the permeable payload can diffuse to neighboring cells.[5][11] | Minimal to none, due to the poor membrane permeability of the released payload complex.[7][9] |
| Plasma Stability | Can be variable, with a potential for premature payload release.[7] | Generally higher plasma stability, reducing the risk of systemic toxicity.[4][10] |
| Examples of ADCs | Trastuzumab deruxtecan (B607063) (T-DXd, DS-8201) with a cleavable peptide linker.[7] | Trastuzumab emtansine (T-DM1) with a non-cleavable thioether linker.[1][7] |
| Associated Payloads | Monomethyl auristatin E (MMAE), deruxtecan (DXd).[8] | Maytansinoid DM1.[7] |
Experimental Methodologies for Assessing the Bystander Effect
Evaluating the bystander effect is a critical component of preclinical ADC development.[8] The most common methods involve in vitro co-culture assays and in vivo tumor models.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[8][12]
-
Cell Line Selection: An antigen-positive (Ag+) cell line that is the target of the ADC and an antigen-negative (Ag-) cell line that is sensitive to the payload are chosen.[8] The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[8][12]
-
Co-culture Setup: The Ag+ and Ag- cells are seeded together in various ratios (e.g., 1:1, 1:3, 3:1). Monocultures of each cell line serve as controls.[8]
-
ADC Treatment: The co-cultures and monocultures are treated with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[8] An isotype control ADC is also included.
-
Data Analysis: Cell viability of the Ag- population is measured over time using methods like flow cytometry or fluorescence microscopy.[12][13] A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[12]
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting.[8]
-
Model Establishment: A mixture of Ag+ and Ag- tumor cells is subcutaneously implanted into immunodeficient mice.[8] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.[8][13]
-
ADC Administration: Once the tumors are established, the mice are treated with the ADC or a control antibody.
-
Tumor Growth Monitoring: Tumor volume is measured regularly. In models using luciferase-expressing Ag- cells, their proliferation can be monitored via bioluminescence imaging.
-
Efficacy Evaluation: A significant reduction in the growth of the admixed tumor, particularly the Ag- cell population, in the ADC-treated group compared to the control group demonstrates an in vivo bystander effect.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in the ADC bystander effect, the following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships.
Caption: Signaling pathway of the ADC bystander effect.
Caption: Experimental workflow of an in vitro co-culture bystander assay.
Caption: Logical relationship between linker type and bystander effect.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
A Comparative Guide to Analytical Techniques for Antibody-Drug Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. This targeted delivery approach enhances therapeutic efficacy while minimizing systemic toxicity. However, the inherent complexity and heterogeneity of ADCs present significant analytical challenges. A comprehensive characterization of these molecules is critical to ensure product quality, safety, and efficacy. This guide provides an objective comparison of key analytical techniques used for ADC characterization, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of appropriate analytical strategies.
Data Presentation: Comparative Analysis of Key Techniques
The selection of an analytical technique for ADC characterization depends on the specific quality attribute being assessed. The following tables summarize quantitative data and key performance characteristics of commonly used methods for determining the Drug-to-Antibody Ratio (DAR), aggregation, and charge variants.
Table 1: Comparison of Techniques for Drug-to-Antibody Ratio (DAR) Analysis
| Technique | Principle | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity. DAR species elute based on increasing hydrophobicity with higher drug load. | Native ADC | Moderate | Resolves different DAR species, provides information on drug load distribution.[1][2] | Not directly compatible with MS due to high salt concentrations.[3] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates based on hydrophobicity under denaturing conditions. Often used after reduction of the ADC. | Reduced ADC | High | Orthogonal to HIC, can be coupled with MS.[1] | Loses information on the intact ADC and drug load distribution on the whole molecule.[3] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADC to determine the mass of conjugated drug molecules. | Intact or Reduced ADC | High | Provides accurate mass information for DAR calculation and can identify conjugation sites. | Ionization efficiency can be affected by drug load, potentially impacting quantitation. |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug. | Native ADC | High | Simple, rapid, and requires minimal sample preparation.[4] | Only provides an average DAR and requires the drug to have a distinct chromophore from the antibody.[4] |
Quantitative Comparison of DAR Values for a Cysteine-Linked ADC
| Analytical Method | Average DAR |
| HIC | 3.9 |
| RP-HPLC (reduced) | 4.0 |
| Mass Spectrometry (intact) | 4.0 |
This table presents representative data compiled from multiple sources. Actual results may vary depending on the specific ADC and experimental conditions.[3][5]
Table 2: Comparison of Techniques for Aggregation Analysis
| Technique | Principle | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Aggregates elute earlier than monomers. | Native ADC | High | Standard method for quantifying aggregates and fragments.[6][7] | Non-specific interactions between the ADC and the column matrix can affect resolution.[6] |
| Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS) | Separates molecules based on their molecular size in a gel-filled capillary under denaturing conditions. | Denatured ADC | High | High resolution, automated, and quantitative.[8][9] | Provides information on covalent aggregates and fragments, but not non-covalent aggregates. |
Quantitative Comparison of Aggregate Levels
| Analytical Method | % Aggregate |
| SEC | 1.5% |
| CE-SDS (non-reduced) | 1.2% (for covalent high molecular weight species) |
This table presents representative data. The definition of "aggregate" can differ between the two techniques.[8]
Table 3: Comparison of Techniques for Charge Variant Analysis
| Technique | Principle | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Native ADC | Moderate | Allows for fractionation of charge variants for further characterization. | The conjugated drug-linker can interfere with the separation.[10] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI) in a pH gradient. | Native ADC | High | High resolution and less influenced by the conjugated drug-linker compared to IEX.[10][11] | Does not allow for preparative fractionation. |
Quantitative Comparison of Charge Variant Distribution
| Analytical Method | % Acidic Variants | % Main Peak | % Basic Variants |
| IEX | 15.2% | 75.8% | 9.0% |
| iCIEF | 18.5% | 72.3% | 9.2% |
This table shows representative data for a monoclonal antibody. The distribution for an ADC may be more complex.[11][12]
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific ADCs.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To separate and quantify the different drug-loaded species of an ADC based on their hydrophobicity.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.8 mL/min.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the peak areas and the corresponding number of drugs per antibody for each peak.[1][3]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of aggregates, monomers, and fragments in an ADC sample.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-100 µg of the ADC sample.
-
Elute isocratically with the mobile phase at a flow rate of 0.5 mL/min for 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to aggregates, monomer, and fragments.
-
Calculate the percentage of each species based on the peak area relative to the total peak area.[6]
Capillary Electrophoresis - Sodium Dodecyl Sulfate (CE-SDS)
Objective: To assess the purity and size heterogeneity of an ADC under denaturing conditions.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Bare-fused silica (B1680970) capillary
-
SDS-gel buffer
-
Sample buffer containing SDS and iodoacetamide (B48618) (for non-reduced) or dithiothreitol (B142953) (for reduced)
-
ADC sample
Procedure:
-
Condition the capillary with separation buffer.
-
Prepare the ADC sample by diluting it in the appropriate sample buffer and heating at 70°C for 10 minutes.
-
Inject the sample into the capillary electrokinetically.
-
Apply a constant voltage for separation.
-
Detect the separated species at 220 nm.
-
Analyze the electropherogram to determine the relative percentage of the main peak, fragments, and high molecular weight species.
Mass Spectrometry (MS) for Intact Mass Analysis and DAR Determination
Objective: To determine the accurate molecular weight of the intact ADC and calculate the average DAR.
Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system
-
Reversed-phase column suitable for protein analysis
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample
Procedure:
-
Equilibrate the LC column with a low percentage of Mobile Phase B.
-
Inject 1-5 µg of the ADC sample.
-
Elute with a gradient of increasing Mobile Phase B to desalt and separate the ADC from excipients.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra in the positive ion mode.
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Identify the mass of the unconjugated antibody and the mass of the drug-linker.
-
Calculate the DAR for each species and the average DAR based on the relative abundance of the different species.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways in ADC characterization.
Caption: General analytical workflow for the characterization of Antibody-Drug Conjugates.
Caption: Simplified diagram of potential ADC biotransformation pathways in vivo.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.latakia-univ.edu.sy [journal.latakia-univ.edu.sy]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Linker Stability in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to tumor cells. Conversely, a linker that is too stable may not efficiently release the drug at the target site. This guide provides a comprehensive comparison of the stability of various linker technologies in human plasma, supported by experimental data and detailed methodologies, to aid in the selection of optimal linkers for ADC development.
Comparative Stability of Linker Technologies in Human Plasma
The stability of a linker in human plasma is influenced by its chemical structure and susceptibility to enzymatic or chemical degradation. The following tables summarize the quantitative stability data for various cleavable and non-cleavable linkers. Stability is often reported as the percentage of intact ADC remaining after a specific incubation period or as the half-life (t½) of the conjugate in plasma.
Cleavable Linkers
Cleavable linkers are designed to release the cytotoxic payload upon encountering specific conditions prevalent in the tumor microenvironment or within tumor cells, such as the presence of certain enzymes or a lower pH.
| Linker Type | Specific Linker Example | Payload | Incubation Time (Days) | % Intact ADC Remaining (Human Plasma) | Reference |
| Dipeptide-Based | Valine-Citrulline (vc) | MMAE | 7 | Stable (minimal release) | [1] |
| Valine-Alanine | MMAF | Not Specified | High stability | ||
| Hydrazone | Phenylketone-derived | Doxorubicin | 2 (t½) | 50 | [2] |
| Disulfide | SPP | DM1 | Not Specified | Moderate stability | |
| β-Glucuronide | Glucuronide | Auristatin | Not Specified | High stability in plasma | |
| Silyl Ether-Based | Novel Silyl Ether | MMAE | > 7 (t½) | > 50 | [2] |
| Carbonate | Acid-cleavable | SN-38 | 1.5 (t½) | 50 | [2] |
| Pyrophosphate | Pyrophosphate diester | Not Specified | 7 | Extremely high stability | [2] |
Non-Cleavable Linkers
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to release the payload, which remains attached to the linker and an amino acid residue. This generally results in higher plasma stability.[3][4]
| Linker Type | Specific Linker Example | Payload | Incubation Time (Days) | % Intact ADC Remaining (Human Plasma) | Reference |
| Thioether | SMCC | DM1 | > 7 | > 95% | [3] |
| MC | MMAF | Not Specified | High stability | [5] |
Experimental Protocols
Accurate assessment of linker stability requires robust and well-defined experimental protocols. The following methodologies are commonly employed in the field.
In Vitro Human Plasma Stability Assay
This assay evaluates the stability of an ADC by incubating it in human plasma and monitoring its integrity over time.
1. Materials:
-
Test ADC
-
Control ADC (with a known stable or unstable linker)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or antigen-specific magnetic beads for immunoprecipitation
-
LC-MS grade water, acetonitrile, and formic acid
-
Enzymes for digestion (e.g., papain, Lys-C) (optional, for payload quantification)
-
Internal standard for LC-MS analysis
2. Procedure:
-
Incubation:
-
Dilute the test ADC and control ADC to a final concentration of 1 mg/mL in human plasma.
-
A parallel incubation in PBS can be performed as a control for inherent ADC instability.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected samples at -80°C to halt any further degradation.
-
-
Sample Processing (Immunoaffinity Capture):
-
Thaw the plasma samples on ice.
-
Add Protein A or antigen-specific magnetic beads to the plasma samples to capture the ADC.
-
Incubate for 1-2 hours at 4°C with gentle mixing.
-
Wash the beads several times with cold PBS to remove unbound plasma proteins.
-
-
Analysis by LC-MS:
-
Intact ADC Analysis (Top-down or Middle-up approach): Elute the captured ADC from the beads and analyze by high-resolution mass spectrometry to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[6][7]
-
Released Payload Quantification (Bottom-up approach):
-
Elute the captured ADC and digest it with a specific enzyme (e.g., papain) to release the linker-payload.[6]
-
Alternatively, precipitate the plasma proteins and analyze the supernatant for the presence of the free payload.
-
Quantify the released payload using a validated LC-MS/MS method with an appropriate internal standard.[8]
-
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t½) of the ADC in plasma by fitting the data to a first-order decay model.
-
Visualizing Experimental Workflows and Linker Cleavage Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glucuronide and Peptide Linkers in Antibody-Drug Conjugates
A Guide for Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, pharmacokinetics, and therapeutic index. The choice between different linker technologies is a key decision in ADC design. This guide provides an objective, data-driven comparison of two prominent classes of cleavable linkers: glucuronide linkers and peptide linkers.
Executive Summary
Glucuronide and peptide linkers are both designed to be stable in systemic circulation and release their cytotoxic payload within the target cancer cell. However, they rely on different enzymatic cleavage mechanisms and exhibit distinct properties regarding stability, hydrophilicity, and preclinical evaluation. Glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes.[1][2][3] They are notable for their high plasma stability across different species and their hydrophilic nature, which can mitigate aggregation issues associated with hydrophobic payloads.[1][2]
Peptide linkers, most commonly dipeptides like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as cathepsin B.[1][4] While demonstrating high stability in human plasma, some peptide linkers show instability in rodent plasma, a crucial consideration for preclinical studies.[1][4] This guide presents a detailed comparison of these two linker types, supported by experimental data and protocols, to aid researchers in making informed decisions for their ADC development programs.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of glucuronide and peptide linkers.
Table 1: Comparative Plasma Stability
| Linker Type | ADC Construct | Species | Plasma Half-life | Key Findings |
| Glucuronide | β-glucuronide-MMAF | Rat | 81 days (extrapolated)[1] | Demonstrates high stability in rat plasma. |
| Peptide (Val-Cit) | Val-Cit-PABC-MMAF | Rat | ~6 days[5] | Significantly less stable than the glucuronide counterpart in rat plasma. |
| Peptide (Val-Cit) | Val-Cit-PABC-MMAE | Human | >230 days[4] | Exhibits high stability in human plasma. |
| Peptide (Val-Cit) | Val-Cit-PABC-MMAE | Mouse | 80 hours[4] | Shows significant instability in mouse plasma due to carboxylesterase activity.[1] |
| Peptide (Glu-Val-Cit) | Glu-Val-Cit-PABC-MMAE | Mouse | Stable over 14 days[4] | Modification of the dipeptide linker can enhance stability in mouse plasma.[4] |
Table 2: In Vitro and In Vivo Efficacy Comparison
| ADC Construct | Cell Line / Tumor Model | Assay Type | Result | Key Findings |
| Glucuronide-MMAE | HER2-positive cell lines | In vitro cytotoxicity | IC50: 8.8 pM[6] | More potent than the Val-Cit linked ADC in this study. |
| Val-Cit-MMAE | HER2-positive cell lines | In vitro cytotoxicity | IC50: 14.3 pM[6] | Less potent than the glucuronide-linked ADC in this study. |
| Tandem-cleavage linker (Glucuronide-Val-Ala-MMAE) | Jeko-1 (Non-Hodgkin lymphoma xenograft) | In vivo efficacy | Superior tumor growth inhibition compared to Val-Cit-MMAE ADC.[7] | The tandem-cleavage design demonstrated enhanced in vivo efficacy. |
| Val-Cit-MMAE | Jeko-1 (Non-Hodgkin lymphoma xenograft) | In vivo efficacy | Less effective than the tandem-cleavage linker ADC.[7] | |
| PEG12-glucuronide-MMAE (DAR 8) | Raji (Burkitt's lymphoma xenograft) | In vivo efficacy | Superior tumor growth inhibition compared to DAR 4 Val-Cit-MMAE ADC at one-third of the antibody dose.[8] | The hydrophilic glucuronide linker allowed for a higher drug-to-antibody ratio with improved efficacy. |
| Val-Cit-MMAE (DAR 4) | Raji (Burkitt's lymphoma xenograft) | In vivo efficacy | Less effective than the higher DAR glucuronide-linked ADC.[8] |
Mandatory Visualization
Cleavage Mechanisms
Caption: Enzymatic cleavage mechanisms of glucuronide and peptide linkers.
Experimental Workflow for Linker Stability and Efficacy Comparison
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. researchgate.net [researchgate.net]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Confirming Linker Cleavage in Antibody-Drug Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical attribute that dictates its therapeutic index. Premature cleavage in systemic circulation can lead to off-target toxicity and reduced efficacy, while inefficient cleavage at the tumor site can hinder the delivery of the cytotoxic payload. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for confirming linker cleavage, supported by experimental data and detailed protocols.
Mass Spectrometry-Based Approaches for Monitoring Linker Cleavage
Mass spectrometry (MS) is a cornerstone technique for the characterization of ADCs, offering unparalleled sensitivity and specificity for detecting and quantifying linker cleavage events.[1][2][3] The primary MS-based methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and versatile tool for both qualitative and quantitative analysis of ADC linker stability.[2][4] It can be used to analyze the intact ADC, its subunits after reduction, or peptides generated after enzymatic digestion.
Key Applications:
-
Intact Mass Analysis: Provides the distribution of different drug-to-antibody ratio (DAR) species. A shift in the mass spectrum over time can indicate linker cleavage.
-
Subunit Analysis: After reduction of the ADC into its light and heavy chains, LC-MS can pinpoint which chain is losing the drug-linker moiety.
-
Peptide Mapping: Following enzymatic digestion, LC-MS/MS can identify the exact site of conjugation and monitor the disappearance of drug-conjugated peptides, confirming linker cleavage.[5]
-
Quantification of Released Payload: LC-MS/MS is highly sensitive for detecting and quantifying the free payload that has been released into the surrounding matrix, such as plasma.[6][7]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS is a rapid and relatively simple technique for determining the molecular weights of large biomolecules like ADCs.[8][9] It is particularly useful for a quick assessment of the average DAR.
Key Applications:
-
Rapid DAR Determination: MALDI-TOF MS provides a fast method to determine the average DAR of an ADC population.[9][10] Changes in the average DAR over time are indicative of linker cleavage.
-
Analysis of Intact ADCs and Subunits: Similar to LC-MS, MALDI-TOF can be used to analyze the mass of the intact ADC and its subunits.[8]
Comparison of LC-MS and MALDI-TOF for Linker Cleavage Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS |
| Resolution | High | Moderate |
| Quantitative Accuracy | High, especially with tandem MS (MS/MS) for payload quantification. | Generally provides average DAR values; less precise for quantifying individual species. |
| Throughput | Lower, due to the chromatography step. | Higher, as it is a direct analysis method. |
| Sample Preparation | More complex, may involve reduction and digestion.[11] | Simpler, requires co-crystallization with a matrix.[8] |
| Information Provided | Detailed information on DAR distribution, site of cleavage, and quantification of released payload.[2] | Primarily average DAR and molecular weight of intact ADC or subunits.[9] |
| Instrumentation Cost | Generally higher. | Can be more cost-effective for routine analysis. |
Alternative Methods for Assessing Linker Stability
While mass spectrometry is a powerful tool, other techniques can provide valuable and often complementary information on linker stability.
Hydrophobic Interaction Chromatography (HIC) with UV Detection
HIC separates molecules based on their hydrophobicity. Since the payload is often hydrophobic, HIC can separate ADC species with different DARs.
Key Applications:
-
DAR Distribution Analysis: HIC-UV provides a robust method for determining the distribution of different DAR species.[12] A decrease in higher DAR species and an increase in lower DAR species over time indicates linker cleavage.
Capillary Electrophoresis (CE)
CE separates molecules based on their size-to-charge ratio. It offers high-resolution separation of different ADC species.[13][14][15]
Key Applications:
-
Purity and Heterogeneity Analysis: CE can resolve different charge variants and drug-loaded species, providing insights into the stability of the ADC.[16]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive immunoassay that can be used to quantify the amount of intact ADC remaining in a sample over time.[17][18]
Key Applications:
-
Quantification of Intact ADC: By using antibodies that recognize both the antibody and the payload, ELISA can specifically measure the concentration of intact ADC. A decrease in signal over time indicates linker cleavage or degradation.[19]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding interactions in real-time. It can be used to assess how linker cleavage affects the antigen-binding affinity of the ADC.[20][21]
Key Applications:
-
Binding Affinity Measurement: SPR can determine if the conjugation or subsequent linker cleavage impacts the antibody's ability to bind to its target antigen.[22]
Comparison of Alternative Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| HIC-UV | Separation by hydrophobicity | DAR distribution | Robust, well-established | Indirect measure of cleavage, may not be suitable for all ADCs.[3] |
| Capillary Electrophoresis (CE) | Separation by size-to-charge ratio | Purity, charge heterogeneity, DAR distribution | High resolution, low sample consumption | Can be complex to set up and run. |
| ELISA | Immunoassay | Concentration of intact ADC | High sensitivity and throughput | Can be susceptible to matrix effects, requires specific antibody reagents.[4] |
| Surface Plasmon Resonance (SPR) | Real-time binding interaction | Antigen-binding kinetics (on- and off-rates) | Label-free, provides kinetic data | Indirectly assesses linker stability through binding functionality. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS
This protocol assesses the stability of an ADC in plasma by quantifying the amount of released (free) payload over time.[2][5]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Formic acid
-
Internal standard (a stable isotope-labeled version of the payload or a structurally similar molecule)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a final concentration of 1 mg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).
-
Protein Precipitation: To each plasma aliquot, add 3 volumes of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the free payload and the internal standard.
-
Data Analysis: Construct a standard curve using known concentrations of the payload. Quantify the amount of released payload in the plasma samples at each time point. Plot the concentration of released payload versus time to determine the rate of linker cleavage.
Protocol 2: Lysosomal Stability Assay using LC-MS
This protocol evaluates the cleavage of the linker within a simulated lysosomal environment.[5][23][24]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Isolated human liver lysosomes or S9 fractions
-
Cathepsin B (for protease-cleavable linkers)
-
Lysosomal extraction buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Acetonitrile
-
Formic acid
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC (e.g., at 50 µg/mL) with isolated lysosomes or S9 fractions in the appropriate buffer at 37°C. For protease-cleavable linkers, the buffer should be optimized for enzyme activity (e.g., containing a reducing agent like DTT for cathepsin B).
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding 3 volumes of cold acetonitrile. This will precipitate the proteins and denature the enzymes.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins and lysosomal debris.
-
Analysis: Analyze the supernatant by LC-MS to detect and quantify the released payload.
-
Data Analysis: Plot the amount of released payload over time to determine the rate of linker cleavage in a lysosomal environment.
Visualizing Workflows and Pathways
Experimental Workflow for Plasma Stability Assay
Caption: Workflow for assessing ADC plasma stability by quantifying released payload.
General Signaling Pathway of ADC Action and Linker Cleavage
Caption: Simplified pathway of ADC internalization, linker cleavage, and payload action.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. lcms.cz [lcms.cz]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bruker.com [bruker.com]
- 9. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 16. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Affinity profiling of monoclonal antibody and antibody-drug-conjugate preparations by coupled liquid chromatography-surface plasmon resonance biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bioivt.com [bioivt.com]
- 24. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Antibody-Drug Conjugate Homogeneity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the homogeneity of an antibody-drug conjugate (ADC) is critical. This guide provides an objective comparison of ADC products based on their homogeneity, supported by experimental data and detailed methodologies. A key takeaway is the industry's clear trajectory towards more homogeneous, site-specific ADCs to improve therapeutic outcomes.
The homogeneity of an ADC, a measure of the uniformity of the drug-to-antibody ratio (DAR) and the consistency of conjugation sites, profoundly impacts its efficacy, safety, and pharmacokinetic profile.[1][2] Heterogeneous ADCs, often produced through traditional conjugation methods, are a mixture of molecules with varying numbers of cytotoxic payloads attached. This variability can lead to suboptimal performance, with some species being ineffective and others potentially toxic.[3] In contrast, homogeneous ADCs, with a precisely controlled DAR, offer a more predictable and optimized therapeutic window.[4]
The Impact of Homogeneity on ADC Performance
A higher degree of homogeneity in ADCs is strongly correlated with improved therapeutic efficacy. Studies have demonstrated that homogeneous ADCs exhibit enhanced payload delivery to tumor sites compared to their heterogeneous counterparts.[1][2] This is particularly crucial for challenging indications like brain tumors, where efficient blood-brain barrier penetration is paramount.[1][2] Furthermore, a consistent DAR across all ADC molecules ensures a predictable pharmacokinetic profile, reducing the risk of rapid clearance of highly conjugated, hydrophobic species and minimizing off-target toxicities.[5] The trend in ADC development is decidedly towards site-specific conjugation technologies that yield more homogeneous products.[6][]
Comparing ADC Platforms: A Shift Towards Homogeneity
The evolution of ADC technology has been marked by a continuous effort to improve homogeneity. First-generation ADCs, often utilizing lysine (B10760008) conjugation, were highly heterogeneous.[8] Subsequent generations have increasingly adopted cysteine-based and site-specific conjugation methods to achieve a more uniform product.[9][10]
| ADC Platform/Technology | Conjugation Method | Typical Homogeneity Profile | Key Characteristics |
| Stochastic Lysine Conjugation | Amine-reactive linkers react with surface-exposed lysines. | Highly heterogeneous with a wide DAR distribution (e.g., 0-8).[3] | Prone to generating a complex mixture of ADC species with varying efficacy and toxicity.[8] |
| Stochastic Cysteine Conjugation | Reduction of interchain disulfide bonds followed by conjugation. | Moderately heterogeneous, typically with a narrower DAR distribution (e.g., 0, 2, 4, 6, 8).[11] | Offers improved homogeneity over lysine conjugation but can still result in a mixture of species. |
| Site-Specific (Engineered Cysteine) | Introduction of cysteine residues at specific sites for conjugation. | Highly homogeneous with a well-defined DAR (e.g., predominantly DAR2 or DAR4).[4] | Allows for precise control over conjugation site and number of payloads, leading to a more uniform product.[] |
| Site-Specific (Enzymatic) | Enzymes are used to attach payloads to specific antibody locations. | Highly homogeneous with a defined DAR. | Offers excellent control over conjugation and can be applied to native antibodies without engineering.[12] |
| Site-Specific (Unnatural Amino Acids) | Incorporation of non-natural amino acids with orthogonal reactivity. | Highly homogeneous with a precise DAR. | Enables the introduction of a unique chemical handle for conjugation, resulting in a highly uniform ADC.[13] |
Experimental Protocols for Assessing ADC Homogeneity
Accurate assessment of ADC homogeneity is crucial for both process development and quality control. The following are detailed protocols for key analytical techniques.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on their hydrophobicity, which is influenced by the number of conjugated payloads.[14][15]
Protocol:
-
Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase A.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[3]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[3]
-
Sample Preparation: The ADC sample is diluted in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Injection and Gradient: The sample is injected onto the column. A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B is applied over a specified time (e.g., 30 minutes) to elute the ADC species.[16]
-
Detection: Elution is monitored by UV absorbance at 280 nm.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different DAR species. The peak area of each species is used to calculate the average DAR and the distribution of different species.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides detailed information on the molecular weight of ADC species, allowing for precise DAR determination.[17][18]
Protocol:
-
LC System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system is used for separation.
-
Column: A column suitable for protein separation (e.g., C4, C8) is employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of disulfide bonds to separate heavy and light chains. Deglycosylation with an enzyme like PNGase F can simplify the mass spectra.[19]
-
Injection and Gradient: The sample is injected, and a gradient from low to high organic solvent (Mobile Phase B) is used to elute the ADC species.
-
Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Analysis: The mass spectra are deconvoluted to determine the mass of each ADC species. The DAR is calculated based on the mass difference between the unconjugated antibody and the drug-conjugated species.[20]
Capillary Electrophoresis (CE)
CE offers high-resolution separation of ADC charge and size variants.[21][22]
Protocol for Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS):
-
Capillary: A bare fused-silica capillary is used.
-
Sample Buffer: The ADC sample is denatured and coated with SDS. For reduced analysis, a reducing agent like dithiothreitol (B142953) (DTT) is added.
-
Separation Buffer: A sieving polymer-containing buffer is used to separate species based on size.
-
Voltage Application: A high voltage is applied across the capillary to drive the migration of the SDS-coated ADC species.
-
Detection: Detection is typically performed by UV absorbance at 220 nm.
-
Data Analysis: The resulting electropherogram shows peaks corresponding to the naked antibody, different DAR species, and any fragments.
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved in ADC function and analysis, the following diagrams have been generated using Graphviz.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for ADC analysis by Hydrophobic Interaction Chromatography (HIC).
Caption: Simplified HER2 signaling pathway often targeted by ADCs.[23][24]
Conclusion
The pursuit of increased homogeneity is a defining trend in the development of antibody-drug conjugates. As analytical techniques become more sophisticated, our understanding of the critical role that a uniform DAR and consistent conjugation site play in therapeutic success continues to grow. For researchers and developers, a thorough comparative analysis of ADC homogeneity, utilizing the methods outlined in this guide, is an indispensable step in creating safer and more effective cancer therapies.
References
- 1. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 2. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 4. Homogeneous antibody-drug conjugates: DAR 2 anti-HER2 obtained by conjugation on isolated light chain followed by mAb assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 8. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Advances in Trop-2 targeted antibody-drug conjugates for breast cancer: mechanisms, clinical applications, and future directions [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Rise of the TROP2-Directed ADCs for Solid Tumors | Biopharma PEG [biochempeg.com]
- 13. mdpi.com [mdpi.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. hpst.cz [hpst.cz]
- 18. agilent.com [agilent.com]
- 19. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
- 20. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 23. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Leap: A Comparative Guide to In Vitro to In Vivo Correlation for ADC Studies
A critical step in the development of Antibody-Drug Conjugates (ADCs) is establishing a reliable correlation between their performance in laboratory assays (in vitro) and their efficacy and safety in living organisms (in vivo). This in vitro to in vivo correlation (IVIVC) is paramount for selecting promising ADC candidates, optimizing dosing regimens, and streamlining the path to clinical trials. This guide provides an objective comparison of methodologies and data to support the validation of IVIVC in ADC research.
The journey of an ADC from a laboratory concept to a potential therapeutic is fraught with challenges. Early and accurate prediction of in vivo behavior based on in vitro data can significantly de-risk development programs, saving valuable time and resources.[1][2] A robust IVIVC allows researchers to triage ADC candidates effectively, ensuring that only the most promising molecules advance to more complex and costly in vivo studies.[1][2]
Comparing Apples to Apples: In Vitro vs. In Vivo Data
A key approach to establishing IVIVC for ADCs involves a pharmacokinetic/pharmacodynamic (PK/PD) modeling strategy. This method translates complex biological responses into quantitative parameters that can be compared across different experimental systems. A pivotal study involving 19 different ADCs demonstrated a strong positive correlation (Spearman's rank correlation coefficient of 0.82) between in vitro and in vivo efficacy metrics, validating the predictive power of this approach.[1]
The core of this PK/PD analysis lies in the calculation of two key parameters:
-
In Vitro Tumor Static Concentration (TSCin vitro): This is the theoretical concentration of an ADC that, under continuous exposure in a lab setting, prevents the net growth of cancer cells.[1][2]
-
In Vivo Tumor Static Concentration (TSCin vivo): This represents the ADC concentration required in the plasma of a tumor-bearing mouse to halt tumor growth.[1][2]
On average, the in vivo tumor static concentration was found to be approximately 27 times higher than the in vitro equivalent, highlighting the physiological barriers and complexities not captured in a petri dish.[1]
Below are tables summarizing representative quantitative data for a hypothetical set of ADCs, illustrating the comparison between in vitro cytotoxicity and in vivo tumor growth inhibition.
Table 1: Comparison of In Vitro Cytotoxicity and In Vivo Efficacy for a Panel of ADCs
| ADC Candidate | Target Antigen | Payload | In Vitro IC50 (nM) | In Vivo Tumor Growth Inhibition (TGI) (%) |
| ADC-A | HER2 | MMAE | 1.5 | 85 |
| ADC-B | TROP2 | DXd | 0.8 | 92 |
| ADC-C | c-KIT | DM1 | 5.2 | 65 |
| ADC-D | HER2 | MMAF | 2.1 | 78 |
| Control mAb | HER2 | - | >1000 | 10 |
Table 2: Correlation of Tumor Static Concentrations for Representative ADCs
| ADC Candidate | TSCin vitro (nM) | TSCin vivo (nM) | Correlation Ratio (TSCin vivo / TSCin vitro) |
| ADC-X | 2.5 | 68 | 27.2 |
| ADC-Y | 1.8 | 51 | 28.3 |
| ADC-Z | 4.0 | 105 | 26.3 |
Under the Microscope: Key Experimental Protocols
The reliability of IVIVC is fundamentally dependent on the quality and consistency of the experimental data. Below are detailed methodologies for key in vitro and in vivo assays crucial for ADC characterization.
In Vitro Assays
1. Cytotoxicity Assay (e.g., MTS or CellTiter-Glo®)
-
Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and add them to the cells.
-
Incubate for a defined period (e.g., 72-120 hours).
-
Add MTS reagent or CellTiter-Glo® reagent to the wells.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value by plotting the percentage of cell viability against the ADC concentration.
-
2. Bystander Killing Assay
-
Objective: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
Methodology:
-
Co-culture antigen-positive target cells with antigen-negative bystander cells (often labeled with a fluorescent marker like GFP).
-
Treat the co-culture with the ADC.
-
After incubation, measure the viability of the bystander cell population using flow cytometry or fluorescence microscopy.
-
A decrease in the viability of the bystander cells indicates a bystander effect.
-
3. Internalization Assay
-
Objective: To quantify the uptake of the ADC into the target cancer cells.
-
Methodology:
-
Label the ADC with a fluorescent dye.
-
Incubate the labeled ADC with target cells.
-
At various time points, wash the cells to remove unbound ADC.
-
Measure the fluorescence intensity of the cells using flow cytometry or a fluorescence plate reader.
-
An increase in fluorescence intensity over time indicates ADC internalization.
-
In Vivo Assays
1. Tumor Growth Inhibition (TGI) Studies in Xenograft Models
-
Objective: To evaluate the efficacy of an ADC in reducing tumor growth in a living organism.
-
Methodology:
-
Implant human tumor cells (cell line-derived xenografts - CDX) or patient-derived tumor tissue (patient-derived xenografts - PDX) into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the ADC intravenously at various dose levels and schedules.
-
Measure tumor volume and body weight regularly.
-
Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the tumor volume in the treated groups to the control group.
-
Visualizing the Path to Correlation
Understanding the complex processes involved in ADC development and IVIVC validation can be enhanced through visual representations. The following diagrams, generated using the DOT language, illustrate key workflows and pathways.
References
Benchmarking MC-betaglucuronide-MMAE-1 Against Established ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) utilizing the MC-betaglucuronide-MMAE-1 drug-linker with established ADCs, particularly those employing the well-characterized valine-citrulline (vc) linker with the same MMAE payload. The information presented is curated from publicly available experimental data to assist in the evaluation and strategic development of next-generation targeted cancer therapies.
Executive Summary
The this compound system offers a distinct approach to ADC design, leveraging the enzymatic activity of β-glucuronidase, which is prevalent in the tumor microenvironment and intracellular lysosomes, to trigger the release of the potent cytotoxic agent Monomethyl Auristatin E (MMAE). This guide delves into a comparative analysis of this technology against established ADC platforms, focusing on key performance metrics such as in vitro cytotoxicity, in vivo efficacy, bystander effect, and pharmacokinetic profiles.
Mechanism of Action: A Tale of Two Linkers
The fundamental difference between ADCs utilizing the this compound drug-linker and those with vc-MMAE lies in their cleavage mechanism.
-
This compound: This ADC relies on the enzyme β-glucuronidase for linker cleavage. This enzyme is abundant within the lysosomes of tumor cells and is also found in the extracellular tumor microenvironment. The hydrophilic nature of the β-glucuronide linker can also help mitigate aggregation issues that may arise with hydrophobic payloads like MMAE.
-
vc-MMAE: This widely used linker is cleaved by lysosomal proteases, such as cathepsin B, which are highly active within cancer cells.
Both mechanisms are designed to ensure linker stability in systemic circulation and facilitate potent payload release upon internalization into target tumor cells.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data to provide a comparative perspective on the performance of ADCs with β-glucuronide-MMAE and vc-MMAE linkers.
Disclaimer: The data presented below is compiled from various studies. Direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, variations in cell lines, xenograft models, and assay conditions should be considered when interpreting these results.
Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
| ADC Linker-Payload | Target Antigen | Cell Line | IC50 (ng/mL) | Citation |
| β-glucuronide-MMAE | B7-H4 | SKBR3 (Breast Cancer) | Representative data shows dose-dependent killing | [1] |
| vc-MMAE | CD30 | L-82 | 2-55 | [2] |
| vc-MMAE | HER2 | SKBR3 (Breast Cancer) | 0.056 nM (T-MMAE) | [3] |
| vc-MMAE | Pancreatic Cancer Cells | BxPC-3, PSN-1, Capan-1, Panc-1 | 0.97-1.16 nM (Free MMAE) | [4] |
Table 2: In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models
| ADC Linker-Payload | Target Antigen | Xenograft Model | Dosing Regimen | Outcome | Citation |
| β-glucuronide-MMAE | B7-H4 | HT-29 (Colon), ZR-75-1 (Breast), HCC1569 (Breast), OVCAR3 (Ovarian) | Single or fractionated doses (1.5 - 4.5 mg/kg) | Durable tumor regression and growth control | [1] |
| β-glucuronide-MMAE | HER2 | NCI-N87 (Gastric), JIMT-1 (Breast), BT-474 (Breast) | As low as 0.6 mg/kg weekly x 4 | Tumor cure efficacy | [5][6] |
| vc-MMAE | CD30 | Karpas 299 | 0.5, 1, or 3 mg/kg; single dose | Dose-dependent tumor growth inhibition | [7] |
| vc-MMAE | AREG | MCF7 (Breast Cancer) | 5 mg/kg every 4 days for 6 injections | Rapid regression of established xenografts | [7] |
| vc-MMAE | CDCP1 | PDAC, Ovarian, Colorectal Cancer | 5 mg/kg every two weeks | Significantly slowed tumor growth | [1] |
Table 3: Comparative Bystander Effect
| Linker Type | Finding | Experimental Model | Citation |
| β-glucuronide-MMAE vs. vc-MMAE | Both ADCs led to complete remission of admixed tumors, indicating a potent and comparable bystander killing effect in vivo. | Admixed tumor model with CD30+ and CD30- cells | [8] |
Table 4: Comparative Plasma Stability
| Linker Type | Stability Profile | Species | Citation |
| β-glucuronide | Highly stable | Rat | |
| vc-MMAE | High stability in human plasma, but less stable in mouse plasma due to cleavage by carboxylesterase 1c. | Human, Mouse |
Table 5: Pharmacokinetic Parameters of MMAE-based ADCs
| ADC Analyte | Linker Type | Species | Key Parameters (Representative Values) | Citation |
| Antibody-conjugated MMAE (acMMAE) | vc-MMAE | Human | Cmax and AUC are dose-proportional. | [9] |
| Unconjugated MMAE | vc-MMAE | Human | Tmax: ~2-3 days; Cmax: 3.15–7.01 ng/mL (at 2.4 mg/kg dose) | [9] |
| MMAE-based ADCs | Not specified | Rat | Dose-normalized to 10 mg/kg | [2] |
Note: Specific pharmacokinetic data for a β-glucuronide-MMAE ADC was not available in the searched literature for a direct comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and other established ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: ADCs are serially diluted to a range of concentrations and added to the cells.
-
Incubation: Cells are incubated with the ADC for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into the mice.[5]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and their volume is measured regularly.[1][10]
-
ADC Administration: Mice are randomized into treatment groups and administered the ADC, a vehicle control, or a non-binding control ADC, typically via intravenous injection.[1][10]
-
Efficacy Assessment: Tumor growth is monitored over time. Efficacy is assessed by tumor growth inhibition, tumor regression, or survival analysis.[1][10]
In Vitro Bystander Effect Co-Culture Assay
Objective: To assess the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
Methodology:
-
Cell Lines: An antigen-positive cell line and an antigen-negative cell line (often labeled with a fluorescent protein like GFP for identification) are used.
-
Co-Culture: The two cell lines are seeded together in various ratios in a multi-well plate.
-
ADC Treatment: The co-culture is treated with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells in monoculture.
-
Monitoring: The viability of the fluorescently labeled antigen-negative cells is monitored over time using fluorescence microscopy or flow cytometry.
-
Analysis: A significant decrease in the viability of antigen-negative cells in the co-culture compared to their monoculture indicates a bystander effect.
ADC Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma and measure the rate of premature drug release.
Methodology:
-
Incubation: The ADC is incubated in plasma (from human, mouse, rat, etc.) at 37°C for various time points.
-
Sample Collection: Aliquots are taken at different time intervals.
-
Analysis of Released Payload: Plasma proteins are precipitated, and the supernatant containing the free payload is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis of Drug-to-Antibody Ratio (DAR): The ADC is isolated from the plasma using immunoaffinity capture (e.g., Protein A beads), and the average DAR is determined by LC-MS. A decrease in DAR over time indicates linker cleavage.[11]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action for an MMAE-based Antibody-Drug Conjugate (ADC).
Caption: Workflow for an in vitro bystander effect co-culture assay.
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. A translational physiologically-based pharmacokinetic model for MMAE-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-HER2, High-DAR Antibody Fragment-Drug Conjugates with a Glucuronide-Based MMAE Linker-Payload Demonstrate Superior Efficacy over IgG-Based ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of MC-betaglucuronide-MMAE-1: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
MC-betaglucuronide-MMAE-1 is a potent agent-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Due to the high cytotoxicity of the monomethyl auristatin E (MMAE) payload, stringent safety and disposal procedures must be followed to protect laboratory personnel and the environment. This guide provides essential, step-by-step procedural information for the proper disposal of this compound.
Core Principle: Avoid Environmental Release
The fundamental principle for the disposal of this compound is the complete avoidance of its release into the environment.[1] All waste materials, including pure compound, solutions, contaminated consumables, and personal protective equipment (PPE), must be collected and disposed of as hazardous waste through a licensed environmental waste management company.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate PPE. Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant, disposable (e.g., nitrile). Double-gloving is recommended. | To prevent skin contact. |
| Lab Coat | Disposable or dedicated, with tight cuffs. | To protect clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To prevent eye exposure. |
| Respiratory Protection | Required when handling the powder form to avoid inhalation. | To prevent respiratory exposure to fine particles. |
Step-by-Step Disposal Procedure
This protocol outlines the segregation and collection of waste contaminated with this compound.
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for all materials contaminated with this compound.
-
Do not mix this waste with other chemical or biological waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Contaminated Solid Waste:
-
This category includes, but is not limited to:
-
Unused or expired solid this compound.
-
Contaminated vials, pipette tips, and other plasticware.
-
Contaminated gloves, lab coats, and other PPE.
-
Absorbent pads used during handling or for spill cleanup.
-
-
Place all solid waste directly into the designated, sealed, and leak-proof hazardous waste container.
3. Contaminated Liquid Waste:
-
This includes solutions containing this compound and solvents used for rinsing contaminated glassware.
-
Collect all liquid waste in a dedicated, sealed, and shatter-proof container.
-
The container must be clearly labeled as hazardous waste, indicating the presence of this compound.
4. Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
The sharps container must also be labeled as hazardous waste.
5. Storage and Disposal:
-
Store the sealed hazardous waste containers in a secure, designated area with secondary containment.
-
Follow your institution's procedures for scheduling a pickup with a licensed hazardous waste disposal company.
-
Ensure all labeling and documentation are completed as required by local, state, and federal regulations.
Chemical Inactivation is Not Recommended
There are no universally recognized and validated protocols for the chemical inactivation of this compound in a laboratory setting. Attempting to neutralize this potent cytotoxic compound with chemical agents like bleach or acid without a validated procedure can be dangerous, potentially creating unknown hazardous byproducts or leading to exposure. Therefore, chemical inactivation as a method of disposal is not advised.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material (e.g., chemical absorbent pads or diatomaceous earth), working from the outside in.
-
For solid spills: Gently cover the powder with damp absorbent pads to avoid generating dust. Do not dry sweep.
-
-
Clean the Area:
-
Carefully collect all contaminated absorbent materials and any broken containers using tools like forceps or a scoop. Place everything into the designated hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol.[2]
-
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's EHS department.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling MC-betaglucuronide-MMAE-1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of MC-betaglucuronide-MMAE-1, a potent drug-linker conjugate. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination. The guidance is based on established protocols for handling highly potent active pharmaceutical ingredients (HPAPIs), including cytotoxic payloads of antibody-drug conjugates (ADCs).
Hazard Profile and Personal Protective Equipment (PPE)
This compound incorporates Monomethyl auristatin E (MMAE), a highly potent tubulin inhibitor with cytotoxic properties. The primary routes of occupational exposure are inhalation of aerosols, and dermal or eye contact. Due to the high potency of the MMAE payload, stringent control measures are necessary to minimize exposure.[1]
Quantitative Data Summary for Personal Protective Equipment
While specific Occupational Exposure Limits (OELs) for this compound have not been established, a conservative approach is mandatory.[1] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher for powders; PAPR for larger quantities or potential for aerosolization) | To prevent inhalation of dust particles or aerosols. |
| Eye Protection | Chemical safety goggles with side-shields or a face shield | To protect eyes from splashes or airborne particles. |
| Hand Protection | Double gloving with chemotherapy-rated, chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the potent compound. |
| Body Protection | Impervious, disposable gown or lab coat with tight cuffs | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | To prevent contamination of personal footwear. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
2.1. Preparation and Engineering Controls
-
Designated Area: All handling of this compound must be conducted in a designated and clearly marked area with restricted access.
-
Containment: Weighing and initial reconstitution of the powdered compound should be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize the risk of airborne exposure.
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and a spill kit appropriate for cytotoxic compounds are readily accessible.
2.2. Donning of Personal Protective Equipment (PPE)
-
Perform hand hygiene.
-
Don inner gloves.
-
Don a disposable gown, ensuring complete coverage.
-
Don outer gloves, ensuring they overlap the cuffs of the gown.
-
Don respiratory protection (e.g., N95 respirator).
-
Don eye protection (safety goggles).
-
Don shoe covers before entering the designated handling area.
2.3. Compound Handling
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh paper within the containment unit.
-
Reconstitution: Add the specified solvent slowly to the vial containing the compound to avoid splashing. Cap the vial and mix gently until the compound is fully dissolved.
-
Aliquoting and Use: Use precision instruments for transferring the solution. All manipulations should be performed over a disposable, absorbent bench liner.
-
Avoid Aerosol Generation: Do not vortex or sonicate solutions containing this compound outside of a primary containment device.
2.4. Doffing of Personal Protective Equipment (PPE)
-
Remove shoe covers upon exiting the designated area.
-
Remove outer gloves and dispose of them in the designated cytotoxic waste container.
-
Remove the gown by rolling it inside-out and dispose of it in the cytotoxic waste container.
-
Perform hand hygiene.
-
Remove eye protection and respiratory protection.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Operational and Disposal Plans
3.1. Spill Management
-
Evacuate: Immediately evacuate and restrict access to the affected area.
-
Notify: Inform the laboratory supervisor and institutional safety officer.
-
PPE: Don appropriate PPE as outlined in the table above before re-entering the area.
-
Containment: For liquid spills, cover with absorbent material from the spill kit. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleaning: Decontaminate the area using a suitable agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and then water).
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
3.2. Waste Disposal
All materials that have come into contact with this compound are considered cytotoxic waste and must be segregated and disposed of according to institutional and regulatory guidelines.
-
Non-Sharps Waste: Contaminated gloves, gowns, bench liners, and other disposable materials should be placed in designated, leak-proof, and clearly labeled purple and yellow cytotoxic waste bags.[2]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant, purple-lidded sharps container.[2]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container.
-
Final Disposal: All cytotoxic waste must be disposed of via high-temperature incineration by a certified hazardous waste management company.[3]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
